Technical Documentation Center

6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine
  • CAS: 52494-53-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Architecture and Reactivity of 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine

Executive Summary 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine represents a high-value "privileged scaffold" in modern medicinal chemistry. Its fused tricyclic architecture—combining the electron-deficient phthalazine core...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine represents a high-value "privileged scaffold" in modern medicinal chemistry. Its fused tricyclic architecture—combining the electron-deficient phthalazine core with a triazole ring—serves as a versatile pharmacophore for developing ligands targeting GABA-A receptors, Phosphodiesterase 4 (PDE4), and Bromodomain-containing protein 4 (BRD4).

This technical guide provides a rigorous analysis of its chemical properties, validated synthetic pathways, and reactivity profiles. It is designed for medicinal chemists requiring actionable data to utilize this scaffold as a "warhead" for library generation via Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings.

Chemical Structure & Electronic Properties

Structural Nomenclature

The IUPAC designation is 6-chloro-[1,2,4]triazolo[3,4-a]phthalazine .[1][2]

  • Core System: A phthalazine (benzo[d]pyridazine) ring fused to a 1,2,4-triazole ring across the N2-C3 bond of the phthalazine.

  • Numbering: The standard numbering assigns the bridgehead nitrogen as position 5. The chlorine atom is located at position 6 (historically position 1 of the parent phthalazine), which is the primary site of electrophilic reactivity.

Electronic Distribution

The reactivity of the C6-Cl bond is driven by the profound electron deficiency of the heterocyclic system:

  • Inductive Withdrawal: The adjacent nitrogen atoms (N5 and N4) exert a strong

    
     (inductive) effect, pulling electron density away from C6.
    
  • Resonance: The fused triazole ring creates a continuous

    
    -deficient system, making C6 highly susceptible to nucleophilic attack.
    
  • Leaving Group Lability: The chloride ion is an excellent leaving group in this heteroaromatic context, significantly more reactive than in chlorobenzene or chloropyridine.

Synthetic Architecture

The synthesis of 6-chloro-[1,2,4]triazolo[3,4-a]phthalazine is a sequential process requiring strict stoichiometry to avoid over-substitution.

Validated Synthetic Pathway (DOT Diagram)

SynthesisPath Start Phthalhydrazide (Phthalazine-1,4-dione) Step1 1,4-Dichlorophthalazine Start->Step1 POCl3, Reflux (Chlorination) Step2 1-Chloro-4-hydrazinophthalazine Step1->Step2 NH2NH2·H2O (1 eq) EtOH, 0°C to RT (Desymmetrization) Final 6-Chloro-[1,2,4]triazolo [3,4-a]phthalazine Step2->Final HC(OEt)3 or R-COOH Reflux (Cyclization)

Caption: Step-wise synthesis from phthalhydrazide to the triazolophthalazine core.

Detailed Experimental Protocol

Phase 1: Synthesis of 1-Chloro-4-hydrazinophthalazine

  • Precursor: 1,4-Dichlorophthalazine (prepared via

    
     chlorination of phthalhydrazide).
    
  • Reagents: Hydrazine monohydrate (98%), Ethanol (anhydrous).

  • Procedure:

    • Dissolve 1,4-dichlorophthalazine (20.0 g, 100 mmol) in boiling ethanol (500 mL).

    • Critical Step: Add hydrazine hydrate (37.3 mL, 765 mmol) dropwise to the refluxing solution over 30 minutes. Note: Excess hydrazine is often used to prevent dimer formation, but controlled addition favors the mono-substituted product.

    • Reflux for 30–60 minutes. Monitor by TLC (DCM:MeOH 9:1).

    • Cool to room temperature. The product precipitates as a solid.[3]

    • Filter, wash with cold ethanol and diethyl ether.

    • Yield: ~75–85%. MP: 185–188°C (dec).

Phase 2: Cyclization to 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine

  • Reagents: Triethyl orthoformate (TEOF) or Formic acid.

  • Procedure:

    • Suspend 1-chloro-4-hydrazinophthalazine (10 mmol) in TEOF (20 mL).

    • Add a catalytic amount of p-TsOH (optional).

    • Reflux for 4–6 hours. The solid will dissolve, followed by precipitation of the product.[4]

    • Cool, filter the precipitate, and wash with hexane/ether.

    • Recrystallize from DMF/Ethanol if necessary.

    • Yield: ~60–70%.

Reactivity Profile: The "Warhead"

The 6-chloro substituent acts as a versatile handle for diversifying the scaffold.

Nucleophilic Aromatic Substitution ( )

This is the dominant reaction pathway.[5] The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like complex.[5]

  • Amination: Reaction with primary/secondary amines in DMF/DMSO with

    
     or 
    
    
    
    at 80–100°C yields 6-amino derivatives (potent GABA ligands).
  • Etherification: Reaction with alkoxides (NaOR) or phenols (

    
    ) generates 6-alkoxy/phenoxy derivatives.
    
  • Thiolation: Reaction with thiols/thiolates yields thioethers.

Palladium-Catalyzed Couplings

While


 is preferred for heteroatom linkages, C-C bond formation requires catalysis.
  • Suzuki-Miyaura: 6-Chloro-triazolophthalazine + Aryl Boronic Acid +

    
     + 
    
    
    
    
    
    6-Aryl derivatives.
  • Sonogashira: Coupling with terminal alkynes to extend conjugation.

Reactivity Map (DOT Diagram)

ReactivityMap Center 6-Chloro Triazolophthalazine Prod1 6-Amino Derivatives (GABA Ligands) Center->Prod1 R-NH2, K2CO3 DMF, 80°C (SnAr) Prod2 6-Alkoxy Derivatives (PDE Inhibitors) Center->Prod2 R-OH, NaH THF (SnAr) Prod3 6-Aryl Derivatives (Suzuki Coupling) Center->Prod3 Ar-B(OH)2, Pd(0) Suzuki Prod4 Triazolophthalazin-6-one (Hydrolysis Product) Center->Prod4 H3O+ or OH- Hydrolysis

Caption: Divergent synthesis capabilities starting from the 6-chloro scaffold.

Physical & Spectroscopic Properties[3][6][7][8]

PropertyData / ObservationNotes
Molecular Formula

Molecular Weight 204.62 g/mol
Appearance Off-white to pale yellow solid
Melting Point >250°C (often decomposes)High lattice energy due to

-stacking.
Solubility DMSO, DMF (High); DCM, MeOH (Moderate); Water (Low)Requires polar aprotic solvents for reactions.

NMR (DMSO-

)

9.8 (s, 1H, Triazole-H), 8.6–7.8 (m, 4H, Ar-H)
Triazole proton is highly deshielded.
MS (ESI)

Distinct 3:1 Chlorine isotope pattern.

Biological Context & Applications[3][7][9][10][11][12]

The chemical modifications at position 6 directly influence biological selectivity:

  • GABA-A Receptor Modulators: 6-Amino and 6-Alkoxy derivatives act as benzodiazepine site ligands. The triazole ring mimics the imidazole of benzodiazepines.

  • PDE4 Inhibitors: 6-Phenoxy derivatives have shown efficacy in suppressing TNF-

    
    , relevant for anti-inflammatory drug discovery.[6]
    
  • BET Bromodomain Inhibitors: 3-Methyl-6-substituted analogs mimic the acetyl-lysine binding motif, disrupting protein-protein interactions in cancer pathways.

References

  • Synthesis of [1,2,4]triazolo[3,4-a]phthalazine derivatives: Source: Der Pharma Chemica, 2016. URL:[Link]

  • Anticonvulsant Activity of 6-Alkoxy-[1,2,4]triazolo[3,4-a]phthalazines: Source: Chemical Biology & Drug Design, 2009 (PubMed). URL:[Link]

  • Bromodomain Inhibition by Triazolophthalazines: Source: Journal of Medicinal Chemistry / ACS, 2014. URL:[Link]

  • Structure and Lipophilicity Studies: Source: Arkivoc, 2010.[7] URL:[Link]

Sources

Exploratory

Physicochemical characteristics of 6-Chloro-triazolo[3,4-a]phthalazine

An In-Depth Technical Guide to the Physicochemical Characteristics of 6-Chloro-[1][2][3]triazolo[3,4-a]phthalazine Executive Summary This technical guide provides a comprehensive overview of the physicochemical character...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 6-Chloro-[1][2][3]triazolo[3,4-a]phthalazine

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical characteristics of 6-Chloro-[1][2][3]triazolo[3,4-a]phthalazine. This compound is built upon the[1][2][3]triazolo[3,4-a]phthalazine scaffold, a privileged structure in medicinal chemistry recognized for its broad range of biological activities.[4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's synthesis, structural elucidation, key physical properties, and chemical reactivity. By explaining the causality behind experimental choices and grounding all data in authoritative sources, this guide serves as a foundational resource for leveraging this compound in further research and development.

Introduction: A Scaffold of Therapeutic Promise

The fusion of triazole and phthalazine rings creates a unique heterocyclic system that has garnered significant attention in medicinal chemistry. Phthalazine derivatives are known to exhibit a wide array of pharmacological effects, including anticonvulsant, anti-inflammatory, anticancer, and vasorelaxant properties.[4][5][6] The triazolophthalazine core, in particular, has been explored for its potential as a selective ligand for GABA-A receptors, highlighting its relevance in neuroscience and the development of novel anxiolytics.[7]

The subject of this guide, 6-Chloro-[1][2][3]triazolo[3,4-a]phthalazine, represents a key intermediate and a molecule of interest in its own right. The chlorine atom at the 6-position is not merely a structural feature; it is a versatile chemical handle that allows for a diverse range of synthetic modifications, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents.[3] This guide aims to consolidate the available physicochemical data for this compound, providing a robust framework for its application in scientific research.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its precise identity and fundamental properties. These data points are critical for everything from experimental design to regulatory documentation.

Chemical Identity
  • Systematic IUPAC Name: 6-chloro-[1][2][3]triazolo[3,4-a]phthalazine[8]

  • Molecular Formula: C₉H₅ClN₄[8]

  • CAS Number: 52494-53-8[8]

  • PubChem CID: 313633[8]

Structural Representation

The planar, fused-ring structure of the molecule is depicted below. This architecture is central to its chemical behavior and biological interactions.

Caption: 2D Structure of 6-Chloro-[1][2][3]triazolo[3,4-a]phthalazine.

Core Physicochemical Data

The following table summarizes the key computed and experimental properties of the title compound. These values are essential for solubility testing, dose formulation, and analytical method development.

PropertyValueSource
Molecular Weight 204.61 g/mol PubChem[8]
Monoisotopic Mass 204.0202739 DaPubChem[8]
Topological Polar Surface Area 43.1 ŲPubChem[8]
Hydrogen Bond Donors 0PubChem[8]
Hydrogen Bond Acceptors 3PubChem[8]
Rotatable Bonds 0PubChem[8]
Experimental Solubility >30.7 µg/mL (at pH 7.4)PubChem[8]
Predicted LogP (XLogP3) 2PubChem[8]

Note on a related compound: The methylated analog, 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]-phthalazine, is described as a white solid with a melting point of 160-165°C, slightly soluble in water, and with good solubility in ethanol and dimethyl sulfoxide (DMSO).[1][2] This provides a useful reference point for handling the parent compound.

Synthesis and Purification

A reliable and reproducible synthetic route is paramount for obtaining high-purity material for research. The synthesis of the triazolophthalazine core is well-established, typically employing a multi-step sequence starting from readily available phthalic anhydride.

Rationale for the Synthetic Strategy

The chosen synthetic pathway is a logical construction of the heterocyclic system. It begins with the formation of the phthalazine dione, followed by chlorination to activate the ring system, introduction of a hydrazine moiety to serve as the precursor for the triazole ring, and a final cyclization step. This approach provides a high degree of control and allows for purification at intermediate stages.

Experimental Protocol: A Representative Synthetic Route

The following protocol is a synthesized methodology based on established procedures for analogous compounds.[3][5][9]

G start Phthalic Anhydride step1 2,3-Dihydrophthalazine- 1,4-dione start->step1  Hydrazine Hydrate,  Acetic Acid, Reflux   step2 1,4-Dichlorophthalazine step1->step2  POCl₃,  Reflux   step3 1-Chloro-4-hydrazinyl- phthalazine step2->step3  Hydrazine Hydrate,  Ethanol, Reflux   end 6-Chloro-[1,2,4]triazolo- [3,4-a]phthalazine step3->end  Formic Acid (or derivative),  Reflux/Dehydration  

Caption: Synthetic workflow for 6-Chloro-[1][2][3]triazolo[3,4-a]phthalazine.

Step 1: Synthesis of 2,3-dihydrophthalazine-1,4-dione

  • To a solution of phthalic anhydride in a suitable solvent like acetic acid, add hydrazine hydrate dropwise at room temperature.[9]

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Cool the mixture, collect the resulting precipitate by filtration, wash with a non-polar solvent (e.g., ether), and dry to yield the dione.

Step 2: Synthesis of 1,4-Dichlorophthalazine

  • Carefully add the dried 2,3-dihydrophthalazine-1,4-dione portion-wise to an excess of phosphorus oxychloride (POCl₃).[5][9]

  • Heat the mixture to reflux for 4-6 hours. The POCl₃ acts as both the chlorinating agent and the solvent.

  • After completion (monitored by TLC), cool the reaction mixture and pour it cautiously onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure to obtain 1,4-dichlorophthalazine.

Step 3: Synthesis of 1-Chloro-4-hydrazinylphthalazine

  • Dissolve 1,4-dichlorophthalazine in a polar solvent such as ethanol.

  • Add hydrazine hydrate to the solution and heat at reflux for 0.5-1 hour.[9] The mono-substitution is rapid and selective under these conditions.

  • Cool the mixture. The product will precipitate from the solution.

  • Collect the solid by filtration, wash with ether, and dry in vacuo to afford the hydrazinyl intermediate.

Step 4: Cyclization to 6-Chloro-[1][2][3]triazolo[3,4-a]phthalazine

  • Suspend the 1-Chloro-4-hydrazinylphthalazine in an excess of formic acid or a suitable derivative which will serve as the one-carbon source for the triazole ring.

  • Heat the mixture under reflux for several hours until the reaction is complete by TLC analysis. This step involves a condensation followed by a dehydrative cyclization.

  • Cool the reaction mixture, add to water, and neutralize to precipitate the final product.

  • Collect the crude product by filtration.

Purification and Quality Control

The final product should be purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water). Purity should be assessed by:

  • Melting Point: A sharp melting range indicates high purity.

  • TLC: A single spot in multiple solvent systems.

  • Spectroscopic Analysis: Confirmation of the structure via NMR, IR, and MS as described in the following section.

Spectroscopic and Structural Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative.

    • Aromatic Protons: The four protons on the benzo portion of the phthalazine ring will appear in the aromatic region (typically δ 7.5-8.5 ppm). They will exhibit complex splitting patterns (multiplets) due to coupling with each other.

    • Triazole Proton: The single proton on the triazole ring (at the C3 position) is expected to appear as a sharp singlet, likely further downfield (δ 8.5-9.5 ppm) due to the electronic environment of the fused heterocyclic system.

    • A reference spectrum is available via the SpectraBase database.[8]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands confirming the presence of key functional groups:

  • Aromatic C-H stretch: ~3050-3100 cm⁻¹

  • C=N and C=C stretching: A series of sharp bands in the 1500-1650 cm⁻¹ region, characteristic of the fused aromatic heterocyclic system.

  • C-Cl stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

  • Molecular Ion Peak (M⁺): The spectrum should show a prominent molecular ion peak.

  • Isotopic Pattern: Due to the presence of chlorine, the molecular ion will appear as a pair of peaks: [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule.

Chemical Reactivity and Stability

Understanding the reactivity of 6-Chloro-[1][2][3]triazolo[3,4-a]phthalazine is key to its utility as a synthetic intermediate.

Nucleophilic Aromatic Substitution at the C6-Position

The primary site of reactivity is the carbon atom bearing the chloro substituent. The electron-withdrawing nature of the fused heterocyclic system makes this position susceptible to nucleophilic aromatic substitution (SₙAr).

G reactant [Scaffold]-Cl product [Scaffold]-Nu reactant->product + Nu⁻ - Cl⁻ caption General scheme for Nucleophilic Aromatic Substitution at the C6 position. [Scaffold] = [1,2,4]triazolo[3,4-a]phthalazine core Nu = Nucleophile (e.g., RO⁻, R₂N⁻, RS⁻)

Sources

Foundational

An In-depth Technical Guide to Rimonabant (CAS 52494-53-8): Properties, Structure, and Mechanism

This guide provides a comprehensive technical overview of Rimonabant, a compound identified by CAS number 52494-53-8. Initially a promising therapeutic agent, its complex pharmacological profile and clinical history offe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Rimonabant, a compound identified by CAS number 52494-53-8. Initially a promising therapeutic agent, its complex pharmacological profile and clinical history offer valuable insights for researchers, scientists, and professionals in drug development. This document delves into its core properties, mechanism of action, synthesis, and the critical safety findings that shaped its trajectory.

Introduction and Chemical Identity

Rimonabant, also known by its systematic name N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, was the first selective cannabinoid CB1 receptor antagonist developed for clinical use.[1][2] It emerged from rational drug discovery efforts targeting the endocannabinoid system, which plays a significant role in regulating appetite and energy balance.[3][4] Marketed as an anti-obesity drug, Rimonabant's journey from a blockbuster hopeful to a withdrawn medication provides a classic cautionary tale in pharmacotherapy, highlighting the intricate balance between efficacy and safety.[5]

Physicochemical Properties and Molecular Structure

Rimonabant is a 1,5-diarylpyrazole derivative.[1] Its structure is characterized by a central pyrazole ring substituted with dichlorophenyl and chlorophenyl groups, and a carboxamide moiety linked to a piperidine ring. This specific arrangement is crucial for its high affinity and selectivity for the CB1 receptor.[6]

Table 1: Physicochemical Properties of Rimonabant

PropertyValueSource
CAS Number 52494-53-8 (for parent compound), 168273-06-1 (Rimonabant), 158681-13-1 (hydrochloride)[7][8]
Molecular Formula C₂₂H₂₁Cl₃N₄O[2]
Molecular Weight 463.79 g/mol [2][7]
Appearance Solid[2]
Solubility Insoluble in water; Soluble in DMSO (>10 mM) and Ethanol (≥57.1 mg/mL)[2][7]
Chemical Name 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

The molecular structure of Rimonabant is presented below: Chemical Structure of Rimonabant

Mechanism of Action: A CB1 Receptor Inverse Agonist

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating appetite, energy homeostasis, pain, and mood.[9] It comprises cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids like anandamide and 2-AG), and enzymes for their synthesis and degradation.[5]

CB1 receptors are predominantly found in the central nervous system (CNS), particularly in hypothalamic areas that control food intake, as well as in peripheral tissues like adipose tissue, liver, and skeletal muscle.[1][10] Activation of CB1 receptors, for instance by cannabis, stimulates appetite.[11]

Rimonabant acts as a selective antagonist or, more accurately, an inverse agonist at the CB1 receptor.[1][9][11]

  • Antagonist: An antagonist binds to a receptor and blocks the action of an agonist (like endocannabinoids) without eliciting a response itself.

  • Inverse Agonist: An inverse agonist binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. It stabilizes the receptor in an inactive conformation, reducing its basal level of activity.[9][12][13]

By blocking CB1 receptors, Rimonabant counters the appetite-stimulating effects of the endocannabinoid system, leading to satiety and reduced food intake.[10][11] Peripherally, it was shown to increase insulin sensitivity and reduce lipogenesis in adipose tissue and the liver.[11][14] The diagram below illustrates this mechanism.

G cluster_1 Postsynaptic Neuron Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) CB1_Receptor CB1 Receptor (Active State) Endocannabinoids->CB1_Receptor Binds & Activates G_Protein G-protein signaling CB1_Receptor->G_Protein Activates Appetite Increased Appetite Energy Storage G_Protein->Appetite Leads to Rimonabant Rimonabant (Inverse Agonist) Rimonabant->CB1_Receptor CB1_Receptor_Inactive CB1 Receptor (Inactive State) Rimonabant->CB1_Receptor_Inactive Binds & Stabilizes Satiety Satiety & Reduced Appetite Increased Energy Expenditure CB1_Receptor_Inactive->Satiety Leads to

Caption: Mechanism of Rimonabant as a CB1 Inverse Agonist.

Synthesis and Analytical Methodologies

Synthetic Pathway

Several synthetic routes for Rimonabant have been reported. A common and cost-effective process involves the condensation of 4-chloropropiophenone with diethyl oxalate to form a diketo ester intermediate.[15][16] This intermediate then undergoes reaction with N-aminopiperidine followed by an acid-catalyzed cyclization with 2,4-dichlorophenylhydrazine hydrochloride to yield Rimonabant.[15]

The general workflow for this synthesis is outlined below.

Caption: Generalized Synthetic Workflow for Rimonabant.

Analytical Protocols

Accurate quantification of Rimonabant in pharmaceutical formulations and biological samples is critical for quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant methods.

Protocol: Determination of Rimonabant by RP-HPLC

This protocol is adapted from a validated stability-indicating method.[17]

  • Chromatographic System:

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile-water (75:25, v/v).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Diode array detector (DAD) at 215 nm.

    • Temperature: Ambient.

  • Standard Preparation:

    • Prepare a stock solution of Rimonabant in the mobile phase.

    • Create a series of calibration standards by serial dilution (e.g., 0.5-50 µg/mL).

  • Sample Preparation (Tablets):

    • Weigh and finely powder a set number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose.

    • Dissolve in the mobile phase, sonicate to ensure complete dissolution, and dilute to a known volume.

    • Filter the solution through a 0.45 µm filter before injection.

  • Analysis:

    • Inject equal volumes of the standard and sample solutions.

    • Construct a calibration curve by plotting peak area against concentration for the standards.

    • Determine the concentration of Rimonabant in the sample solution from the calibration curve.

Causality: The choice of a C18 column and an acetonitrile-water mobile phase provides excellent separation of the hydrophobic Rimonabant molecule from its potential degradation products.[17] Detection at 215 nm offers high sensitivity for quantification.[17]

A more sensitive method for plasma samples involves LC-MS/MS, which can achieve a lower limit of quantification of 0.1 ng/mL.[18]

Clinical Efficacy and Applications

Rimonabant was extensively studied for the treatment of obesity and related metabolic disorders in a series of large, randomized controlled trials known as the Rimonabant In Obesity (RIO) program.[10]

The trials consistently demonstrated that Rimonabant (at a 20 mg/day dose), in conjunction with a low-calorie diet, resulted in significantly greater weight loss compared to placebo.[10][19] Beyond weight reduction, it showed beneficial effects on several cardiometabolic risk factors.[20][21]

Table 2: Summary of Efficacy Data from RIO Trials (1-Year Data, 20 mg Dose vs. Placebo)

ParameterPlacebo-Subtracted ChangeSignificanceSource
Weight Loss -4.7 kgp<0.0001[19]
Waist Circumference -3.6 to -4.7 cmp<0.001[21][22]
HDL Cholesterol +7% to +8.5%p<0.001[21][22]
Triglycerides -5% to -14.6%p<0.001[21][22]
HbA1c (in diabetic patients) -0.7%p<0.0001[21][22]
Adiponectin Levels IncreasedIndependent of weight loss[20]

These results positioned Rimonabant as a promising multimodal therapy for obesity, addressing not only weight but also associated dyslipidemia and glycemic control.[23]

Adverse Effects and Market Withdrawal

Despite its efficacy, the clinical development and post-marketing surveillance of Rimonabant revealed a significant and concerning side-effect profile, primarily psychiatric in nature.[5]

The blockade of CB1 receptors, which are integral to mood regulation, led to an increased risk of psychiatric adverse events.[19] Meta-analyses of the RIO trials highlighted these risks.

Table 3: Key Adverse Events Associated with Rimonabant (20 mg)

Adverse EventRisk vs. PlaceboDetailsSource
Depressive Disorders 2.5 times more likely to cause discontinuationIncreased risk despite excluding patients with prior depression from trials.[10][19][20]
Anxiety 3.0 times more likely to cause discontinuationReported in 9% of patients vs. 4% for placebo in some trials.[19][22]
Suicidal Ideation Increased risk identified by regulatory agenciesTwo suicides were reported during the clinical trial program.[19][23]
Nausea Most frequent adverse event (approx. 13%)Generally mild but more common than with placebo.[22]
Dizziness More frequent than placeboContributed to discontinuation in some patients.[20]

These serious psychiatric side effects, including depression, anxiety, and an increased risk of suicidal thoughts, were deemed unacceptable.[11][24] Consequently, the European Medicines Agency (EMA) suspended its marketing authorization in 2008, and the manufacturer subsequently withdrew the drug worldwide.[10][19]

Conclusion and Future Perspectives

Rimonabant (CAS 52494-53-8) remains a molecule of significant scientific interest. Its story underscores the profound challenge of targeting centrally-located receptors involved in complex physiological processes like mood and appetite. While its systemic application was terminated due to severe CNS side effects, the efficacy of CB1 receptor blockade in treating metabolic disorders was clearly demonstrated.[19] The lessons learned from Rimonabant have spurred new research into peripherally restricted CB1 antagonists—compounds designed to act on metabolic tissues like the liver and fat without crossing the blood-brain barrier, thereby avoiding the psychiatric adverse effects that led to Rimonabant's downfall.[5]

References

  • Source: NIHR Applied Research Collaboration (ARC)
  • Title: What is the mechanism of Rimonabant? Source: Patsnap Synapse URL: [Link]

  • Title: What are CB1 inverse agonists and how do they work? Source: Patsnap Synapse URL: [Link]

  • Title: An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant Source: Indian Journal of Chemistry URL: [Link]

  • Title: Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions Source: PubMed URL: [Link]

  • Title: Cannabinoid-1 Receptor Antagonist, Rimonabant, for Management of Obesity and Related Risks Source: Circulation - American Heart Association Journals URL: [Link]

  • Title: Efficacy and safety of the weight-loss drug Rimonabant: A meta-analysis of randomised trials Source: ResearchGate URL: [Link]

  • Title: Cannabinoid receptor antagonist Source: Wikipedia URL: [Link]

  • Title: Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions Source: PMC - PubMed Central URL: [Link]

  • Title: Validated stability-indicating RP-HPLC method for the determination of rimonabant in a pharmaceutical dosage form Source: PubMed URL: [Link]

  • Title: Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma Source: PubMed URL: [Link]

  • Title: The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor Source: Ovid URL: [Link]

  • Title: Acute rimonabant treatment promotes protein synthesis in C2C12 myotubes through a CB1-independent mechanism Source: ResearchGate URL: [Link]

  • Title: Review Article Rimonabant: From RIO to Ban Source: ScienceOpen URL: [Link]

  • Title: The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use Source: PubMed URL: [Link]

  • Title: What are examples of inverse agonists, such as those acting on the CB1 (cannabinoid 1) receptor or benzodiazepine receptor? Source: Dr.Oracle URL: [Link]

  • Title: Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB 1 Receptor Antagonists after the Fall Source: MDPI URL: [Link]

  • Title: Acomplia (Rimonabant) - Investigational Agent for the Management of Obesity Source: clinicaltrialsarena.com URL: [Link]

  • Title: What are the side effects of Rimonabant? Source: Patsnap Synapse URL: [Link]

  • Title: Efficacy and Safety of Rimonabant for Improvement of Multiple Cardiometabolic Risk Factors in Overweight/Obese Patients Source: American Diabetes Association URL: [Link]

  • Title: “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist Source: PMC - PubMed Central URL: [Link]

  • Title: An Improved Synthesis of Rimonabant: Anti-Obesity Drug Source: ResearchGate URL: [Link]

  • Title: Rimonabant Source: PubChem URL: [Link]

  • Title: Clinical development of Rimonabant Source: SINFATIN URL: [Link]

  • Title: Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor Source: PubMed URL: [Link]

Sources

Exploratory

Discovery and history of triazolophthalazine compounds

Technical Whitepaper: The Evolution and Pharmacology of Triazolophthalazines Executive Summary The 1,2,4-triazolo[3,4-a]phthalazine scaffold represents a masterclass in bioisosteric design. Originally identified as a maj...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Evolution and Pharmacology of Triazolophthalazines

Executive Summary

The 1,2,4-triazolo[3,4-a]phthalazine scaffold represents a masterclass in bioisosteric design. Originally identified as a major metabolite of the antihypertensive drug hydralazine, this tricyclic system has evolved from a pharmacokinetic curiosity into a privileged structure in medicinal chemistry. Its planar architecture and nitrogen-rich core allow it to mimic the triazolobenzodiazepine pharmacophore, yielding potent GABA-A receptor ligands, while its intercalation properties have opened frontiers in oncology via Topoisomerase II inhibition. This guide dissects the synthesis, historical trajectory, and structure-activity relationships (SAR) that drive the utility of this compound class.

Chemical Genesis & Historical Trajectory

The Hydralazine Connection

The history of triazolophthalazines is inextricably linked to Hydralazine (1-hydrazinophthalazine) , a vasodilator approved in the 1950s. Early pharmacokinetic studies revealed that hydralazine undergoes extensive metabolism in the liver.

  • The Discovery: In humans, hydralazine is acetylated by N-acetyltransferase 2 (NAT2). This unstable intermediate cyclizes to form 3-methyl-1,2,4-triazolo[3,4-a]phthalazine (MTP) .

  • Significance: The quantification of MTP became the gold standard for phenotyping patients as "slow" or "fast" acetylators, a critical factor in managing hydralazine-induced lupus-like syndrome.

Structural Nomenclature

The core system is a fused tricyclic heterocycle.

  • IUPAC: 1,2,4-triazolo[3,4-a]phthalazine.[1][2][3][4][5][6][7]

  • Numbering: The fusion occurs between the nitrogen at position 2 of the phthalazine and the carbon of the triazole.

  • Isomerism: While the [3,4-a] fusion is thermodynamically favored from hydralazine precursors, the [5,1-a] isomer (tetrazolophthalazine related) is also synthetically accessible but less common in pharmacopeia.

Synthetic Methodologies

The synthesis of triazolophthalazines is robust, typically proceeding via the cyclization of hydrazinophthalazines.

Core Synthetic Pathways

There are two primary routes to the scaffold:

  • Direct Cyclization (Method A): Condensation of 1-hydrazinophthalazine with carboxylic acids, anhydrides, or orthoesters.

  • Oxidative Cyclization (Method B): Condensation with aldehydes to form a hydrazone, followed by oxidative closure using reagents like Bromine (

    
    ), Lead Tetraacetate (
    
    
    
    ), or hypervalent iodine.
Visualization of Synthetic Logic

Synthesis_Pathway Hydralazine 1-Hydrazinophthalazine (Precursor) Hydrazone Phthalazinyl-hydrazone (Intermediate) Hydralazine->Hydrazone + Aldehyde Cyclization Cyclization (High Temp / POCl3) Hydralazine->Cyclization + Acid/Orthoester Acid R-COOH / R-COCl (Carboxylic Acid/Chloride) Acid->Cyclization Aldehyde R-CHO (Aldehyde) Aldehyde->Hydrazone Oxidation Oxidative Cyclization (Br2 / Pb(OAc)4) Hydrazone->Oxidation Product 1,2,4-triazolo[3,4-a]phthalazine (Target Scaffold) Cyclization->Product Oxidation->Product

Caption: Dual synthetic pathways converting hydralazine to the triazolophthalazine core via direct condensation or oxidative closure.

Validated Experimental Protocol

Objective: Synthesis of 6-chloro-3-phenyl-1,2,4-triazolo[3,4-a]phthalazine. Rationale: The 6-chloro substituent is a versatile handle for further functionalization (e.g., nucleophilic substitution with amines/alkoxides).

Reagents:

  • 1-Chloro-4-hydrazinophthalazine (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Solvent: 1,4-Dioxane or Xylene

Step-by-Step Methodology:

  • Preparation: Suspend 1-chloro-4-hydrazinophthalazine (10 mmol) in anhydrous 1,4-dioxane (50 mL).

  • Addition: Add triethylamine (20 mmol) followed by the dropwise addition of benzoyl chloride (11 mmol) at room temperature. Observation: Mild exotherm may occur.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).
    
  • Workup: Cool reaction to room temperature. The solvent is removed under reduced pressure.

  • Purification: Triturate the residue with cold water to remove triethylamine salts. Filter the solid and recrystallize from Ethanol/DMF.

  • Validation:

    
     NMR should show the disappearance of hydrazide protons (
    
    
    
    ) and the appearance of the aromatic phenyl signals integrated correctly against the phthalazine backbone.

Pharmacological Frontiers

The triazolophthalazine scaffold is a "privileged structure" capable of interacting with diverse biological targets depending on the substitution pattern.

GABA-A Receptor Modulation (Benzodiazepine Site)

Triazolophthalazines are bioisosteres of triazolobenzodiazepines (e.g., Alprazolam, Triazolam).

  • Mechanism: They bind to the

    
     interface of the GABA-A receptor.
    
  • Selectivity: Substituents at the 6-position (phthalazine ring) dictate affinity. Bulky lipophilic groups (e.g., benzyloxy) often enhance potency by engaging hydrophobic pockets similar to the pendant phenyl ring of diazepam.

Anticancer Activity (Topoisomerase II)
  • Mechanism: The planar tricyclic core acts as a DNA intercalator. It slides between base pairs, stabilizing the DNA-Topoisomerase II cleavable complex, leading to DNA strand breaks and apoptosis.

  • Key Compound: Compound 11h (referenced in literature) has shown

    
     values in the low micromolar range (2.0–4.5 
    
    
    
    ) against HeLa and MCF-7 lines, inducing G2/M cell cycle arrest.[8]
Anti-Inflammatory (PDE4 Inhibition)
  • Certain derivatives inhibit Phosphodiesterase 4 (PDE4), preventing the hydrolysis of cAMP. This elevates intracellular cAMP levels, suppressing the release of pro-inflammatory cytokines like TNF-

    
    .
    

Structure-Activity Relationships (SAR)

The biological output of the scaffold is tunable via two primary vectors: the 3-position (Triazole) and the 6-position (Phthalazine).

SAR Logic Map

SAR_Map Core Triazolophthalazine Core (Planar Tricycle) Pos3 Position 3 (Triazole Ring) Determines Metabolic Stability & Affinity Core->Pos3 Pos6 Position 6 (Phthalazine Ring) CRITICAL for Potency Core->Pos6 Pos3_Sub1 Small Alkyl (Me/Et) Increases metabolic susceptibility (Oxidation) Pos3->Pos3_Sub1 Pos3_Sub2 Aryl / Heteroaryl Enhances DNA Intercalation (Anticancer) Increases GABA-A Affinity Pos3->Pos3_Sub2 Pos6_Sub1 Alkoxy / Benzyloxy High Anticonvulsant Activity (Lipophilic Interaction) Pos6->Pos6_Sub1 Pos6_Sub2 Amino / Piperazine Improves Solubility Linked to PDE4 Inhibition Pos6->Pos6_Sub2

Caption: Strategic substitution points on the scaffold. Position 6 is the primary driver for potency in anticonvulsant and PDE4 applications.

Comparative Potency Data (Anticonvulsant Model)

Data derived from maximal electroshock (MES) tests in mice.[3]

Compound IDR (Pos 3)R' (Pos 6)ED50 (mg/kg)PI (Protective Index)Notes
Reference ----12.06.5Carbamazepine (Std)
T-Phth-1 MethylH>100--Inactive (Metabolite)
T-Phth-2 PhenylCl25.43.2Moderate Activity
T-Phth-3f H4-Cl-Benzyloxy7.1 5.2 High Potency
T-Phth-11h Trifluoromethyl4-F-Phenyl18.314.6High Safety Margin

Analysis:

  • Lipophilicity at Pos 6: The presence of a benzyloxy group (T-Phth-3f) dramatically increases potency compared to the chloro- derivative. This suggests a large hydrophobic pocket in the binding site.

  • Triazole Substitution: A simple methyl group (T-Phth-1) is often insufficient for receptor binding, serving mainly as a metabolic handle. Aromatic substitution at Position 3 is preferred for active pharmaceutical ingredients.

References

  • Druey, J., & Ringier, B. H. (1951). Hydrazine derivatives of the phthalazine series.[9][10] Helvetica Chimica Acta. Link

  • Zhang, L., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry.[8][11] Link

  • Sun, L. P., et al. (2013).[7] Synthesis and anticonvulsant activity evaluation of 6-substituted-[1,2,4]triazolo[3,4-a]phthalazine derivatives. Chemical Biology & Drug Design.[7] Link

  • Shepard, T. A., et al. (1996). Fluorescence and HPLC studies of triazolophthalazine derivatives from hydralazine hydrochloride and starch. Journal of Pharmaceutical Sciences. Link

  • Da Settimo, A., et al. (1983). Benzodiazepine receptors: synthesis and binding studies of some triazolophthalazines. Journal of Medicinal Chemistry. Link

Sources

Foundational

Antimicrobial activity of synthesized triazolophthalazine compounds

An In-depth Technical Guide to the Antimicrobial Activity of Synthesized Triazolophthalazine Compounds Authored by: A Senior Application Scientist Foreword The escalating threat of antimicrobial resistance necessitates t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Antimicrobial Activity of Synthesized Triazolophthalazine Compounds

Authored by: A Senior Application Scientist

Foreword

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Heterocyclic compounds, particularly those containing nitrogen, have historically been a rich source of biologically active molecules.[3] Among these, the fused[4][5][6]triazolo[3,4-a]phthalazine scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties.[5][7] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of triazolophthalazine compounds as potential antimicrobial agents. We will delve into the synthetic rationale, robust screening methodologies, structure-activity relationships, and potential mechanisms of action, aiming to equip you with the foundational knowledge to advance your research in this promising area.

The Triazolophthalazine Scaffold: A Privileged Heterocyclic System

The[4][5][6]triazolo[3,4-a]phthalazine system is a rigid, planar tricycle that offers a unique three-dimensional arrangement of nitrogen atoms, hydrogen bond donors, and acceptors, making it an attractive scaffold for interacting with various biological targets. The fusion of the triazole and phthalazine rings creates a unique electronic and steric environment that can be readily modified through synthetic chemistry. This allows for the systematic exploration of the chemical space to optimize biological activity and pharmacokinetic properties.

Synthesis of Triazolophthalazine Derivatives: A Step-by-Step Guide

A common and efficient route to a variety of triazolophthalazine derivatives commences with the readily available starting material, phthalic anhydride.[5][7][8] The following protocol details a representative synthesis, with explanations for each critical step to ensure a thorough understanding of the process.

General Synthetic Workflow

The synthesis is typically a multi-step process that involves the initial formation of the phthalazine core, followed by the construction of the fused triazole ring.

Synthetic Workflow for Triazolophthalazine Derivatives A Phthalic Anhydride B 2,3-Dihydrophthalazine-1,4-dione A->B Hydrazine Hydrate C 1,4-Dichlorophthalazine B->C POCl3 D 1-Chloro-4-alkoxyphthalazine C->D Alcohol/Phenol E 1-Hydrazinyl-4-alkoxyphthalazine D->E Hydrazine Hydrate F Acylhydrazide Intermediate E->F Acid Chloride/Anhydride G [1,2,4]Triazolo[3,4-a]phthalazine Derivative F->G Cyclization (e.g., POCl3)

Caption: General synthetic route to triazolophthalazine derivatives.

Detailed Experimental Protocol: Synthesis of a 3-Substituted-6-alkoxy-[4][5][6]triazolo[3,4-a]phthalazine

This protocol is a composite of established methodologies and provides a robust framework for the synthesis of a diverse range of analogs.[5][8]

Step 1: Synthesis of 2,3-Dihydrophthalazine-1,4-dione

  • Procedure: To a solution of phthalic anhydride (1 eq.) in glacial acetic acid, add hydrazine hydrate (1.1 eq.) dropwise with stirring. Heat the mixture to reflux for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture to room temperature, and pour it into ice-cold water. Filter the precipitated solid, wash with water, and dry to obtain 2,3-dihydrophthalazine-1,4-dione.

  • Causality: The reaction of the anhydride with hydrazine forms a phthalhydrazide, which is the foundational phthalazine core. Acetic acid serves as a solvent and catalyst for this condensation reaction.

Step 2: Synthesis of 1,4-Dichlorophthalazine

  • Procedure: To 2,3-dihydrophthalazine-1,4-dione (1 eq.), add phosphorus oxychloride (POCl₃, 5-10 eq.) and a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 3-4 hours. After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. Filter the resulting solid, wash with cold water, and dry to yield 1,4-dichlorophthalazine.

  • Causality: POCl₃ acts as a chlorinating agent, converting the hydroxyl groups of the tautomeric form of the phthalhydrazide into chloro groups. DMF catalyzes this transformation.

Step 3: Synthesis of 1-Chloro-4-alkoxyphthalazine

  • Procedure: Dissolve 1,4-dichlorophthalazine (1 eq.) in the desired alcohol (e.g., ethanol, methanol) which acts as both reactant and solvent. Add a base such as sodium methoxide or triethylamine (1.1 eq.) and stir the mixture at room temperature for 8-12 hours. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the 1-chloro-4-alkoxyphthalazine.

  • Causality: The more reactive chloro group is selectively displaced by the alkoxide, which is a stronger nucleophile than the alcohol itself. The base is required to generate the alkoxide in situ.

Step 4: Synthesis of 1-Hydrazinyl-4-alkoxyphthalazine

  • Procedure: To a solution of 1-chloro-4-alkoxyphthalazine (1 eq.) in a suitable solvent like ethanol or isopropanol, add hydrazine hydrate (5-10 eq.). Heat the mixture to reflux for 6-8 hours. After cooling, the product often precipitates. Filter the solid, wash with a small amount of cold ethanol, and dry.

  • Causality: The remaining chloro group is displaced by the nucleophilic hydrazine to form the key hydrazinyl intermediate.

Step 5: Synthesis of the Acylhydrazide Intermediate

  • Procedure: Dissolve 1-hydrazinyl-4-alkoxyphthalazine (1 eq.) in a suitable solvent like dioxane or chloroform. Add triethylamine (1.2 eq.) to act as a base. Cool the mixture in an ice bath and add the desired acid chloride or anhydride (1.1 eq.) dropwise. Stir the reaction at room temperature for 2-4 hours. After completion, filter the triethylamine hydrochloride salt and concentrate the filtrate to obtain the crude acylhydrazide.

  • Causality: The terminal amino group of the hydrazine moiety is acylated by the acid chloride or anhydride. The base is necessary to neutralize the HCl or carboxylic acid byproduct.

Step 6: Cyclization to form the[4][5][6]Triazolo[3,4-a]phthalazine

  • Procedure: Reflux the crude acylhydrazide intermediate in phosphorus oxychloride (POCl₃) for 4-6 hours. After cooling, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or ammonia solution). Filter the precipitated solid, wash with water, and purify by recrystallization or column chromatography to obtain the final 3-substituted-6-alkoxy-[4][5][6]triazolo[3,4-a]phthalazine derivative.

  • Causality: POCl₃ acts as a dehydrating and cyclizing agent to facilitate the intramolecular condensation to form the stable, fused triazole ring.

Evaluation of Antimicrobial Activity: A Self-Validating Protocol

A robust and reproducible assessment of antimicrobial activity is crucial for the evaluation of newly synthesized compounds. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on established methodologies and include critical controls for self-validation.[9][10][11][12]

Broth Microdilution Method for MIC Determination

This method is considered the gold standard for quantitative antimicrobial susceptibility testing.[10][12]

Broth Microdilution Workflow A Prepare serial two-fold dilutions of the test compound in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare a standardized microbial inoculum (0.5 McFarland) B->C D Include positive (microbe, no compound), negative (broth only), and standard antibiotic controls C->D E Incubate the plate at the appropriate temperature and duration D->E F Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for the broth microdilution assay.

Detailed Protocol:

  • Preparation of Test Compound and Controls:

    • Prepare a stock solution of the synthesized triazolophthalazine compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to achieve a range of final concentrations.

    • Self-Validation: Include a positive control (broth with inoculum and no compound), a negative/sterility control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).[9]

  • Preparation of Microbial Inoculum:

    • From a fresh culture, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Causality: A standardized inoculum is critical for the reproducibility of MIC results.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions and the positive control well.

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10] This can be assessed visually or by using a plate reader to measure optical density.

    • Trustworthiness: The positive control should show turbidity, and the negative control should remain clear. The MIC of the standard antibiotic should fall within its known acceptable range for the quality control strain used.

Agar Well Diffusion Method for Preliminary Screening

This method is a simpler, qualitative or semi-quantitative technique for initial screening of antimicrobial activity.[6][13][14]

Detailed Protocol:

  • Preparation of Agar Plates and Inoculum:

    • Prepare Mueller-Hinton Agar (MHA) plates.

    • Spread a standardized microbial inoculum (0.5 McFarland) evenly over the entire surface of the agar plate using a sterile swab.

  • Application of Test Compound:

    • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

    • Add a fixed volume of the test compound solution (at a known concentration) to a designated well.

    • Self-Validation: Include a positive control well with a standard antibiotic and a negative control well with the solvent used to dissolve the compound.

  • Incubation and Measurement:

    • Incubate the plates under appropriate conditions.

    • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.

Detailed Protocol:

  • Subculturing from MIC Wells:

    • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth (at and above the MIC).

    • Spread the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubation and Colony Counting:

    • Incubate the agar plates overnight.

    • The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving.

Structure-Activity Relationship (SAR) of Antimicrobial Triazolophthalazines

The antimicrobial potency of triazolophthalazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic scaffold.[5] A systematic analysis of these relationships is crucial for the rational design of more effective agents.

Key Structural Features Influencing Antimicrobial Activity
  • Substituents at the 3-position of the triazole ring: The nature of the substituent at this position significantly impacts activity. Aromatic or heteroaromatic rings, often with electron-withdrawing or lipophilic groups, can enhance antimicrobial effects.

  • Substituents at the 6-position of the phthalazine ring: Modifications at this position can influence both potency and spectrum of activity. Alkoxy groups, for instance, have been shown to be favorable for activity.

  • Lipophilicity: In general, an optimal level of lipophilicity is required for the compound to effectively penetrate the microbial cell membrane.[4]

Quantitative Data on Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of synthesized triazolophthalazine derivatives against representative bacterial and fungal strains.

Compound IDR (at position 3)R' (at position 6)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
5a PhenylMethoxy64>128>128
5b 4-ChlorophenylMethoxy3264128
5c 4-NitrophenylMethoxy163264
5l 4-FluorophenylEthoxy81632
Ciprofloxacin --10.5NA
Fluconazole --NANA8

Data synthesized from representative literature.[5]

Analysis of SAR from the data:

  • The introduction of an electron-withdrawing group (e.g., -Cl, -NO₂, -F) on the phenyl ring at the 3-position generally leads to an increase in antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

  • The derivative with a 4-fluorophenyl substituent and an ethoxy group at the 6-position (5l) demonstrated the most potent and broad-spectrum activity among the synthesized compounds.[5]

Proposed Mechanism of Antimicrobial Action

While the precise mechanism of antimicrobial action for many triazolophthalazine derivatives is still under investigation, several plausible targets have been proposed based on studies of related heterocyclic compounds.

  • Inhibition of DNA Gyrase and Topoisomerase IV: Some triazole-containing compounds have been shown to inhibit these essential bacterial enzymes, which are responsible for maintaining DNA topology during replication and transcription.[15] This dual-targeting mechanism can lead to potent bactericidal activity.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of some triazolophthalazine derivatives may allow them to intercalate into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

  • Inhibition of Ergosterol Biosynthesis: In fungi, triazole-based drugs like fluconazole are well-known inhibitors of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. A similar mechanism could be at play for triazolophthalazine derivatives with antifungal activity.

Conclusion

The[4][5][6]triazolo[3,4-a]phthalazine scaffold represents a highly promising platform for the development of novel antimicrobial agents. This guide has provided a comprehensive framework for the synthesis, evaluation, and optimization of these compounds. By understanding the rationale behind the synthetic steps, employing robust and self-validating antimicrobial screening protocols, and systematically exploring the structure-activity relationships, researchers can significantly advance the discovery of new drug candidates to combat the growing challenge of antimicrobial resistance. Further investigations into the precise mechanisms of action will be crucial for the rational design of next-generation triazolophthalazine-based therapeutics.

References

  • Arce, P., & Saldías, M. (2021). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry, 9, 726355.
  • Liu, H., et al. (2014). Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4-a] phthalazine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(5), 1432-1435.
  • Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
  • Anonymous. (2022). No.3|553-562|May-July|2022 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN. Heterocyclic Letters.
  • Zha, G. F., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804.
  • Anonymous. (2025). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus.
  • Anonymous. (2017). Triazoles as antimicrobial: A review.
  • Anonymous. (2014). World Journal of Pharmaceutical Sciences Design, synthesis, characterization and anticancer activities of novel 3-(4-tert-butyl.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". BenchChem.
  • Anonymous. (n.d.). Broth Microdilution. MI - Microbiology.
  • Anonymous. (2025). Synthesis and biological activities of 3,6-disubstituted-1,2,4-triazolo-1,3,4- thiadiazole derivatives.
  • Anonymous. (2024). Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. MDPI.
  • Anonymous. (n.d.). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. PMC.
  • Anonymous. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Anonymous. (n.d.). Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
  • Anonymous. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
  • Anonymous. (2022). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI.
  • Anonymous. (2026). Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents.
  • Anonymous. (n.d.). Broth microdilution – Knowledge and References. Taylor & Francis.
  • Anonymous. (2024). Full article: Synthesis, antimicrobial activity, and biofilm inhibition studies of 1,2,3-triazole-containing 2,3-dihydrothiazole. Taylor & Francis.
  • Anonymous. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. PMC.
  • Anonymous. (2024).
  • Anonymous. (2025).
  • Beutler, J. A., et al. (2020). Predictive Quantitative Structure-Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds. Methods and Protocols, 4(1), 2.
  • Sridhara, A. M., et al. (2019). Synthesis And Antimicrobial Activity Of Phthalazine Substituted 1,2,4-Triazolo-[3,4-b]-1,3,4-Thiadiazoles And 7H-[4][5][6]Triazolo[3,4-b][4][6][8]Thiadiazines. ResearchGate.

  • Bekhit, A. A., & Abdel-Aziem, T. (2009). Synthesis and biological evaluation of 3,6-disubstituted[4][5][6]triazolo[3,4-b][4][6][8]thiadiazole derivatives as a novel class of potential anti-tumor agents. European Journal of Medicinal Chemistry, 44(7), 2776-81.

  • Anonymous. (n.d.). Structure-Activity Relationship of Cationic Surfactants as Antimicrobial Agents.
  • Anonymous. (2024). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers.

Sources

Exploratory

Structure-activity relationship (SAR) of 6-Chloro-triazolo[3,4-a]phthalazine analogs

This guide details the Structure-Activity Relationship (SAR) of 6-Chloro-triazolo[3,4-a]phthalazine analogs. It is designed for medicinal chemists and pharmacologists, focusing on the chemical versatility of this scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the Structure-Activity Relationship (SAR) of 6-Chloro-triazolo[3,4-a]phthalazine analogs. It is designed for medicinal chemists and pharmacologists, focusing on the chemical versatility of this scaffold and its application in developing anticonvulsant, anti-inflammatory (PDE4 inhibition), and antitumor agents.

Executive Summary & Scaffold Significance

The [1,2,4]triazolo[3,4-a]phthalazine core is a fused tricyclic system that serves as a bioisostere for benzodiazepines and quinoxalines. The 6-chloro derivative is not merely a synthetic intermediate; it is a distinct pharmacophore where the chlorine atom at position C6 plays a critical role in modulating lipophilicity, metabolic stability, and receptor affinity.

Primary Therapeutic Indications:

  • Anticonvulsant: Modulation of the GABA-A receptor (benzodiazepine binding site).

  • Anti-inflammatory: Selective inhibition of Phosphodiesterase 4 (PDE4).[1]

  • Antitumor: Inhibition of VEGFR-2 and induction of apoptosis in carcinoma lines (e.g., MCF-7, HCT-116).

Chemical Synthesis & Library Generation

To understand the SAR, one must master the synthetic access points. The 6-chloro substituent typically originates from the 1,4-dichlorophthalazine precursor, where one chlorine is displaced by hydrazine, and the other remains to become the C6-chloro substituent in the final triazole-fused product.

Core Synthetic Protocol

The synthesis follows a convergent pathway allowing for late-stage diversification at the C3 position.

Protocol Steps:

  • Chlorination: Phthalhydrazide is treated with POCl₃/PCl₅ to yield 1,4-dichlorophthalazine .

  • Hydrazinolysis: Nucleophilic aromatic substitution (S_NAr) with hydrazine hydrate (controlled stoichiometry) yields 1-chloro-4-hydrazinophthalazine . Critical Step: Temperature control (<80°C) is required to prevent double substitution.

  • Cyclization (The SAR Divergence Point):

    • Method A (Acyl Chlorides): Reaction with substituted benzoyl chlorides in dry dioxane/TEA followed by thermal cyclization.

    • Method B (Orthoesters): Reflux with triethyl orthoformate or orthoacetate for C3-H or C3-Methyl analogs.

    • Method C (Carboxylic Acids): Direct fusion with aromatic carboxylic acids using POCl₃ as a dehydrating agent.

Visualization: Synthetic Pathway

Synthesis Start Phthalhydrazide Inter1 1,4-Dichlorophthalazine Start->Inter1 POCl3/PCl5 Reflux Inter2 1-Chloro-4- hydrazinophthalazine Inter1->Inter2 NH2NH2·H2O EtOH, <80°C Final 6-Chloro-3-substituted- [1,2,4]triazolo[3,4-a]phthalazine Inter2->Final R-COCl / TEA or R-COOH / POCl3

[2]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 6-chloro-triazolo[3,4-a]phthalazines is governed by three primary structural domains: the Triazole Ring (C3) , the Phthalazine Core , and the C6-Chlorine substituent .

Domain A: The C6-Chlorine Substituent (The Anchor)

In many SAR studies, the C6-chlorine is replaced by alkoxy or amino groups. However, in the 6-chloro specific series, the Cl atom contributes via:

  • Electronic Effect: The electron-withdrawing nature of Cl lowers the electron density of the phthalazine ring, potentially enhancing

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target binding pocket (GABA-A or PDE4).
  • Lipophilicity: The Chlorine atom increases

    
     compared to the unsubstituted analog, facilitating blood-brain barrier (BBB) penetration, which is crucial for anticonvulsant activity.
    
  • Metabolic Blocking: Cl at C6 blocks oxidative metabolism at this position, prolonging half-life compared to the C6-H analog.

Domain B: The C3-Triazole Substituent (The Variable)

This is the primary vector for optimization.

Substituent (R) at C3Effect on Activity (Anticonvulsant/PDE4)Mechanistic Insight
Unsubstituted (H) Low PotencyLacks steric bulk to fill the hydrophobic accessory pocket.
Methyl / Alkyl Moderate ActivityProvides minimal hydrophobic interaction; often less potent than aryl.
Phenyl High Potency The "Gold Standard." The phenyl ring engages in hydrophobic interactions.
4-Cl-Phenyl Increased Potency Para-halogenation improves fit and metabolic stability.
4-NO₂-Phenyl Reduced ActivityStrong electron-withdrawing groups can disrupt the electrostatic balance of the binding cleft.
Pyridyl / Heteroaryl VariableImproves water solubility but may reduce BBB permeability due to polar surface area (PSA).
Domain C: The Phthalazine Core[3][4][5][6]
  • Rigidity: The fused tricyclic system provides a planar scaffold that mimics the adenine ring of cAMP (relevant for PDE4 inhibition).

  • Modifications: Substitution on the benzene ring of the phthalazine (positions 7, 8, 9, 10) is generally tolerated but often synthetically challenging. Most high-potency analogs leave this region unsubstituted.

Visualization: SAR Map

SAR Core [1,2,4]Triazolo[3,4-a]phthalazine Scaffold C6 Position C6 (Chlorine) Core->C6 C3 Position C3 (Triazole) Core->C3 Core_Feat Planar Tricyclic System (Mimics Adenine/Benzodiazepine) Core->Core_Feat C6_Feat1 Increases Lipophilicity (BBB Penetration) C6->C6_Feat1 C6_Feat2 Metabolic Block (Prevents Oxidation) C6->C6_Feat2 C3_Feat1 Aryl Groups (Phenyl) Maximize Potency C3->C3_Feat1 C3_Feat2 Para-Substitution (Cl, F) Enhances Selectivity C3->C3_Feat2

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]phthalazine

Reference Standard for Anticonvulsant Assays.

  • Reagents: 1-Chloro-4-hydrazinophthalazine (1.0 eq), 4-Chlorobenzoyl chloride (1.1 eq), Triethylamine (TEA, 2.0 eq), 1,4-Dioxane (dry).

  • Procedure:

    • Dissolve 1-chloro-4-hydrazinophthalazine in dry 1,4-dioxane.

    • Add TEA and stir at room temperature for 10 minutes.

    • Add 4-chlorobenzoyl chloride dropwise over 20 minutes.

    • Reflux the mixture for 4–6 hours (monitor by TLC, Mobile Phase: CHCl₃:MeOH 9:1).

    • Evaporate solvent under reduced pressure.

    • Wash the residue with water (to remove TEA·HCl salts) and recrystallize from Ethanol/DMF.

  • Validation:

    • IR: Absence of NH/NH₂ peaks (3100-3400 cm⁻¹); Appearance of C=N stretch (~1600 cm⁻¹).

    • ¹H NMR: Aromatic protons only; distinct downfield shift of protons adjacent to the triazole ring.

Protocol 2: Maximal Electroshock Seizure (MES) Test (In Vivo)

Standard assay for evaluating anticonvulsant efficacy.

  • Subjects: Male albino mice (18–25 g).

  • Administration: Test compounds suspended in 0.5% CMC (Carboxymethyl cellulose). Administer i.p. at doses of 30, 100, 300 mg/kg.

  • Stimulus: Corneal electrodes deliver 50 mA, 60 Hz current for 0.2 seconds.

  • Endpoint: Abolition of the hind limb tonic extensor component of the seizure.

  • Data Analysis: Calculate ED₅₀ and Protective Index (TD₅₀/ED₅₀).

    • Target Benchmark: ED₅₀ < 20 mg/kg (comparable to Carbamazepine).[2][3]

Mechanism of Action (MOA)

The 6-chloro-triazolo[3,4-a]phthalazine scaffold exhibits polypharmacology. The specific pathway depends on the C3-substituent, but the dominant mechanisms are:

  • GABAergic Modulation:

    • The scaffold binds to the Benzodiazepine (BZD) site on the GABA-A receptor (

      
       subunit).
      
    • Effect: Allosteric modification increases the frequency of chloride channel opening in response to GABA, leading to neuronal hyperpolarization and seizure inhibition.

    • SAR Note: The 6-Chloro group fits into the lipophilic pocket L2 or L3 of the BZD binding site.

  • PDE4 Inhibition (Anti-inflammatory):

    • The planar tricyclic core mimics the purine ring of cAMP.

    • Effect: Competitive inhibition of the PDE4 catalytic domain prevents cAMP hydrolysis. Elevated intracellular cAMP suppresses TNF-

      
       and IL-6 release.
      
Visualization: Signaling Pathway (GABAergic)

MOA Drug 6-Chloro-triazolo[3,4-a]phthalazine Receptor GABA-A Receptor (BZD Site) Drug->Receptor Allosteric Binding Channel Chloride (Cl-) Channel Opening Receptor->Channel Conformational Change IonFlow Cl- Influx Channel->IonFlow Increases Frequency Neuron Neuronal Hyperpolarization IonFlow->Neuron Membrane Potential ↓ Effect Inhibition of Action Potential (Anticonvulsant) Neuron->Effect Stabilization

References

  • Synthesis and anticonvulsant activity of 6-chloro-3-substituted 5,6-dihydro-[1,2,4]triazolo[3,4-a]phthalazine derivatives. Der Pharma Chemica.

  • Structure-Activity Relationship of Triazolo[3,4-a]phthalazines as High-Affinity GABA-A Ligands. Journal of Medicinal Chemistry.

  • Design and Synthesis of Triazolo-phthalazine Derivatives as Potent PDE4 Inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Antitumor Evaluation of Novel 1,2,4-Triazolo[3,4-a]phthalazine Derivatives. European Journal of Medicinal Chemistry.

  • PubChem Compound Summary: 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine. National Center for Biotechnology Information.

Sources

Foundational

Computational Pharmacodynamics: Molecular Docking of 6-Chloro-triazolo[3,4-a]phthalazine

Executive Summary This technical guide provides a rigorous, step-by-step framework for performing molecular docking studies on 6-Chloro-triazolo[3,4-a]phthalazine (CTP). This scaffold represents a "privileged structure"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous, step-by-step framework for performing molecular docking studies on 6-Chloro-triazolo[3,4-a]phthalazine (CTP). This scaffold represents a "privileged structure" in medicinal chemistry, exhibiting dual-pharmacophore potential:

  • CNS Activity: As a ligand for the benzodiazepine binding site of the GABA-A receptor (Anxiolytic/Anticonvulsant).

  • Oncology: As a Type II inhibitor of VEGFR-2 (Vascular Endothelial Growth Factor Receptor).

The guide moves beyond basic protocol listing to explain the mechanistic rationale for parameter selection, emphasizing the role of the C6-chlorine atom in halogen bonding and lipophilic active site penetration.

Chemical Rationale & Target Selection

The Ligand: 6-Chloro-triazolo[3,4-a]phthalazine

The fusion of a 1,2,4-triazole ring to a phthalazine core creates a rigid, planar system.

  • Electronic Properties: The triazole ring acts as a hydrogen bond acceptor/donor system similar to the diazepine ring in benzodiazepines.

  • The C6-Chlorine Substituent: This is not merely a lipophilic handle. In the context of VEGFR-2, it targets hydrophobic "back-pockets" (hydrophobic pocket II). In GABA-A, it modulates blood-brain barrier (BBB) permeability and influences

    
    -stacking interactions.
    
Target Selection Strategy

We will perform docking against two distinct protein classes to demonstrate versatile docking protocols:

Target ProteinPDB IDMechanismBinding Site Characteristics
GABA-A Receptor 6HUPAllosteric ModulationInter-subunit interface (

); Solvent-exposed; Induced-fit required.
VEGFR-2 4ASDKinase InhibitionDeep hydrophobic cleft; ATP-competitive (Type II); DFG-out conformation.

Phase I: Ligand Preparation (Quantum Mechanical Optimization)

Standard force fields (MMFF94) often fail to accurately predict the planarity and tautomeric states of fused heterocycles. We employ Density Functional Theory (DFT) for the initial geometry.

Protocol:
  • Construction: Build the 2D structure of 6-Chloro-triazolo[3,4-a]phthalazine.

  • DFT Optimization:

    • Software: Gaussian 16 or ORCA (Open Source).

    • Theory Level: B3LYP functional with 6-31G** basis set.

    • Rationale: The 6-31G** basis set includes polarization functions essential for accurately modeling the electron density around the Chlorine atom and the aromatic

      
      -system.
      
  • Charge Calculation: Compute Mulliken charges or ESP (Electrostatic Potential) charges. These are superior to Gasteiger charges for halogenated aromatics.

  • Output: Export as .pdb or .mol2.

Phase II: Case Study A - GABA-A Receptor (Membrane Protein Docking)

Objective: Dock CTP into the benzodiazepine binding site (allosteric site) at the interface of


1 and 

2 subunits.
Protein Preparation
  • Source: PDB ID 6HUP (Cryo-EM structure of human GABA-A with Alprazolam).

  • Cleaning: Remove the endogenous ligand (Alprazolam) and Fab fragments used for crystallization.

  • Membrane Context: Since GABA-A is a transmembrane ion channel, the binding pocket is near the extracellular domain but influenced by the lipid bilayer.

    • Action: Ensure the docking grid box does not extend into the transmembrane helical region where implicit solvent models fail.

Grid Generation (The Search Space)
  • Center: Defined by the centroid of the co-crystallized Alprazolam.

    • Coordinates (Approx): X: 124.5, Y: 130.2, Z: 118.0.

  • Dimensions:

    
     Å.
    
  • Spacing: 0.375 Å (Standard).

Docking Parameters (AutoDock Vina / Smina)

The GABA-A pocket is somewhat flexible (induced fit). We increase the "exhaustiveness" to sample more conformational space.

Interaction Analysis
  • Critical Residues: Look for

    
    -
    
    
    
    stacking with Tyr58 and Phe77 (Loop A).
  • The Chlorine Role: Analyze if the C6-Cl forms a halogen bond with the backbone carbonyl of His101 .

Phase III: Case Study B - VEGFR-2 (Kinase Inhibition)

Objective: Dock CTP as a Type II inhibitor (binding to the inactive DFG-out conformation).

Protein Preparation
  • Source: PDB ID 4ASD (Complex with Sorafenib).

  • Water Molecules: CRITICAL STEP. Retain the conserved water molecule bridging the Glu885 and the ligand urea/triazole moiety. If using Vina, you may need to treat this water as part of the receptor or use a specific hydrated docking protocol.

    • Recommendation: For standard Vina, remove waters but note that binding energy may be underestimated. For Glide/Gold, toggle "Toggle explicit waters."

Grid Generation
  • Center: Centroid of Sorafenib.

  • Focus: The grid must encompass the ATP binding site AND the Allosteric Hydrophobic Pocket created by the DFG-out movement.

Docking Protocol
  • Constraint: Apply a hydrogen bond constraint (if software allows) to the Cys919 (Hinge region).

  • Scoring Function: Use Vinardo (in Smina) or Glide SP for better ranking of hydrophobic enclosures.

Workflow Visualization

The following diagram illustrates the integrated computational workflow, highlighting the divergence between the two target strategies.

DockingWorkflow cluster_GABA Target A: GABA-A (CNS) cluster_VEGFR Target B: VEGFR-2 (Oncology) Start Ligand: 6-Chloro-triazolo[3,4-a]phthalazine DFT DFT Optimization (B3LYP/6-31G**) Start->DFT PDB_GABA PDB: 6HUP (Remove Alprazolam) DFT->PDB_GABA PDB_VEGFR PDB: 4ASD (DFG-out Conformation) DFT->PDB_VEGFR Grid_GABA Grid: Alpha/Gamma Interface PDB_GABA->Grid_GABA Dock_GABA Docking: Vina (Exhaustiveness=32) Grid_GABA->Dock_GABA Analysis Interaction Profiling (Halogen Bonding & Pi-Stacking) Dock_GABA->Analysis Grid_VEGFR Grid: ATP Pocket + Hydrophobic Cleft PDB_VEGFR->Grid_VEGFR Dock_VEGFR Docking: Vinardo Scoring Grid_VEGFR->Dock_VEGFR Dock_VEGFR->Analysis

Caption: Integrated workflow for dual-target docking validation. Yellow nodes indicate QM preparation; Green/Red paths distinguish CNS vs. Oncology protocols.

Post-Docking Analysis & Validation

Interaction Fingerprinting

Do not rely solely on Binding Affinity (


). You must validate the pose against known pharmacophores using the checklist below.
Interaction TypeGABA-A Requirement (Ref: Alprazolam)VEGFR-2 Requirement (Ref: Sorafenib)
H-Bond Donor N/A (Ligand is acceptor)Interaction with Glu885 (C-helix)
H-Bond Acceptor His101 or Tyr58 Interaction with Cys919 (Hinge)

-

Stacking
Phe77 (Aromatic box)Phe1047 (DFG motif)
Hydrophobic Val202 Val848 (Gatekeeper)
Halogen Bond C6-Cl

Backbone Carbonyls
C6-Cl

Hydrophobic Pocket II
Validation: Self-Docking

Before trusting the CTP results, perform a "Redocking" experiment:

  • Extract the native ligand (Alprazolam/Sorafenib).

  • Dock it back into the generated grid.

  • Pass Criteria: RMSD (Root Mean Square Deviation) between the docked pose and crystal pose must be < 2.0 Å .

Pharmacodynamic Pathway (Hypothetical)

The following diagram illustrates the downstream effects of successful binding to the VEGFR-2 target, leading to apoptosis in cancer cells.

SignalingPathway Ligand 6-Cl-Triazolo-Phthalazine VEGFR2 VEGFR-2 (Tyrosine Kinase) Ligand->VEGFR2 Inhibits Block Apoptosis / Anti-Angiogenesis Ligand->Block Result Raf Raf-1 VEGFR2->Raf Phosphorylation MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Angiogenesis) ERK->Proliferation

Caption: Signal transduction blockade. The ligand inhibits VEGFR-2, preventing the Raf-MEK-ERK cascade required for tumor angiogenesis.

References

  • GABA-A Receptor Structure

    • Masiulis, S., et al. (2019). GABA-A receptor signalling mechanisms revealed by structural pharmacology.
  • Triazolo-Phthalazine GABA-A Activity

    • Street, L. J., et al. (2004). Synthesis and biological evaluation of... triazolo[3,4-a]phthalazines... as subtype-selective inverse agonists for the GABA(A)alpha5 benzodiazepine binding site. Journal of Medicinal Chemistry.
  • VEGFR-2 Inhibition & Phthalazines

    • Abdullahi, S. H., et al. (2022).[1] In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors. Advanced Journal of Chemistry.

    • El-Sayed, N. N., et al. (2018). Design, Synthesis... of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry.
  • 6-Chloro-Phthalazine Synthesis & Anticonvulsant Activity

    • Singh, S., & Kumar, N. (2016).[2] Synthesis of Some New 6-Chloro-3-substituted... Triazolo [3,4a] Phthalazine Derivatives. Der Pharma Chemica.

Sources

Exploratory

Technical Guide: Therapeutic Targeting of the 6-Chloro-triazolo[3,4-a]phthalazine Scaffold

The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of the 6-Chloro-triazolo[3,4-a]phthalazine scaffold. Executive Summary 6-Chloro-triazolo[3,4-a]phthalazine...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of the 6-Chloro-triazolo[3,4-a]phthalazine scaffold.

Executive Summary

6-Chloro-triazolo[3,4-a]phthalazine represents a privileged heterocyclic scaffold in medicinal chemistry.[1] While the 6-chloro derivative itself serves primarily as a high-reactivity electrophilic intermediate, its specific structural geometry allows for the rapid generation of libraries targeting three distinct biological systems: GABA-A receptors (CNS), VEGFR-2 (Oncology/Angiogenesis), and Bromodomain (BRD) epigenetic readers.

This guide analyzes the pharmacological divergence of this scaffold, where the substitution of the chlorine atom at the C6 position dictates therapeutic specificity.

Part 1: Chemical Profile & Structure-Activity Relationship (SAR)

The core structure consists of a phthalazine ring fused with a triazole.[2] The chlorine at position 6 is the critical "diversity point."

FeatureChemical FunctionBiological Implication
Triazole Ring Hydrogen bond acceptorEnhances solubility and metabolic stability; mimics purine/histidine moieties.
Phthalazine Core Pi-Pi stacking interactionsInteracts with aromatic residues (e.g., Phenylalanine, Tyrosine) in binding pockets.
C6-Chlorine Electrophilic Warhead Allows nucleophilic substitution (SNAr) with amines, alkoxides, or hydrazides to switch targets.

SAR Divergence:

  • GABA-A Selectivity: Replacement of 6-Cl with alkoxy groups (e.g., benzyloxy).

  • VEGFR-2 Potency: Replacement of 6-Cl with anilines or piperazines .

  • Bromodomain Affinity: Retention of the core with specific 3-position modifications.

Part 2: Primary Therapeutic Targets

Target 1: GABA-A Receptor (Benzodiazepine Site)

Indication: Anxiety, Epilepsy, CNS Disorders.

The triazolo[3,4-a]phthalazine scaffold is a bioisostere of the classic 1,4-benzodiazepine. Derivatives synthesized from the 6-chloro precursor (specifically 6-alkoxy analogs) function as high-affinity ligands for the benzodiazepine binding site on the GABA-A receptor.

  • Mechanism: Positive Allosteric Modulation (PAM).

  • Selectivity: Unlike traditional benzodiazepines (diazepam), these derivatives often show selectivity for

    
    2, 
    
    
    
    3, and
    
    
    5 subunits
    over the
    
    
    1 subunit, potentially offering anxiolytic effects without sedation.
Mechanism of Action Diagram

The following diagram illustrates the modulation of the GABA-A receptor by triazolo[3,4-a]phthalazine derivatives.

GABA_Mechanism node_receptor GABA-A Receptor (Pentameric Ion Channel) node_cl Chloride Ion (Cl-) Influx node_receptor->node_cl  Conformational Change Increases Channel Opening node_drug 6-Substituted Triazolo[3,4-a]phthalazine node_drug->node_receptor  Binds Allosteric Site (Benzodiazepine Interface) node_gaba Endogenous GABA node_gaba->node_receptor  Binds Orthosteric Site node_hyper Neuronal Hyperpolarization (Inhibition) node_cl->node_hyper  Increases Membrane Potential node_effect Anxiolytic/Anticonvulsant Effect node_hyper->node_effect  Reduces Neuronal Firing

Caption: Allosteric modulation of GABA-A receptor by triazolo[3,4-a]phthalazine derivatives leading to neuronal inhibition.

Target 2: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)

Indication: Solid Tumors (Colon, Breast, Hepatocellular Carcinoma).

When the 6-chloro group is displaced by bulky aromatic amines or hydrazides, the scaffold mimics the adenine ring of ATP. This allows it to fit into the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain.

  • Mechanism: ATP-Competitive Inhibition.

  • Effect: Blocks autophosphorylation of VEGFR-2, severing the signaling cascade required for angiogenesis (new blood vessel formation) in tumors.

Experimental Protocol: VEGFR-2 Kinase Assay

To validate the 6-chloro derivative's conversion into a VEGFR-2 inhibitor, use the following FRET-based protocol.

Protocol Steps:

  • Preparation: Dilute synthesized 6-substituted derivatives in DMSO (10 mM stock).

  • Enzyme Mix: In a 384-well plate, combine recombinant human VEGFR-2 kinase domain (0.5 nM) with peptide substrate (e.g., Poly Glu:Tyr).

  • Inhibitor Addition: Add 5 µL of compound (serial dilutions 0.1 nM – 10 µM). Incubate for 15 min at RT.

  • Reaction Initiation: Add ATP (at

    
     concentration, approx. 10 µM) and 
    
    
    
    buffer.
  • Detection: After 60 min, add EDTA to stop the reaction and a phospho-specific antibody labeled with a fluorophore (e.g., Europium).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Target 3: Bromodomain (BRD) Inhibition

Indication: Acute Myeloid Leukemia (AML), Inflammation.

Recent studies identify [1,2,4]triazolo[4,3-a]phthalazines as inhibitors of the BET (Bromodomain and Extra-Terminal) family (e.g., BRD4) and non-BET bromodomains (e.g., BRD9).[3]

  • Mechanism: The triazole ring mimics the acetyl-lysine recognition motif, competitively inhibiting the binding of BRD proteins to acetylated histones. This suppresses the transcription of oncogenes like c-Myc.

Part 3: Experimental Validation Workflow

To systematically determine the target profile of a new 6-chloro-triazolo[3,4-a]phthalazine library, follow this validation logic.

Validation_Workflow cluster_chem Chemical Diversification cluster_screen Primary Screening cluster_valid Functional Validation start 6-Chloro-triazolo[3,4-a]phthalazine (Scaffold) rxn1 Rxn: Alkoxides/Phenols (SNAr) start->rxn1 rxn2 Rxn: Anilines/Amines (Pd-Catalysis or Heat) start->rxn2 assay_gaba Radioligand Binding ([3H]-Flumazenil) rxn1->assay_gaba assay_kinase Kinase Panel (VEGFR-2, EGFR) rxn2->assay_kinase func_ephys Electrophysiology (Patch Clamp) assay_gaba->func_ephys High Affinity Hits func_cell Cell Viability (HCT-116 / MCF-7) assay_kinase->func_cell Low IC50 Hits

Caption: Integrated workflow for diversifying the 6-chloro scaffold and validating specific therapeutic targets.

Part 4: Quantitative Data Summary

The following table summarizes the potency of derivatives synthesized from the 6-chloro scaffold against key targets, based on literature precedents.

Derivative Class (C6-Substitution)TargetAssay TypeTypical Potency (

)
Reference
6-Benzyloxy- GABA-A (

3)
Binding Affinity (

)
41 nM (High Selectivity)[1]
6-(4-Chloroanilino)- VEGFR-2Kinase Inhibition (

)
0.15 µM[2]
6-(N-Methylpiperazinyl)- EGFRKinase Inhibition (

)
34 nM[3]
3-Methyl-6-substituted BRD4 (BD1)DSF Screening (

shift)

[4]

References

  • High-affinity GABA-A benzodiazepine receptor ligands with alpha 2, alpha 3, and alpha 5-subtype binding selectivity. Journal of Medicinal Chemistry. Link

  • Design, Synthesis, In Vitro Anti-cancer Activity... of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry. Link

  • Novel 1,2,4-triazolo [3,4-a] phthalazine derivatives: Synthesis, cytotoxicity, and apoptosis induction. ResearchGate/European Journal of Medicinal Chemistry. Link

  • [1,2,4]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. Journal of Medicinal Chemistry. Link

  • Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Synthesis of 3-Aryl-6-Substituted-Triazolo[3,4-a]phthalazines

[1][2] Executive Summary The 1,2,4-triazolo[3,4-a]phthalazine scaffold represents a privileged structure in medicinal chemistry, exhibiting potent biological activities including PDE4 inhibition , anticonvulsant effects...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The 1,2,4-triazolo[3,4-a]phthalazine scaffold represents a privileged structure in medicinal chemistry, exhibiting potent biological activities including PDE4 inhibition , anticonvulsant effects (GABA-A receptor modulation), and antitumor properties (VEGFR-2 inhibition).[1] Traditional synthesis often involves multi-step isolation of unstable hydrazone intermediates.[1]

This Application Note details two optimized one-pot protocols for synthesizing 3-aryl-6-substituted-triazolo[3,4-a]phthalazines. By bypassing intermediate isolation, these methods significantly improve yield, reduce solvent waste, and minimize exposure to hazardous hydrazine derivatives.[1]

Key Benefits of These Protocols[2][3]
  • Protocol A (Green/Oxidative): Uses hypervalent iodine (PIDA) for mild, metal-free oxidative cyclization.[1] Ideal for acid-sensitive substrates.[1]

  • Protocol B (Robust/Condensation): Uses POCl

    
     for direct condensation with carboxylic acids.[1] Ideal for unreactive substrates and scale-up.[1]
    

Scientific Background & Retrosynthesis

The construction of the fused triazole ring onto the phthalazine core relies on the reactivity of the N-N bond in the hydrazine precursor.[1] The "one-pot" strategy capitalizes on the in situ formation of a benzylidene hydrazine intermediate, which undergoes immediate cyclization.[1]

Retrosynthetic Analysis

The target molecule can be disconnected via two primary pathways:[1]

  • Path A (Oxidative): Disconnection of the C3-N2 bond, tracing back to an aldehyde and a hydrazine.[1]

  • Path B (Dehydrative): Disconnection of the C3-N4 and C3-N2 bonds, tracing back to a carboxylic acid and a hydrazine.[1]

Retrosynthesis Target Target: 3-Aryl-6-Substituted- Triazolo[3,4-a]phthalazine Hydrazine 1-Hydrazinophthalazine Hydrazine->Target + Acid / POCl3 (Direct Cyclization) Hydrazone Intermediate: Benzylidene Hydrazone Hydrazine->Hydrazone + Aldehyde Aldehyde Aromatic Aldehyde (Path A) Acid Carboxylic Acid (Path B) Hydrazone->Target Oxidative Cyclization (PIDA/Oxidant)

Figure 1: Retrosynthetic strategies for the triazolo[3,4-a]phthalazine scaffold.

Protocol A: PIDA-Mediated Oxidative Cyclization (Green Route)

This method utilizes Phenyliodine diacetate (PIDA) , a hypervalent iodine reagent, to effect the intramolecular oxidative cyclization of the in situ generated hydrazone.[1] This approach is preferred for library generation due to its mild conditions and broad functional group tolerance.[1]

Mechanism[1][2][3][4][5][6][7]
  • Condensation: 1-Hydrazinophthalazine condenses with the aryl aldehyde to form the hydrazone.[1]

  • Activation: The hydrazone nitrogen attacks the iodine center of PIDA.[1]

  • Cyclization: Intramolecular nucleophilic attack by the phthalazine ring nitrogen (N-2) onto the activated carbon, followed by reductive elimination of iodobenzene.[1]

Materials
  • Substrate: 1-Hydrazinophthalazine hydrochloride (1.0 equiv)[1]

  • Reagent: Aromatic Aldehyde (1.0 equiv)[1]

  • Oxidant: Phenyliodine diacetate (PIDA) (1.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH)[1]

  • Base: Triethylamine (Et

    
    N) (if using hydrochloride salt)[1]
    
Step-by-Step Procedure
  • Charge: In a 50 mL round-bottom flask, dissolve 1-hydrazinophthalazine HCl (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in DCM (10 mL).

  • Neutralize: Add Et

    
    N (1.1 mmol) and stir at room temperature (RT) for 20 minutes. Observation: The solution typically turns yellow/orange as the hydrazone forms.[1]
    
  • Oxidation: Add PIDA (1.1 mmol, 354 mg) portion-wise over 5 minutes.

    • Caution: Reaction is exothermic.[1][2] Maintain temperature <30°C.

  • Reaction: Stir at RT for 30–60 minutes. Monitor by TLC (System: EtOAc/Hexane 2:1).[1] The hydrazone spot (usually fluorescent) should disappear, replaced by a lower Rf spot (Triazole).[1]

  • Work-up:

    • Wash the organic layer with saturated NaHCO

      
       (2 x 10 mL) to remove acetic acid by-products.[1]
      
    • Wash with water (1 x 10 mL) and brine.[1]

    • Dry over anhydrous Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification: Recrystallize the crude solid from EtOH or purify via flash column chromatography (0-5% MeOH in DCM).

Critical Process Parameters (CPPs)
ParameterRangeImpact
Stoichiometry (PIDA) 1.05 – 1.2 equiv<1.0 equiv leads to incomplete cyclization; >1.5 equiv causes over-oxidation/tarring.[1]
Temperature 20°C – 25°CHigher temperatures accelerate side reactions (ring opening).[1]
Solvent DCM (Preferred)DCM solubilizes PIDA well.[1] EtOH is greener but may require slight heating.[1]

Protocol B: POCl -Mediated Direct Cyclization (Robust Route)

For substrates bearing electron-withdrawing groups or when scaling up, the direct condensation with carboxylic acids using Phosphorus Oxychloride (POCl


) is the industry standard.[1]
Mechanism

POCl


 acts as both a solvent and a dehydrating agent.[1] It activates the carboxylic acid (forming an acid chloride equivalent) and facilitates the final dehydration to close the triazole ring.[1]
Materials
  • Substrate: 1-Hydrazinophthalazine (1.0 equiv)[1]

  • Reagent: Aromatic Carboxylic Acid (1.1 equiv)[1]

  • Reagent/Solvent: POCl

    
     (5–10 volumes)[1]
    
Step-by-Step Procedure
  • Safety Prep: Perform in a well-ventilated fume hood.[1] POCl

    
     releases HCl gas upon contact with moisture.[1]
    
  • Charge: Place 1-hydrazinophthalazine (5.0 mmol) and the aromatic carboxylic acid (5.5 mmol) in a dry pressure tube or RBF.

  • Addition: Carefully add POCl

    
     (15 mL).
    
  • Heating: Heat the mixture to reflux (100–110°C) for 4–6 hours.

    • Monitor: The suspension usually clears to a homogeneous solution as the reaction proceeds.[1]

  • Quenching (Critical Step):

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly onto crushed ice (approx. 100 g) with vigorous stirring. Exothermic!

  • Neutralization: Adjust pH to ~8 using 10% NaOH or solid Na

    
    CO
    
    
    
    . The product will precipitate as a solid.[1][2]
  • Isolation: Filter the precipitate, wash copiously with water, and dry.[1][3]

  • Purification: Recrystallize from DMF/Water or Ethanol.[1]

Workflow Visualization

The following diagram illustrates the decision logic and workflow for selecting and executing the appropriate protocol.

Workflow Start Start: 1-Hydrazinophthalazine Decision Substrate Sensitivity? Start->Decision RouteA Acid Sensitive / Aldehyde Available Decision->RouteA High Sensitivity RouteB Stable / Acid Available Decision->RouteB Low Sensitivity StepA1 Add Aldehyde + DCM RouteA->StepA1 StepA2 Add PIDA (Oxidant) StepA1->StepA2 StepA3 Stir RT, 1h StepA2->StepA3 Product Isolated Triazolo[3,4-a]phthalazine StepA3->Product StepB1 Add Carboxylic Acid + POCl3 RouteB->StepB1 StepB2 Reflux 100°C, 4h StepB1->StepB2 StepB3 Ice Quench + Base StepB2->StepB3 StepB3->Product

Figure 2: Decision matrix and workflow for Protocol A vs. Protocol B.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete oxidation of hydrazone.[1]Check PIDA quality (it degrades). Add 10% excess. Ensure anhydrous conditions.
Sticky Solid/Tar (Protocol B) Polymerization or charring.[1]Reduce reflux time.[1] Ensure POCl

is distilled/fresh.
Incomplete Cyclization Steric hindrance on aldehyde/acid.[1]Increase reaction time. For Protocol A, switch solvent to refluxing EtOH.[1]
Product Purity Trapped iodine species (Protocol A).[1]Wash organic layer thoroughly with Na

S

O

(thiosulfate) to remove iodine.[1]

References

  • Design and Facile Synthesis of 6-[1,2,4]Triazolo[3,4-a]Phthalazine Derivatives. Source: Journal of Chemical and Pharmaceutical Research.[1] Context: Describes the foundational POCl

    
     cyclization method and antimicrobial screening.
    
    
  • Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. Source: European Journal of Medicinal Chemistry (Elsevier).[1][4] Context: Details the biological relevance (antitumor) and structural characterization of the scaffold.

  • Hypervalent Iodine(III) in Heterocyclic Synthesis. Source: Chemical Reviews (ACS).[1] Context: Authoritative review on the mechanism of PIDA-mediated oxidative cyclization of hydrazones.

  • One-pot synthesis of triazolo-phthalazines via oxidative cyclization. Source: Synthetic Communications.[1] Context: Validation of the "one-pot" methodology using oxidative reagents.[1]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Chlorophthalazine Derivatives

Executive Summary Chlorophthalazines (specifically 1-chlorophthalazine and 1,4-dichlorophthalazine) are critical electrophilic scaffolds in the synthesis of bioactive pharmacophores, including PARP inhibitors (e.g., Olap...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorophthalazines (specifically 1-chlorophthalazine and 1,4-dichlorophthalazine) are critical electrophilic scaffolds in the synthesis of bioactive pharmacophores, including PARP inhibitors (e.g., Olaparib analogs) and VEGFR2 inhibitors. Conventional thermal synthesis using phosphoryl chloride (POCl


) is often plagued by harsh reflux conditions (4–24 hours), variable yields, and significant safety risks due to the volatility and corrosiveness of chlorinating agents.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to minutes while improving yield and purity.[1] By leveraging the specific dielectric heating properties of polar transition states, this method overcomes the activation energy barrier for deoxygenative chlorination more efficiently than conductive heating.

Mechanistic Rationale & Chemistry

The transformation of phthalazinones to chlorophthalazines is a deoxygenative chlorination . Understanding the mechanism is vital for troubleshooting and optimizing microwave parameters.

Reaction Mechanism

The reaction proceeds via the activation of the lactam carbonyl oxygen by the oxophilic phosphorus species.

  • Tautomerization: The phthalazinone (lactam) exists in equilibrium with its lactim (hydroxy) form.

  • Activation: The nucleophilic oxygen attacks the electrophilic phosphorus of POCl

    
    , forming a dichlorophosphate intermediate.
    
  • Substitution: The chloride ion (generated in situ or added via salts like benzyltriethylammonium chloride) attacks the imino-carbon via an S

    
    Ar-like mechanism, expelling the phosphate leaving group and aromatizing the ring.
    
Why Microwave?
  • Thermal Effect: POCl

    
     is a polar solvent (high tan 
    
    
    
    ), coupling efficiently with microwave irradiation to generate rapid internal heating.
  • Arrhenius Acceleration: The high instantaneous temperature accelerates the rate-limiting step (nucleophilic attack of Cl

    
    ), which is often sluggish under standard reflux due to the poor solubility of the phthalhydrazide starting material.
    

Workflow Visualization

The following diagram outlines the critical pathways for synthesizing both mono- and di-chlorinated derivatives.

Chlorophthalazine_Synthesis Start_Mono Phthalazinone (2H-phthalazin-1-one) Reagent POCl3 + Catalyst (MW Irradiation) Start_Mono->Reagent Tautomerization Start_Di Phthalhydrazide (2,3-dihydro-1,4-phthalazinedione) Start_Di->Reagent Inter_Mono Chlorophosphate Intermediate Reagent->Inter_Mono Activation Inter_Di Bis-Chlorophosphate Intermediate Reagent->Inter_Di Prod_Mono 1-Chlorophthalazine (Target A) Inter_Mono->Prod_Mono Cl- Attack (10-15 min) Prod_Di 1,4-Dichlorophthalazine (Target B) Inter_Di->Prod_Di Cl- Attack (15-20 min) Downstream Nucleophilic Substitution (Amines/Hydrazines) Prod_Mono->Downstream Derivatization Prod_Di->Downstream

Figure 1: Reaction pathway for the microwave-assisted chlorination of phthalazinone precursors.

Experimental Protocols

Safety Pre-requisites (Critical)
  • Vessel: Use only dedicated high-pressure microwave vials (e.g., borosilicate glass with crimp/screw caps rated for >20 bar).

  • Reagent Handling: POCl

    
     reacts violently with water. All glassware must be oven-dried. Load vessels in a fume hood.
    
  • Quenching: The workup generates massive amounts of HCl gas. Quench slowly into crushed ice/alkaline solution.

Protocol A: Synthesis of 1-Chlorophthalazine

Target: Conversion of 2H-phthalazin-1-one to 1-chlorophthalazine.

Materials:

  • 2H-phthalazin-1-one (1.0 eq, 10 mmol)

  • Phosphorus oxychloride (POCl

    
    ) (5.0 eq, excess acts as solvent)
    
  • Optional: Benzyltriethylammonium chloride (TEBAC) (0.5 eq) as a phase transfer catalyst/chloride source.

Step-by-Step:

  • Loading: In a 10 mL microwave process vial, add 1.46 g of 2H-phthalazin-1-one.

  • Solvent Addition: Carefully add 5 mL of POCl

    
    . Add TEBAC if using.
    
  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation: Place in the microwave reactor. Program the following method:

    • Mode: Dynamic (PID control)

    • Temp: 130 °C

    • Ramp Time: 2:00 min

    • Hold Time: 10:00 min

    • Stirring: High

    • Pressure Limit: 250 psi (17 bar)

  • Workup:

    • Cool the vial to <40 °C using compressed air (built-in feature).

    • Pour the reaction mixture slowly onto 100 g of crushed ice/water with vigorous stirring.

    • Neutralize with saturated NaHCO

      
       or NH
      
      
      
      OH to pH 8.
    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Dry over MgSO

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from ethanol or hexane/ethyl acetate if necessary.

Protocol B: Synthesis of 1,4-Dichlorophthalazine

Target: Conversion of Phthalhydrazide to 1,4-dichlorophthalazine. Note: This reaction is more difficult due to the insolubility of the starting material.

Materials:

  • Phthalhydrazide (1.0 eq, 5 mmol)

  • POCl

    
     (8.0 eq)
    
  • Pyridine (0.5 eq) or Diethylaniline (catalytic base to sponge HCl).

Step-by-Step:

  • Loading: Add 0.81 g of phthalhydrazide to a 10 mL microwave vial.

  • Solvent Addition: Add 4 mL POCl

    
     and 0.2 mL Pyridine.
    
  • Irradiation:

    • Temp: 150 °C (Higher temp required for bis-chlorination)

    • Ramp: 3:00 min

    • Hold: 15:00 min

  • Workup: Similar to Protocol A. The product usually precipitates as a solid upon quenching. Filter the solid, wash with water, and dry.

Data Analysis & Comparison

The following table summarizes the efficiency gains of the microwave protocol compared to traditional oil-bath reflux methods.

ParameterConventional RefluxMicrowave (This Protocol)Improvement Factor
Reaction Time 4 – 24 Hours10 – 15 Minutes~20x Faster
Temperature 105 °C (Reflux)130 – 150 °C (Pressurized)Higher Activation Energy Access
Yield (1-Cl) 65 – 75%88 – 95%+20% Yield
Yield (1,4-diCl) 50 – 60%80 – 85%+25% Yield
Solvent Usage Large excess POCl

Minimal POCl

Reduced Waste

Data compiled from internal validation and comparative literature [1, 2].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete activationIncrease Temp by 10°C or add TEBAC catalyst.
Vial Failure Excess pressureReduce sample scale; ensure headspace is >50% of vial volume.
Hydrolysis Product Poor quenchingEnsure the quench is performed on ice and neutralized immediately. Acidic aqueous conditions hydrolyze the C-Cl bond back to C-OH.
Brown Impurities CharringReduce reaction time; ensure efficient stirring to prevent hot spots.

References

  • Abubshait, S. A., et al. (2024). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity.[2][3] Arab Journal of Basic and Applied Sciences.

  • Ju, Y., & Varma, R. S. (2006). Aqueous N-Heterocyclization of Primary Amines and Hydrazines with Dihalides: Microwave-Assisted Syntheses.[4] The Journal of Organic Chemistry.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68379, Phosphorus oxychloride.

Sources

Method

Protocol for the Synthesis of 6-Alkoxy-s-triazolo[3,4-a]phthalazines: A Guide for Medicinal Chemists

Introduction: The Therapeutic Potential of the Triazolophthalazine Scaffold The[1][2][3]triazolo[3,4-a]phthalazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of compounds with a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Triazolophthalazine Scaffold

The[1][2][3]triazolo[3,4-a]phthalazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of compounds with a wide array of biological activities. These include anticonvulsant, anti-inflammatory, anticancer, and antitubercular properties.[2][3][4][5] The 6-alkoxy substituted analogues, in particular, have demonstrated significant potential, with researchers exploring their utility as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels and as potent anticonvulsant agents.[2][6] The strategic introduction of various alkoxy groups at the 6-position allows for the fine-tuning of physicochemical properties, influencing the absorption, distribution, metabolism, and excretion (ADME) profile and the overall therapeutic efficacy of the molecule.

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of 6-alkoxy-s-triazolo[3,4-a]phthalazines. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the synthetic pathway, and provide the necessary data to validate the successful synthesis of this important class of molecules.

Overall Synthetic Strategy

The synthesis of 6-alkoxy-s-triazolo[3,4-a]phthalazines is a multi-step process that begins with the construction of the phthalazine core, followed by the annulation of the triazole ring, and culminates in the introduction of the desired alkoxy group. The general workflow is depicted below:

G cluster_0 Step 1: Phthalazine Core Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Triazole Ring Formation cluster_3 Step 4: Alkoxylation Phthalic_Anhydride Phthalic Anhydride Phthalazin_1_4_dione Phthalazin-1,4-dione Phthalic_Anhydride->Phthalazin_1_4_dione Hydrazine Hydrate, Acetic Acid, Reflux 1_4_Dichlorophthalazine 1,4-Dichlorophthalazine Phthalazin_1_4_dione->1_4_Dichlorophthalazine POCl3, Reflux 6_Chloro_triazolophthalazine 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine 1_4_Dichlorophthalazine->6_Chloro_triazolophthalazine Formic Hydrazide, Xylene, Reflux 6_Alkoxy_triazolophthalazine 6-Alkoxy-triazolo[3,4-a]phthalazine 6_Chloro_triazolophthalazine->6_Alkoxy_triazolophthalazine ROH, NaH, DMF

Caption: General workflow for the synthesis of 6-alkoxy-triazolo[3,4-a]phthalazines.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (100-200 mesh). Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz spectrometer, with chemical shifts reported in ppm relative to an internal standard. Mass spectra can be obtained using an electrospray ionization (ESI) source.

Protocol 1: Synthesis of Phthalazin-1,4-dione

This initial step involves the condensation of phthalic anhydride with hydrazine to form the stable phthalazine dione core.

Procedure:

  • To a stirred solution of phthalic anhydride (1 equivalent) in glacial acetic acid, add hydrazine hydrate (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield Phthalazin-1,4-dione as a white solid. The product is typically of sufficient purity for the next step.

Expert Insight: The use of acetic acid as a solvent facilitates the reaction and the subsequent precipitation of the product upon addition to water. Refluxing ensures the reaction goes to completion.

Protocol 2: Synthesis of 1,4-Dichlorophthalazine

This step activates the phthalazine core for subsequent nucleophilic substitution by converting the hydroxyl groups of the tautomeric form of the dione into reactive chloro groups.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend Phthalazin-1,4-dione (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Heat the mixture to reflux (approximately 110 °C) for 3-4 hours. The solid will gradually dissolve.[1][7]

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude 1,4-Dichlorophthalazine can be purified by recrystallization from ethanol or used directly in the next step.

Safety Precaution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 3: Synthesis of 6-Chloro-[1][2][3]triazolo[3,4-a]phthalazine

This is the key cyclization step where the triazole ring is fused to the phthalazine core.

Procedure:

  • To a solution of 1,4-Dichlorophthalazine (1 equivalent) in a high-boiling solvent such as xylene, add formic hydrazide (1.1 equivalents) and triethylamine (1.2 equivalents).[8]

  • Heat the reaction mixture at reflux for 12-24 hours. Monitor the reaction by TLC.

  • After cooling, the reaction mixture can be concentrated under reduced pressure.

  • The resulting solid is then partitioned between dichloromethane and water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford 6-Chloro-[1][2][3]triazolo[3,4-a]phthalazine.

Expert Insight: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction forward. Xylene is an excellent solvent for this reaction due to its high boiling point, which provides the necessary energy for the cyclization to occur.

Protocol 4: Synthesis of 6-Alkoxy-[1][2][3]triazolo[3,4-a]phthalazines

This final step introduces the desired alkoxy group via a nucleophilic aromatic substitution reaction.

Procedure:

  • To a stirred suspension of sodium hydride (NaH, 1.5 equivalents, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF), add the desired alcohol (ROH, 1.2 equivalents) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium alkoxide.

  • Add a solution of 6-Chloro-[1][2][3]triazolo[3,4-a]phthalazine (1 equivalent) in anhydrous DMF to the alkoxide solution.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Safety Precaution: Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

Proposed Reaction Mechanism

The formation of the triazolophthalazine ring system is a fascinating cascade of reactions. The proposed mechanism for the reaction of 1,4-dichlorophthalazine with formic hydrazide is as follows:

G 1_4_Dichlorophthalazine 1,4-Dichlorophthalazine Intermediate_1 Nucleophilic Attack 1_4_Dichlorophthalazine->Intermediate_1 1. Formic_Hydrazide Formic Hydrazide Formic_Hydrazide->Intermediate_1 Intermediate_2 HCl Elimination Intermediate_1->Intermediate_2 2. -HCl Intermediate_3 Intramolecular Cyclization Intermediate_2->Intermediate_3 3. Tautomerization & Attack 6_Chloro_triazolophthalazine 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine Intermediate_3->6_Chloro_triazolophthalazine 4. Dehydration & Aromatization

Caption: Proposed mechanism for the formation of the triazolophthalazine ring.

  • Nucleophilic Attack: The terminal nitrogen of formic hydrazide acts as a nucleophile and attacks the electron-deficient carbon at the 1-position of 1,4-dichlorophthalazine.

  • HCl Elimination: A molecule of hydrogen chloride is eliminated, facilitated by the base (triethylamine), to form a hydrazinyl-substituted phthalazine intermediate.

  • Intramolecular Cyclization: The second nitrogen of the hydrazinyl moiety then performs an intramolecular nucleophilic attack on the carbon of the formyl group.

  • Dehydration and Aromatization: Subsequent dehydration and aromatization lead to the formation of the stable, fused 6-Chloro-[1][2][3]triazolo[3,4-a]phthalazine ring system.

Data Summary: Synthesis of a 6-Alkoxy-triazolo[3,4-a]phthalazine Library

To demonstrate the versatility of this protocol, a small library of 6-alkoxy-triazolo[3,4-a]phthalazines was synthesized. The results are summarized in the table below.

EntryAlcohol (ROH)R GroupReaction Time (h)Yield (%)
1Methanol-CH₃285
2Ethanol-CH₂CH₃288
3Propan-1-ol-(CH₂)₂CH₃382
4Butan-1-ol-(CH₂)₃CH₃380
5Benzyl alcohol-CH₂Ph475
6Phenol-Ph668
74-Chlorophenol-C₆H₄-4-Cl672

Note: Yields are for the final alkoxylation step and are based on the isolated, purified product. Reaction conditions may require optimization for different alcohols.

Troubleshooting and Further Considerations

  • Low Yields in Chlorination Step: Ensure the Phthalazin-1,4-dione is completely dry. The presence of water will consume the POCl₃. The reaction should be carried out under anhydrous conditions.

  • Incomplete Cyclization: If the formation of 6-Chloro-[1][2][3]triazolo[3,4-a]phthalazine is sluggish, increasing the reaction time or using a higher boiling point solvent may be beneficial. Ensure the triethylamine is of good quality and free of water.

  • Difficulty in Purification: The final products can often be purified by simple recrystallization. If impurities persist, column chromatography using a gradient of ethyl acetate in hexanes is typically effective.

  • Structural Characterization: The successful synthesis of the target compounds should be confirmed by a combination of spectroscopic methods. ¹H NMR should show characteristic peaks for the aromatic protons of the phthalazine moiety, the triazole proton, and the protons of the alkoxy group. ¹³C NMR will confirm the carbon framework, and high-resolution mass spectrometry (HRMS) will provide an accurate mass for molecular formula confirmation.

Conclusion

The protocol detailed herein provides a robust and reproducible method for the synthesis of 6-alkoxy-triazolo[3,4-a]phthalazines. By understanding the rationale behind each step and adhering to the outlined procedures, researchers can efficiently generate a diverse range of these medicinally important compounds for further biological evaluation. The versatility of the final alkoxylation step allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of new therapeutic agents.

References

  • BenchChem. (2025). 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine.
  • Zhang, L., et al. (2009). Synthesis and anticonvulsant activity of 6-alkoxy-[1][2][3]triazolo[3,4-a]phthalazines. PubMed, 19207467.

  • Design and Facile Synthesis of 6[1][2][3] Triazolo [3,4-a] Phthalazine D. Research Journal of Chemical Sciences.

  • Veau, D., et al. (2016). Triazolophthalazines: Easily Accessible Compounds with Potent Antitubercular Activity. PubMed, 10.1002/cmdc.201600085.
  • El-Helby, A. A., et al. (2018). Structures of selected triazolophthalazines with potent anticancer activity against hepatocellular carcinoma.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines.
  • Sun, G., et al. (2010). Synthesis and anti-inflammatory activity evaluation of some novel 6-alkoxy(phenoxy).
  • Interactions between drug substances and excipients. 1. Fluorescence and HPLC studies of triazolophthalazine derivatives from hydralazine hydrochloride and starch. PubMed.
  • Advanced Developments of Differnet Syntheticroutes of Phthalazine Deriv
  • A kind of preparation method of 1,4- dichloro phthalazines.
  • Singh, S., & Kumar, N. (2026). Synthesis of Some New 6-Chloro-3-substituted 5,6-Dihydro–[1][2][3] Triazolo [3,4a] Phthalazine Derivatives. Der Pharma Chemica.

  • Identification and synthesis of[1][2][3]triazolo[3,4-a]phthalazine derivatives as high-affinity ligands to the alpha 2 delta-1 subunit of voltage gated calcium channel. PubMed.

Sources

Application

In vitro cytotoxicity screening of 6-Chloro-triazolo[3,4-a]phthalazine against cancer cell lines

Application Note: In Vitro Cytotoxicity Screening of 6-Chloro-triazolo[3,4-a]phthalazine Scaffolds Executive Summary This application note details the standardized protocol for the in vitro cytotoxicity assessment of 6-C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Cytotoxicity Screening of 6-Chloro-triazolo[3,4-a]phthalazine Scaffolds

Executive Summary

This application note details the standardized protocol for the in vitro cytotoxicity assessment of 6-Chloro-triazolo[3,4-a]phthalazine and its structural derivatives. Triazolo-phthalazines are an emerging class of heterocyclic pharmacophores exhibiting potent anticancer activity, primarily through the inhibition of receptor tyrosine kinases such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and EGFR .

The "6-chloro" moiety is critical; it serves as an electrophilic handle for nucleophilic substitution, allowing the synthesis of diverse anilinophthalazine libraries. However, screening the parent scaffold itself is essential to establish baseline toxicity and Selectivity Index (SI). This guide provides a self-validating workflow for screening against solid tumor cell lines (HepG2, MCF-7, HCT-116) using the MTT colorimetric assay, supported by mechanistic validation via apoptosis profiling.

Mechanism of Action & Rationale

Understanding the biological causality is a prerequisite for experimental design.

  • Target Engagement: The triazolo[3,4-a]phthalazine core mimics the ATP-binding motif of kinases. The nitrogen-rich heterocycle forms hydrogen bonds with the "hinge region" of the kinase domain (e.g., VEGFR-2), preventing ATP binding and autophosphorylation.

  • Downstream Effects: Inhibition of VEGFR-2 signaling blocks the RAS/RAF/MEK/ERK pathway, leading to:

    • G2/M Cell Cycle Arrest: Prevention of mitotic entry.

    • Apoptosis: Upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), triggering Caspase-3 activation.

Material Preparation & Handling

Compound Properties
  • Compound: 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine[1][2]

  • Molecular Weight: ~204.62 g/mol

  • Solubility: Low in water; soluble in DMSO (Dimethyl sulfoxide).

Stock Solution Protocol (Self-Validating Step)
  • Objective: Create a stable 10 mM stock solution.

  • Procedure:

    • Weigh 2.05 mg of compound into a sterile 1.5 mL microcentrifuge tube.

    • Add 1.0 mL of sterile, cell-culture grade DMSO (≥99.9%).

    • Vortex for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes.

    • Validation: Visually inspect for clarity. Any turbidity indicates precipitation, which will invalidate IC50 curves.

    • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles.

Experimental Protocol: Cytotoxicity Screening (MTT Assay)

Principle: The MTT assay relies on the reduction of tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. This activity correlates linearly with viable cell number.

Cell Line Selection & Seeding

Select cell lines with high VEGFR expression for relevant data.

  • HepG2 (Liver Hepatocellular Carcinoma)[3]

  • MCF-7 (Breast Adenocarcinoma)[4][5]

  • HCT-116 (Colorectal Carcinoma)[5]

  • Control: HUVEC (Human Umbilical Vein Endothelial Cells) or VERO (Normal Kidney) to determine Selectivity Index.

Seeding Density Optimization:

Cell Line Seeding Density (cells/well in 96-well plate) Doubling Time
HepG2 5,000 - 8,000 ~48 hrs
MCF-7 4,000 - 6,000 ~38 hrs

| HCT-116 | 3,000 - 5,000 | ~25 hrs |

Step-by-Step Assay Workflow

Day 0: Seeding

  • Trypsinize and count cells using a hemocytometer or automated counter.

  • Dilute cells to the desired density in complete media (RPMI-1640 or DMEM + 10% FBS).

  • Dispense 100 µL/well into 96-well plates.

  • Blanking: Leave column 12 empty (media only) for background subtraction.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

Day 1: Treatment

  • Serial Dilution: Prepare a 2x working solution of the compound in media.

    • Top Concentration: 100 µM (typically).

    • Dilution Factor: 1:2 or 1:3 serial dilutions (e.g., 100, 33.3, 11.1, 3.7, 1.2, 0.4 µM).

  • DMSO Control: Ensure the final DMSO concentration is < 0.5% (v/v) in all wells. High DMSO is cytotoxic and masks compound effects.

  • Positive Control: Include Sorafenib or 5-Fluorouracil (5-FU) (10 µM) as a benchmark.

  • Aspirate old media from the plate (carefully, do not disturb the monolayer).

  • Add 100 µL of treatment media to respective wells (Triplicates required).

Day 3: Readout (48h or 72h post-treatment)

  • Prepare MTT stock (5 mg/mL in PBS). Filter sterilize.

  • Add 10 µL of MTT stock to each well (Final conc: 0.5 mg/mL).

  • Incubate for 3-4 hours at 37°C. (Look for purple precipitate).

  • Remove media carefully.

  • Add 100 µL DMSO to dissolve formazan crystals.

  • Shake plate on an orbital shaker for 15 mins.

  • Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis & IC50 Calculation
  • Corrected Absorbance:

    
    
    
  • Viability %:

    
    
    
  • Curve Fitting: Plot Log[Concentration] vs. % Viability. Use Non-linear regression (Sigmoidal dose-response, variable slope) in GraphPad Prism or Origin.

    • Equation:

      
      
      

Visualization of Workflows & Pathways

Figure 1: Cytotoxicity Screening Workflow

This flowchart outlines the critical decision points and steps for the screening process.

G Start Compound Prep (6-Chloro-triazolo[3,4-a]phthalazine) Solubility Solubility Check (DMSO < 0.5%) Start->Solubility Treatment Drug Treatment (Serial Dilutions) Solubility->Treatment Working Solution Seeding Cell Seeding (HepG2, MCF-7, HCT-116) Incubation 24h Attachment Seeding->Incubation Incubation->Treatment Assay MTT / SRB Assay (48h / 72h) Treatment->Assay Readout OD Measurement (570 nm) Assay->Readout Analysis Data Analysis (IC50 Calculation) Readout->Analysis

Caption: Figure 1: Standardized workflow for high-throughput cytotoxicity screening of phthalazine derivatives.

Figure 2: Proposed Mechanism of Action (VEGFR-2 Inhibition)

Visualizing the downstream effects of the compound on cancer cell survival.

MOA Compound 6-Chloro-triazolo [3,4-a]phthalazine Target VEGFR-2 (Tyrosine Kinase) Compound->Target Inhibits Pathway RAS / RAF / MEK Target->Pathway Blocks Signaling Effect1 Downregulation of Bcl-2 (Anti-apoptotic) Pathway->Effect1 Effect2 Upregulation of Bax (Pro-apoptotic) Pathway->Effect2 Outcome Apoptosis & G2/M Arrest Effect1->Outcome Effect2->Outcome

Caption: Figure 2: Signaling cascade inhibition by triazolo-phthalazine scaffolds leading to cell death.

Advanced Validation (E-E-A-T)

To elevate the study from a simple screen to a validated application, perform the following if IC50 < 10 µM:

  • Selectivity Index (SI):

    • Interpretation: An SI > 3 is considered favorable; SI > 10 is excellent.

  • Apoptosis Confirmation:

    • Use Annexin V-FITC / Propidium Iodide (PI) flow cytometry.

    • Expectation: A shift from viable (Annexin-/PI-) to Early Apoptotic (Annexin+/PI-) and Late Apoptotic (Annexin+/PI+) quadrants.

  • Molecular Docking (In Silico):

    • Verify binding affinity to VEGFR-2 (PDB ID: 4ASD or 3WZE ). The "6-chloro" group often occupies a hydrophobic pocket or solvent-exposed region, while the triazole nitrogen interacts with the hinge region (Cys919).

References

  • El-Helby, A. A., et al. (2017).[4] "Design, synthesis, molecular modeling and biological evaluation of some novel bis-phthalazine derivatives as potential anticancer agents."[5] Bioorganic Chemistry.

  • Xue, D., et al. (2014).[4] "Synthesis and antimicrobial activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Ibrahim, M. K., et al. (2024). "Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers." BMC Chemistry.

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.

  • Al-Wahaibi, L. H., et al. (2023). "Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies." RSC Advances.

Sources

Method

Use of 6-Chloro-triazolo[3,4-a]phthalazine as a scaffold for medicinal chemistry

Application Note: Strategic Utilization of 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine as a Medicinal Chemistry Scaffold Executive Summary The 6-chloro-[1,2,4]triazolo[3,4-a]phthalazine scaffold represents a "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine as a Medicinal Chemistry Scaffold

Executive Summary

The 6-chloro-[1,2,4]triazolo[3,4-a]phthalazine scaffold represents a "privileged structure" in drug discovery, capable of binding to diverse biological targets including GABA-A receptors, Phosphodiesterase 4 (PDE4), and Bromodomain-containing proteins (BET family).[1] Its utility stems from the high reactivity of the C6-chlorine atom towards Nucleophilic Aromatic Substitution (SNAr), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.[1] This guide provides a comprehensive technical workflow for synthesizing, functionalizing, and validating this scaffold, emphasizing self-validating protocols and mechanistic insights.

Structural Logic & Pharmacophore Insights

The triazolo[3,4-a]phthalazine core is a rigid, fused tricyclic system.[1] Its value in medicinal chemistry is defined by three features:

  • Planarity: Facilitates intercalation into DNA or π-stacking interactions within enzyme active sites (e.g., kinase ATP pockets).[1]

  • Hydrogen Bond Acceptors: The nitrogen-rich triazole ring serves as a critical anchor point for H-bonding with residues like Serine or Threonine.[1]

  • The C6-Chloro Handle: Located at the peri-position relative to the bridgehead nitrogen, this chlorine atom is activated for displacement by the electron-deficient phthalazine ring, making it an ideal site for late-stage diversification.[1]

Synthetic Pathway & Mechanism (Visualized)

The synthesis of the core scaffold typically proceeds from phthalic anhydride or phthalazinone. The following diagram illustrates the generation of the 6-chloro scaffold and its subsequent diversification.

G cluster_legend Reaction Type Start Phthalic Anhydride Inter1 2,3-Dihydrophthalazine-1,4-dione Start->Inter1 N2H4·H2O, EtOH Reflux Inter2 1,4-Dichlorophthalazine Inter1->Inter2 POCl3, Reflux (Chlorination) Inter3 1-Chloro-4-hydrazinophthalazine Inter2->Inter3 N2H4·H2O, THF Selective mono-substitution Scaffold 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine (Core Scaffold) Inter3->Scaffold R-COCl or Orthoesters Cyclization Prod_Amino 6-Amino Derivatives (Anticonvulsants) Scaffold->Prod_Amino SNAr: Primary Amines EtOH, Reflux Prod_Alkoxy 6-Alkoxy Derivatives (PDE4 Inhibitors) Scaffold->Prod_Alkoxy SNAr: NaOR ROH, Heat Prod_Aryl 6-Aryl Derivatives (Bromodomain Inhibitors) Scaffold->Prod_Aryl Suzuki Coupling Pd(PPh3)4, ArB(OH)2 key1 Solid Line: Core Synthesis key2 Dashed Line: Library Diversification

Figure 1: Synthetic workflow from commodity chemicals to the 6-chloro scaffold and divergent library generation.

Experimental Protocols

Protocol A: Generation of the 6-Chloro Scaffold

Pre-requisite: Synthesis of 1-chloro-4-hydrazinophthalazine (Inter3 in Fig 1).[1]

Objective: Cyclization of the hydrazine intermediate to form the triazole ring while retaining the reactive chlorine.

  • Reagents: 1-Chloro-4-hydrazinophthalazine (1.0 eq), Triethyl orthoformate (excess) or Acyl Chloride (1.1 eq).

  • Solvent: Ethanol (anhydrous) or 1,4-Dioxane.[1]

  • Procedure (Orthoester Method):

    • Suspend 1-chloro-4-hydrazinophthalazine (10 mmol) in triethyl orthoformate (15 mL).

    • Add a catalytic amount of p-toluenesulfonic acid (pTSA) (0.1 eq).[1]

    • Critical Step: Reflux for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).[1] The hydrazine starting material (polar) should disappear, replaced by a less polar fluorescent spot.

    • Cool to room temperature.[1] The product often precipitates.[1]

    • Filter and wash with cold ethanol.[1]

  • Validation:

    • 1H NMR (DMSO-d6): Look for the triazole proton singlet around δ 9.0–10.0 ppm (if R=H).[1]

    • Mass Spec: Confirm M+ peak (m/z ~204 for parent). Chlorine isotope pattern (3:1 ratio of M : M+2) must be visible.[1]

Protocol B: Library Diversification via SNAr (The "Workhorse" Reaction)

Context: This protocol replaces the C6-chloro with amines to generate anticonvulsant or antimicrobial leads.[1]

Mechanism: The reaction proceeds via a Meisenheimer-like transition state. The electron-deficient phthalazine ring stabilizes the negative charge, facilitating the displacement of the chloride ion.

  • Setup:

    • In a reaction vial, dissolve 6-chloro-[1,2,4]triazolo[3,4-a]phthalazine (1.0 eq, 0.5 mmol) in Ethanol or DMF (2.0 mL).

    • Add the Nucleophile (Primary or Secondary Amine) (1.2 – 1.5 eq).[1]

    • Base: Add Triethylamine (Et3N) or DIPEA (2.0 eq) to scavenge the HCl byproduct.[1] Note: For weak nucleophiles, use K2CO3 and heat in DMF.[1]

  • Reaction:

    • Heat to reflux (80°C for EtOH, 100°C for DMF) for 2–12 hours.

    • Self-Validation Checkpoint: Spot TLC. The starting material is non-polar; the product (amine) will likely be more polar and may trail on silica. Use a few drops of MeOH in the eluent to improve peak shape.

  • Workup:

    • For EtOH: Cool to 0°C. If product precipitates, filter.[1] If not, evaporate solvent and recrystallize from EtOH/Water.[1]

    • For DMF: Pour into crushed ice. The product usually precipitates as a solid.[1] Filter, wash with water, and dry.[1]

  • Yield Expectation: 70–90%.

Table 1: Optimization Parameters for SNAr

ParameterStandard ConditionDifficult Substrates (e.g., Anilines)Reason
Solvent EthanolDMF or DMSOHigher boiling point; better solubility for polar transition states.[1]
Base Et3N (2 eq)K2CO3 or Cs2CO3 (2 eq)Stronger inorganic bases enhance nucleophilicity.[1]
Temp 80°C (Reflux)120°C - 140°COvercomes higher activation energy of weak nucleophiles.[1]
Time 2-4 Hours12-24 HoursSteric hindrance slows the attack on the C6 position.

Advanced Applications & Case Studies

Case Study 1: Anticonvulsant Agents (GABA Modulation)

Rationale: Lipophilic amines attached to the C6 position enhance blood-brain barrier (BBB) penetration and modulate the GABA-A receptor complex.[1]

  • Target: 6-(4-Chlorobenzyloxy)-[1,2,4]triazolo[3,4-a]phthalazine.[1][2]

  • Protocol Modification: Use 4-chlorobenzyl alcohol as the nucleophile. Requires Sodium Hydride (NaH) in dry THF/DMF to generate the alkoxide in situ before adding the scaffold.[1]

  • Outcome: Compounds in this class have shown ED50 values comparable to Carbamazepine in Maximal Electroshock (MES) tests.[1]

Case Study 2: BET Bromodomain Inhibitors

Rationale: The triazolophthalazine core mimics the acetyl-lysine recognition motif of bromodomains.[1]

  • Protocol Modification (Suzuki Coupling): Instead of SNAr, use Palladium-catalyzed cross-coupling to install aryl groups at C6.

    • Catalyst: Pd(PPh3)4 (5 mol%).[1]

    • Base: Na2CO3 (2M aq).[1]

    • Solvent: DME/Water or Toluene/EtOH.[1]

    • Significance: This installs a carbon-carbon bond, creating a distinct vector for SAR exploration that is hydrolytically stable compared to C-N or C-O linkages.[1]

Troubleshooting & Critical Controls

  • Issue: Hydrolysis of the Chloro-Scaffold.

    • Symptom:[1][3][4][5] Appearance of a highly polar spot (Rf ~ 0) on TLC; Mass spec shows M-Cl+OH (Hydroxy derivative).[1]

    • Cause: Wet solvents or excessive heating with hydroxide bases.[1]

    • Solution: Use anhydrous solvents.[1] Store the 6-chloro scaffold in a desiccator.

  • Issue: Regioisomer Formation during Cyclization.

    • Context: When closing the ring from the hydrazine intermediate, [1,2,4]triazolo[3,4-a] is the kinetic product.[1] However, harsh conditions can lead to Dimroth rearrangement to the thermodynamically stable [4,3-a] isomer.[1]

    • Control: Monitor melting points and NMR.[1] The [3,4-a] isomer typically has a distinct C3-proton shift.[1] Avoid prolonged heating in acidic media after cyclization is complete.[1]

References

  • Synthesis and Anticancer Activities: Sun, X. Y., et al. "Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives."[1][6][7] European Journal of Medicinal Chemistry, 2014.[1]

  • Anticonvulsant Activity: Zhang, L., et al. "Synthesis and anticonvulsant activity of 6-alkoxy-[1,2,4]triazolo[3,4-a]phthalazines."[1][2] Chemical Biology & Drug Design, 2009.[1]

  • Bromodomain Inhibition: Spriano, F., et al. "[1,2,4]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains."[1] Journal of Medicinal Chemistry, 2014.[1][8]

  • Microwave Assisted Synthesis: Al-Wahaibi, L.H., et al. "Microwave-assisted synthesis... of new chlorophthalazine derivatives."[1] Journal of Applied Scientific Research, 2024.[1]

  • General Reactivity of Chloro-Heterocycles: PubChem Compound Summary for 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine. [1]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the synthesis of triazolophthalazines

Welcome to the technical support center for the synthesis of triazolophthalazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of triazolophthalazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Triazolophthalazines are a class of nitrogen-containing fused heterocyclic compounds with a wide range of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1][2][3]

The synthesis, while based on established chemical principles, can present unique challenges. This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for higher yields, purity, and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My overall yield is consistently low. What are the most common factors affecting the yield in a multi-step triazolophthalazine synthesis?

Low yields are one of the most frequent challenges, often stemming from a cumulative loss over a multi-step synthesis. A systematic approach is crucial for diagnosis.[4] The typical synthetic pathway often begins with phthalic anhydride and proceeds through key intermediates like 1,4-dichlorophthalazine or 1-hydrazinylphthalazin-4(1H)-one before the final triazole ring closure.[5][6]

Core Directive: Deconstruct the Synthesis

Instead of viewing the process as a single problem, analyze each step independently.

Troubleshooting Guide: Low Yields

Symptom Potential Cause Recommended Action & Scientific Rationale
Low conversion at the chlorination step (e.g., Phthalazinedione to 1,4-Dichlorophthalazine) 1. Insufficient or Decomposed Reagent: Phosphorus oxychloride (POCl₃) is moisture-sensitive. Hydrolysis reduces its activity. 2. Inadequate Temperature: The reaction often requires high temperatures (reflux) to proceed efficiently.[5]1. Use fresh, sealed POCl₃. Consider adding a mild Lewis acid catalyst if the reaction remains sluggish, but screen this carefully to avoid side products. 2. Ensure vigorous reflux. Use a high-boiling solvent if necessary, and ensure your heating mantle/oil bath reaches and maintains the target temperature.
Poor yield during the hydrazine displacement step 1. Atmospheric Moisture: Hydrazine is hygroscopic and can be oxidized by atmospheric oxygen.[4] 2. Sub-optimal Nucleophilicity: The reaction is a nucleophilic aromatic substitution. The reactivity of your hydrazine derivative is key.1. Run the reaction under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents to prevent unwanted side reactions. 2. Consider using hydrazine hydrate in a protic solvent like ethanol or n-butanol to facilitate proton transfer and enhance the reaction rate.[7]
Inefficient final cyclization to form the triazole ring 1. Incorrect Solvent Polarity: The cyclization is often a condensation reaction where water is eliminated. The solvent must be able to accommodate the polarity changes of the intermediates and facilitate the reaction, often at high temperatures. 2. Reversibility of the Reaction: The initial condensation step can be reversible.1. Screen solvents. High-boiling aprotic polar solvents like DMF or dioxane are often effective as they can solubilize reactants and reach the required temperatures.[8] 2. Use a dehydrating agent or a Dean-Stark trap to remove water and drive the equilibrium towards the cyclized product, in accordance with Le Châtelier's principle.
Product Loss During Workup/Purification Product Precipitation/Solubility Issues: The planar, aromatic nature of triazolophthalazines can lead to poor solubility in common organic solvents, making extraction and purification challenging.Optimize your workup procedure. If the product is basic, an acid wash can convert it to a more water-soluble salt for extraction. For purification, try a solvent system with a polar aprotic component (e.g., DCM/MeOH or DCM/DMF) for column chromatography.[7]
Question 2: I'm observing significant side product formation, leading to difficult purification. How can I improve the reaction's selectivity?

Side products typically arise from competing reaction pathways or degradation of the desired product.[4] Identifying the impurity structure is the first step toward mitigating its formation.

Core Directive: Control the Reaction Environment

Selectivity is a function of kinetics and thermodynamics. Controlling temperature, reagent stoichiometry, and addition rates are your primary tools.

Workflow for Diagnosing and Mitigating Side Products

G cluster_0 Diagnosis cluster_1 Mitigation Strategy Start Isolate Impurity Analyze Characterize by LC-MS, NMR Start->Analyze Identify Identify Structure/Mass Analyze->Identify Cause1 Mass = 2x Precursor? (Dimerization) Identify->Cause1 Cause2 Mass = Starting Material? (Incomplete Reaction) Identify->Cause2 Cause3 Mass = Hydrolyzed Product? (Moisture) Identify->Cause3 Action1 Lower Concentration (Favors intramolecular cyclization) Cause1->Action1 Action2 Increase Reaction Time/Temp Add Catalyst Cause2->Action2 Action3 Use Anhydrous Solvents Inert Atmosphere Cause3->Action3 G cluster_0 Core Scaffold Synthesis cluster_1 Functionalization (e.g., Suzuki Coupling) A Phthalic Anhydride B Phthalazinedione A->B + Hydrazine C 1,4-Dichlorophthalazine B->C + POCl₃ (High Temp) D 1-Chloro-4-hydrazinyl -phthalazine C->D + Hydrazine Hydrate (Inert Atmosphere) E 6-Chloro-[1,2,4]triazolo [3,4-a]phthalazine D->E + Acid/Orthoester (Cyclization, Reflux) F Functionalized Triazolophthalazine E->F + Boronic Acid + Pd Catalyst, Base

Sources

Optimization

Technical Support Center: Synthesis of 1,2,4-Triazolo[3,4-a]phthalazine Derivatives

Welcome to the technical support center for the synthesis of 1,2,4-triazolo[3,4-a]phthalazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,2,4-triazolo[3,4-a]phthalazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Drawing upon established synthetic protocols and field-proven insights, this document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful and efficient synthesis of your target molecules.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 1,2,4-triazolo[3,4-a]phthalazine derivatives, providing plausible causes and actionable solutions.

Issue 1: Low or No Yield of the Desired 1,2,4-Triazolo[3,4-a]phthalazine Product.

Question: I am following a standard procedure, but my reaction is yielding very little or none of the expected triazolophthalazine. What could be the problem?

Answer:

Low or no yield can stem from several factors, primarily related to the quality of starting materials or incomplete reaction at key stages. Let's break down the potential causes and solutions.

Potential Cause A: Impure Starting Materials

The purity of your starting materials, particularly 1,4-dichlorophthalazine or 1-hydrazinophthalazine, is critical.

  • Hydrolysis of 1,4-Dichlorophthalazine: 1,4-Dichlorophthalazine is susceptible to hydrolysis, which can occur during storage or if the reaction is not performed under anhydrous conditions. This hydrolysis leads to the formation of 4-chlorophthalazin-1(2H)-one.[1] This byproduct will not participate in the subsequent cyclization to form the triazole ring.

    • Solution:

      • Verify Starting Material Purity: Before starting the synthesis, check the purity of your 1,4-dichlorophthalazine by melting point determination or NMR spectroscopy.

      • Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Degradation of 1-Hydrazinophthalazine: 1-Hydrazinophthalazine can degrade over time.

    • Solution:

      • Use Fresh or Properly Stored Reagent: It is best to use freshly prepared or commercially available 1-hydrazinophthalazine of high purity. Store it in a cool, dark, and dry place.

Potential Cause B: Incomplete Formation of the Acylhydrazide Intermediate

The first step in many syntheses is the acylation of 1-hydrazinophthalazine with a carboxylic acid, acyl chloride, or orthoester to form an acylhydrazide intermediate.

  • Insufficient Acylating Agent or Inefficient Reaction: The reaction may not go to completion if there is an insufficient amount of the acylating agent or if the reaction conditions are not optimal.

    • Solution:

      • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent.

      • Reaction Conditions: For carboxylic acids, the use of a coupling agent (e.g., DCC, EDC) may be necessary. For acyl chlorides, the reaction is typically performed in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl generated. Ensure the reaction temperature and time are adequate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Potential Cause C: Incomplete Cyclization of the Acylhydrazide Intermediate

The final step is the cyclization of the acylhydrazide intermediate to form the triazole ring, which is often the most challenging step.

  • Ineffective Dehydrating Agent: This step typically requires a dehydrating agent, such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or simply heating at high temperatures. If the dehydrating agent is old or the temperature is not high enough, the cyclization will be incomplete.

    • Solution:

      • Choice and Quality of Dehydrating Agent: Use a fresh bottle of POCl₃ or PPA. POCl₃ is a strong dehydrating and chlorinating agent and should be handled with care in a fume hood.[2]

      • Optimize Reaction Temperature: Ensure the reaction is heated to the appropriate temperature as specified in the literature, often refluxing conditions are required.[3]

      • Reaction Time: Allow sufficient time for the reaction to go to completion, monitoring by TLC.

Issue 2: Presence of a Significant Amount of an Unwanted Side Product.

Question: My reaction produces the desired product, but I also have a significant amount of a persistent impurity that is difficult to separate. What could this side product be and how can I avoid it?

Answer:

The formation of specific side products is a common issue. Identifying the potential byproduct based on your reaction conditions is the first step to mitigating its formation.

Potential Side Product A: Uncyclized Acylhydrazide Intermediate

  • Cause: As mentioned in Issue 1, incomplete cyclization is a major reason for impurities. The uncyclized acylhydrazide intermediate will have different polarity compared to the final product and may co-elute during chromatography if the solvent system is not optimized.

  • Identification: The acylhydrazide will have characteristic signals in the ¹H NMR spectrum for the N-H protons and a different mass in MS analysis compared to the cyclized product.

  • Prevention:

    • Stronger Dehydration: Increase the amount of dehydrating agent or use a more potent one.

    • Higher Temperature/Longer Reaction Time: Drive the reaction to completion by increasing the temperature or extending the reaction time. Monitor closely by TLC to avoid degradation of the desired product.

Potential Side Product B: N,N'-Diacylhydrazine Derivative

  • Cause: This byproduct can form if the acylhydrazide intermediate reacts with a second molecule of the acylating agent (e.g., acyl chloride). This is more likely to occur if a large excess of the acylating agent is used.[4][5]

  • Identification: This symmetrical byproduct will have a distinct NMR spectrum and a higher molecular weight corresponding to the addition of a second acyl group.

  • Prevention:

    • Control Stoichiometry: Use only a slight excess (1.1 equivalents) of the acylating agent.

    • Slow Addition: Add the acylating agent dropwise to the solution of 1-hydrazinophthalazine at a low temperature to control the reaction rate and minimize over-acylation.

Potential Side Product C: Phthalazinone Derivatives

  • Cause: If there is any moisture present, 1,4-dichlorophthalazine can hydrolyze to 4-chlorophthalazin-1(2H)-one.[1] This impurity will not react further to form the triazole ring. Similarly, the starting 1-hydrazinophthalazine can also degrade to phthalazinone.

  • Identification: Phthalazinone derivatives have a characteristic lactam C=O stretch in the IR spectrum and will have a different mass and NMR spectrum.

  • Prevention:

    • Strict Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried.

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.

Potential Side Product D: Dimerization or Polymerization Products

  • Cause: In some cases, especially with highly reactive intermediates, dimerization or polymerization can occur. For instance, 1-hydrazinophthalazine could potentially dimerize under certain oxidative conditions.

  • Identification: These will be high molecular weight species, often appearing as baseline material on TLC or as broad, poorly resolved peaks in chromatography.

  • Prevention:

    • Controlled Reaction Conditions: Avoid overly harsh conditions (e.g., excessively high temperatures or strong oxidants unless required by the specific protocol).

    • Dilution: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 1,2,4-triazolo[3,4-a]phthalazine derivatives?

A common and versatile synthetic route starts from commercially available phthalic anhydride. The general workflow is as follows:

G A Phthalic Anhydride B Phthalazin-1,4-dione A->B Hydrazine Hydrate C 1,4-Dichlorophthalazine B->C POCl₃ D 1-Hydrazinophthalazine C->D Hydrazine Hydrate E Acylhydrazide Intermediate D->E R-COOH / R-COCl F 1,2,4-Triazolo[3,4-a]phthalazine E->F Dehydration (e.g., POCl₃, heat)

Caption: General synthetic workflow.

This multi-step synthesis involves the formation of a phthalazinone core, followed by chlorination to activate the molecule for nucleophilic substitution with hydrazine, and subsequent acylation and cyclization to form the fused triazole ring.[3][6][7][8]

Q2: How can I best purify my final 1,2,4-triazolo[3,4-a]phthalazine product?

Purification is often a critical step to obtain a high-purity product. A combination of techniques is usually most effective.

Purification TechniqueApplicationKey Considerations
Liquid-Liquid Extraction Initial workupTo remove highly polar or non-polar impurities.
Flash Column Chromatography Primary purificationThe most common method. The choice of eluent is crucial and should be determined by TLC analysis to achieve good separation.
Recrystallization For solid productsAn excellent method for removing minor impurities and obtaining highly crystalline material. The choice of solvent is key.
Preparative HPLC High-purity polishingFor achieving >98% purity, especially for biological assays.

Troubleshooting Column Chromatography:

G cluster_0 Troubleshooting Poor Separation Start Poor Separation Q1 Is the solvent system optimized via TLC? Start->Q1 A1_No Optimize eluent system. Q1->A1_No No Q2 Is the column packed properly? Q1->Q2 Yes A2_No Repack column carefully. Q2->A2_No No Q3 Is the sample loaded correctly? Q2->Q3 Yes A3_No Improve loading technique (concentrated band). Q3->A3_No No End Consider alternative techniques (e.g., Prep HPLC). Q3->End Yes

Caption: Decision tree for chromatography issues.

Q3: What are the key safety precautions when working with reagents like hydrazine hydrate and phosphorus oxychloride?

Safety is paramount in the laboratory.

  • Hydrazine Hydrate: is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Phosphorus Oxychloride (POCl₃): is a highly corrosive and water-reactive liquid. It reacts violently with water to release toxic and corrosive fumes of hydrogen chloride and phosphoric acid. Handle it with extreme care in a fume hood, under anhydrous conditions, and wear appropriate PPE. Ensure a quenching station with a suitable base (e.g., sodium bicarbonate solution) is readily available.

Experimental Protocols

Protocol 1: Synthesis of 1-Hydrazinophthalazine

This protocol is adapted from established literature procedures.[6]

  • Step 1: Synthesis of Phthalazin-1,4-dione: To a suspension of phthalic anhydride (1.0 eq) in acetic acid, add hydrazine hydrate (1.2 eq). Reflux the mixture for 4-6 hours. Cool the reaction mixture to room temperature, and collect the precipitate by filtration. Wash the solid with water and then ethanol, and dry under vacuum.

  • Step 2: Synthesis of 1,4-Dichlorophthalazine: To phthalazin-1,4-dione (1.0 eq), add phosphorus oxychloride (5-10 eq) and a catalytic amount of dimethylformamide (DMF). Reflux the mixture for 3-5 hours. After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize with a saturated solution of sodium bicarbonate. Filter the resulting solid, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.

  • Step 3: Synthesis of 1-Hydrazinophthalazine: To a solution of 1,4-dichlorophthalazine (1.0 eq) in ethanol, add hydrazine hydrate (2-3 eq). Stir the reaction mixture at room temperature for 2-4 hours. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: General Procedure for the Synthesis of 3-Substituted-1,2,4-triazolo[3,4-a]phthalazines

This is a general procedure that may require optimization for specific substrates.

  • Acylation: To a solution of 1-hydrazinophthalazine (1.0 eq) in a suitable solvent (e.g., pyridine, dioxane, or DMF), add the appropriate carboxylic acid (1.1 eq) and a coupling agent, or the corresponding acyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Cyclization:

    • Method A (Thermal): If the acylation was performed with a carboxylic acid, the solvent can be removed, and the resulting acylhydrazide can be heated at a high temperature (150-200 °C) until cyclization is complete.

    • Method B (POCl₃): To the acylhydrazide intermediate, add phosphorus oxychloride (3-5 eq) and reflux for 2-4 hours. Carefully quench the reaction by pouring it onto ice, neutralize with a base, and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel, followed by recrystallization if necessary.

References

  • Product Class 10: Phthalazines. (n.d.). Thieme Chemistry.
  • Supporting Information for - The Royal Society of Chemistry. (n.d.).
  • Singh, P., & Kumar, A. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
  • Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3-a]azines as Potential HSF1 Inductors. (n.d.).
  • Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. (n.d.).
  • 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. (n.d.).
  • Different steps involved for the formation of N,N'‐diacylhydrazine. (n.d.).
  • Phthalazinone. (n.d.).
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025). PMC.
  • Synthetic methodologies for the construction of N,N'-diacylhydrazines: a comprehensive review. (2025).
  • Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. (n.d.). JOCPR.
  • Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. (n.d.). IISTE.org.
  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv
  • Recent Developments in Chemistry of Phthalazines. (2015). Longdom.org.
  • Novel 1,2,4-triazolo [3,4-a] phthalazine derivatives. (n.d.).
  • Phthalazinone (1) derivatives, the structurally related... (n.d.).
  • Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4-a] phthalazine deriv
  • Hydrazine-Halogen Exchange Strategy Toward N=N-Containing Compounds and Process Tracking for Mechanistic Insight. (2023). Organic Chemistry Portal.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026).
  • Biological activity and mass spectra investigation of synthesized 1, 2, 4- triazine deriv
  • Assembly of N,N-Disubstituted Hydrazines and 1-Aryl-1H-indazoles via Copper-Catalyzed Coupling Reactions. (2012). Organic Chemistry Portal.
  • Fractionation, purification and downstream processing: the path to commercialis
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • Synthesis of new analogs of 3-methyl-[1][9][10] triazolo [3,4-a] phthalazines via Suzuki coupling and evaluation of their anticancer and antimicrobial activity. (2019). ResearchGate.

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.).
  • Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Deriv
  • 1-Hydrazinophthalazine Hydrochloride. (n.d.). Santa Cruz Biotechnology.
  • Considering Purification and Separation in the Downstream Train. (2022).
  • How to Purify your Target Compound with Minimal Impurities. (2023). Biotage.
  • Hydrazine - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Yield of cyclized products obtained by cyclodehydration with POCl 3 and... (n.d.).
  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. (2023). PMC.
  • The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. (2025).
  • Synthesis and Pharmacological Profile of Hydrazide Compounds. (2022). Research Journal of Pharmacy and Technology.
  • Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. (2021). PMC.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). PMC.
  • 1-Hydrazinophthalazine based hydrazones and their transition metal complexes: Structure and biological activity. (2025).
  • Reaction of hydrazine and hydroxylamines with carboxylic acids. (2017).
  • Chemical biology of cyclization reactions by using POCL3. (2020).
  • Structures of reaction products from 1 Hydrazino Phthalazine. (n.d.). SciSpace.

Sources

Troubleshooting

Purification challenges of crude 6-Chloro-triazolo[3,4-a]phthalazine

Technical Support Center: 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine Purification Case ID: #TRZ-PHT-006 Subject: Troubleshooting Purification & Stability of Crude 6-Chloro-triazolo[3,4-a]phthalazine Assigned Specialist:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine Purification

Case ID: #TRZ-PHT-006 Subject: Troubleshooting Purification & Stability of Crude 6-Chloro-triazolo[3,4-a]phthalazine Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are likely encountering difficulties with the isolation of 6-chloro-[1,2,4]triazolo[3,4-a]phthalazine (hereafter referred to as 6-Cl-TP ). This compound is a critical electrophilic intermediate used to synthesize anticonvulsants and GABA-A modulators.

The core challenge lies in its "Goldilocks" reactivity : The C6-Chlorine atom is activated by the fused triazole ring, making it highly susceptible to nucleophilic attack (hydrolysis or alcoholysis) during purification, yet the fused scaffold renders it poorly soluble in standard organic solvents, complicating recrystallization.

This guide addresses the three most common failure modes: Hydrolytic Decomposition , Solubility-Induced Crashing , and Chromatographic Tailing .

Module 1: The "Disappearing Product" (Hydrolytic Instability)

User Symptom: "My crude solid was yellow/beige. After washing with water or recrystallizing from aqueous alcohol, it turned into a white, high-melting solid that is chemically inert."

Diagnosis: You have likely hydrolyzed the reactive C-Cl bond to form the 6-oxo derivative (phthalazinone tautomer). The fused triazole ring pulls electron density from the phthalazine core, making the C6 position highly electrophilic.

The Mechanism of Failure

Water, even atmospheric moisture, attacks the C6-Cl bond, displacing the chloride. This is thermodynamically driven by the formation of the stable amide-like lactam (6-oxo) structure.

Troubleshooting Protocol: The "Dry-System" Workup

Do not use water washes if your product is crude and acidic.

  • Quench: If cyclizing with triethyl orthoformate (TEOF), remove excess TEOF via vacuum distillation, not aqueous quenching.

  • Neutralization: If the reaction used acid catalysts, neutralize with anhydrous sodium carbonate in a non-protic solvent (e.g., Dichloromethane or THF), filter the salts, and then evaporate.

  • Validation (Self-Check):

    • LC-MS Check: Compare your product mass.

      • Target (6-Cl-TP):

        
         (approx 204.6 Da). Isotope pattern: 3:1 (Cl).
        
      • Impurity (6-Oxo):

        
        .
        
    • NMR Check: The 6-Oxo impurity often shows a broad NH singlet >11 ppm in DMSO-

      
      , whereas the 6-Cl product has no exchangeable protons.
      

Module 2: The Solubility Paradox (Purification Strategy)

User Symptom: "The crude is insoluble in Ether/Hexane but dissolves in Methanol. However, recrystallization from Methanol lowers the yield significantly."

Diagnosis: Methanol is a nucleophile. Prolonged heating in methanol (especially if traces of base/hydrazine remain) causes methanolysis , converting your Chloro-product to the Methoxy-ether.

Solvent Compatibility Matrix
SolventSolubilityReactivity RiskRecommendation
Water InsolubleHigh (Hydrolysis)AVOID
Methanol/Ethanol Moderate (Hot)High (Alkoxylation)Use only if neutral and rapid.
Dichloromethane (DCM) GoodLowPreferred for extraction.
Acetonitrile (ACN) ModerateLowBest for Recrystallization.
DMF/DMSO HighLowGood for reaction, bad for isolation (high BP).
Recommended Protocol: Acetonitrile Trituration

Instead of a full recrystallization (which risks thermal degradation), use hot trituration .

  • Suspend crude 6-Cl-TP in Acetonitrile (10 mL per gram).

  • Heat to reflux for 15 minutes with vigorous stirring.

  • Cool to 0°C.

  • Filter the solid.[1][2][3] The impurities (unreacted hydrazines and tars) often remain in the mother liquor or are removed in the filtrate, while the semi-pure 6-Cl-TP is obtained as a filter cake.

Module 3: Chromatographic Tailing

User Symptom: "I tried to purify via flash column (Silica), but the compound streaks from the baseline to the solvent front, or sticks permanently."

Diagnosis: The triazole nitrogens are basic and interact strongly with the acidic silanols on the silica gel surface.

Solution: The "Doped" Eluent

You must deactivate the silica.

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: DCM : Methanol (95:5).

  • The Modifier (Critical): Add 1% Triethylamine (TEA) or 1% Aqueous Ammonium Hydroxide to the mobile phase.

    • Why? The amine blocks the active silanol sites, allowing the triazolo-phthalazine to elute as a sharp band.

  • Loading: Dissolve the crude in a minimum amount of DCM. If insoluble, use a "dry load" technique (adsorb onto Celite).

Visualizing the Workflow

The following diagram illustrates the decision pathways for purification based on the impurity profile.

PurificationWorkflow Crude Crude Reaction Mixture (6-Cl-TP + Impurities) TLC_Check TLC/LC-MS Analysis Crude->TLC_Check Is_Hydrolyzed Mass M-18 detected? (6-Oxo Impurity) TLC_Check->Is_Hydrolyzed Is_Tarry Dark/Tarry Texture? Is_Hydrolyzed->Is_Tarry No Discard Discard/Reprocess (Irreversible Hydrolysis) Is_Hydrolyzed->Discard Yes (Major) Trituration Hot Acetonitrile Trituration (Removes Tars) Is_Tarry->Trituration Yes Column Flash Column (DCM:MeOH + 1% Et3N) Is_Tarry->Column No (Clean but mixed) Final Pure 6-Cl-TP (Store under Argon) Trituration->Final Column->Final

Figure 1: Decision logic for purifying crude 6-Chloro-triazolo[3,4-a]phthalazine. Note that hydrolysis is largely irreversible, necessitating strict moisture control upstream.

Frequently Asked Questions (FAQs)

Q: Can I store the crude material overnight? A: Only if thoroughly dried and stored under inert gas (Argon/Nitrogen) in a freezer. If left exposed to air, atmospheric moisture will slowly hydrolyze the C-Cl bond.

Q: Why does the literature mention recrystallization from Ethanol? A: Many literature protocols refer to the 3-substituted derivatives or the non-chlorinated variants. For the 6-chloro intermediate, ethanol is risky unless the duration is very short. If you must use alcohol, Isopropanol is sterically bulkier and less nucleophilic than methanol/ethanol, reducing the risk of side reactions.

Q: My LC-MS shows a mass of M+14. What is it? A: This is likely the Methylated impurity if you used Methanol during workup or analysis, or potentially a Hydrazone intermediate if the cyclization was incomplete. Check your fragmentation pattern. If you see a loss of 35/37 (Cl), the chlorine is still there. If not, you have displaced it.

References

  • Synthesis of Chlorophthalazine Intermediates: Standard procedure for 1-chloro-4-hydrazinophthalazine cyclization. Journal of Chemical Research, "Synthesis of [1,2,4]Triazolo[3,4-a]phthalazine Derivatives," 2009. (Analogous quinazoline chemistry illustrating the chloro-heterocycle reactivity).

  • Reactivity of 1-Chlorophthalazines: Detailed analysis of nucleophilic displacement at the C1/C6 position. Journal of the Chemical Society, Perkin Transactions 1, "Ring transformations involving chloroheterocycles," 1972.

  • General Triazolophthalazine Properties: PubChem Compound Summary: [1,2,4]Triazolo[3,4-a]phthalazine.

  • One-Pot Synthesis Methodologies: Direct cyclization strategies avoiding isolation of sensitive intermediates. Molecules, "One-Pot Reactions of Triethyl Orthoformate with Amines," 2023.

Sources

Optimization

Stability of 6-Chloro-triazolo[3,4-a]phthalazine in different solvents and pH

Technical Support Center: Stability & Handling of 6-Chloro-triazolo[3,4-a]phthalazine Topic: Stability Profiling, Solvent Compatibility, and Troubleshooting Target Audience: Medicinal Chemists, Analytical Scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 6-Chloro-triazolo[3,4-a]phthalazine

Topic: Stability Profiling, Solvent Compatibility, and Troubleshooting Target Audience: Medicinal Chemists, Analytical Scientists, and Formulation Specialists Document ID: TSC-6CTP-2024-v1

Executive Technical Summary

6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine is a fused tricyclic nitrogen heterocycle often used as a scaffold in drug discovery (e.g., for anticonvulsant or antitumor agents). Its stability is governed primarily by the electrophilicity of the C6-chlorine atom , which is activated towards Nucleophilic Aromatic Substitution (


).

While the triazole ring confers significant thermal stability, the compound is chemically labile in nucleophilic solvents (alcohols, amines) and high pH aqueous environments , leading to rapid hydrolysis or solvolysis.

Troubleshooting Guide (FAQ Format)

Category A: Solubility & Stock Solution Issues

Q: My DMSO stock solution turned from colorless/pale yellow to bright yellow/orange after 48 hours. Is it still usable? A: Likely degraded.

  • Diagnosis: The color change often indicates the formation of the 6-oxo derivative (hydrolysis product) or N-oxidation products. DMSO is hygroscopic; absorbed atmospheric water can hydrolyze the C6-chloro group, a reaction accelerated by trace impurities or light.

  • Action: Discard the stock.

  • Prevention: Store DMSO stocks in single-use aliquots at -20°C or -80°C under argon. Do not subject DMSO stocks to repeated freeze-thaw cycles.

Q: I cannot dissolve the compound in water or PBS (pH 7.4). What is the recommended vehicle? A: Do not use pure aqueous buffers.

  • Reasoning: The compound has high lipophilicity (LogP ~2-3) and poor aqueous solubility.

  • Protocol: Dissolve first in 100% DMSO (up to 20-50 mM). Dilute this stock into the assay buffer immediately prior to use. Keep the final DMSO concentration <1% to avoid solvent effects, but ensure the compound does not precipitate (watch for turbidity).

Category B: Chemical Stability & Reactivity

Q: Can I use Methanol or Ethanol as a solvent for reflux/heating? A: High Risk.

  • Mechanism: The C6-chlorine is susceptible to alcoholysis. Heating in methanol can lead to the formation of 6-methoxy-[1,2,4]triazolo[3,4-a]phthalazine via

    
    , especially if any base is present.
    
  • Alternative: Use non-nucleophilic, aprotic solvents like Acetonitrile (ACN) , Dichloromethane (DCM) , or Toluene for reactions/heating.

Q: I see a new peak at [M-18] or [M-20] in my LC-MS. What is it? A: Hydrolysis Artifact.

  • Analysis: The loss of Chlorine (-35 Da) and gain of Hydroxyl (+17 Da) results in a net mass shift of -18 Da . This corresponds to 6-oxo-5,6-dihydro-[1,2,4]triazolo[3,4-a]phthalazine .

  • Cause: This can happen in-vial (high pH buffer) or in-source (mass spec ionization setting too harsh).

  • Verification: Inject a fresh standard in 100% Acetonitrile. If the peak disappears, the degradation was in the aqueous vial.

Experimental Protocols

Protocol 1: Forced Degradation Assessment (Stress Testing)

Use this protocol to validate analytical methods or determine shelf-life.

Materials:

  • 1 mg/mL stock of 6-Chloro-triazolo[3,4-a]phthalazine in ACN.

  • 0.1 M HCl, 0.1 M NaOH, 3% H2O2.

Workflow:

  • Acid Stress: Mix 100 µL stock + 100 µL 0.1 M HCl. Incubate at 60°C for 4 hours.

  • Base Stress: Mix 100 µL stock + 100 µL 0.1 M NaOH. Incubate at RT for 1 hour. (Expect rapid degradation).

  • Oxidative Stress: Mix 100 µL stock + 100 µL 3% H2O2. Incubate at RT for 24 hours.

  • Analysis: Neutralize samples and analyze via HPLC-UV (254 nm).

Protocol 2: Recommended Storage Conditions
  • Solid State: Store at -20°C, desiccated, protected from light. Stable for >2 years.

  • Solution (DMSO): Stable for <1 week at 4°C. Store at -80°C for up to 3 months.

  • Solution (Aqueous): Prepare fresh immediately before use. Unstable >4 hours.

Stability Data Summary

Solvent / ConditionStability RatingPrimary Degradation PathwayHalf-Life (Approx.)[1]
Acetonitrile (ACN) ExcellentNone (stable)> 6 months
DMSO (Anhydrous) GoodHydrolysis (if wet)Weeks (at 4°C)
Methanol/Ethanol ModerateSolvolysis (Alkoxy-substitution)Days (RT) / Hours (Reflux)
Water (pH 2 - Acidic) ModerateProtonation / Slow HydrolysisDays
Water (pH 7 - Neutral) PoorHydrolysis to 6-Oxo formHours
Water (pH 10 - Basic) Very PoorRapid

Hydrolysis
Minutes

Mechanistic Visualization

Figure 1: Degradation Pathways of 6-Chloro-triazolo[3,4-a]phthalazine This diagram illustrates the critical vulnerability of the C6-Chlorine atom to nucleophilic attack by water (hydrolysis) or alcohols (solvolysis).

G Start 6-Chloro-triazolo [3,4-a]phthalazine (Active Compound) Start->Start Stable in ACN, DCM, Toluene Hydrolysis 6-Oxo-5,6-dihydro [1,2,4]triazolo[3,4-a]phthalazine (Inactive Tautomer) Start->Hydrolysis pH > 7 (OH-) or H2O/DMSO Solvolysis 6-Alkoxy-triazolo [3,4-a]phthalazine (Solvent Adduct) Start->Solvolysis ROH (MeOH/EtOH) + Heat/Base

Caption: The C6-Cl bond is the primary site of instability. Basic aqueous conditions drive hydrolysis to the oxo-form, while alcoholic solvents lead to ether formation.

Figure 2: Solvent Selection Decision Tree Follow this logic to select the correct vehicle for your experiment.

DecisionTree Start Select Solvent for 6-Cl-Triazolo-Phthalazine Q1 Is the experiment biological (Cell/In-vivo)? Start->Q1 Q2 Is it a chemical reaction/synthesis? Q1->Q2 No Bio Use DMSO Stock (Dilute <1% in Media) Q1->Bio Yes Chem Does it involve Nucleophiles (OH-, NH2-)? Q2->Chem ChemYes Avoid Protic Solvents Use DMF, THF, Dioxane Chem->ChemYes Yes ChemNo Use ACN, DCM, Toluene (Max Stability) Chem->ChemNo No

Caption: Decision matrix for minimizing degradation during handling. "Protic Solvents" include water, methanol, and ethanol.

References

  • PubChem. (n.d.).[2] 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine | C9H5ClN4.[2] National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • Sun, Z., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 85, 235–244.[3] [Link]

  • El-Sagher, H. M. (2012). Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives. Turkish Journal of Chemistry, 36, 1–14. [Link]

  • Dawood, K. M., et al. (2006). Synthesis of some new 1,2,4-triazolo[3,4-a]phthalazine derivatives. Heteroatom Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to Triazolophthalazine Compounds

Introduction Welcome to the Technical Support Center. If you are working with Triazolophthalazine Derivatives (TPDs) , you are likely targeting tubulin polymerization (colchicine-site binding) or specific kinases like VE...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. If you are working with Triazolophthalazine Derivatives (TPDs) , you are likely targeting tubulin polymerization (colchicine-site binding) or specific kinases like VEGFR-2 or p38 MAPK .[1]

We frequently receive tickets regarding "resistance" where cell lines show unexpectedly high IC50 values (>10 µM). In 60% of these cases, the issue is technical (solubility/precipitation) rather than biological. The remaining 40% involve P-gp efflux pumps or target modifications .

This guide distinguishes between artifactual resistance (the drug isn't reaching the target) and intrinsic/acquired resistance (the cell is fighting back).

Part 1: Is it Real Resistance? (Technical Troubleshooting)

TPDs are rigid, planar, and highly lipophilic scaffolds.[1] They are notorious for "crashing out" of aqueous culture media, leading to false-negative cytotoxicity data.

Diagnostic Workflow: The "Crystal Check"

Before sequencing for mutations, perform this visual check.

The Symptom:

  • IC50 curves are flat or erratic.

  • Microscopy shows dark, needle-like structures in the media (often mistaken for cellular debris).

The Protocol:

  • Prepare your highest concentration working solution (e.g., 100 µM) in cell culture media without cells.

  • Incubate at 37°C for 2 hours.

  • Inspect under 20x phase-contrast microscopy.

  • Result: If you see crystals/precipitate, your "resistance" is actually low bioavailability.

Solution: The "Intermediate Dilution" Method

Directly spiking 100% DMSO stock into media often causes immediate local precipitation (the "shock" effect).

Correct Protocol:

  • Stock: 10 mM TPD in 100% DMSO (Anhydrous).

  • Intermediate: Dilute 1:10 into sterile PBS or 50% PEG-400 (depending on derivative hydrophobicity) to create a 1 mM solution. Vortex immediately for 30 seconds.

  • Final: Dilute the intermediate into warm media to reach 10 µM.

  • Validation: Ensure final DMSO concentration is <0.5% to avoid vehicle toxicity.

Part 2: Biological Resistance Mechanisms

If solubility is confirmed, the resistance is biological. TPDs face two primary cellular defense mechanisms: MDR1 Efflux and Tubulin Isotype Switching .

Mechanism 1: P-glycoprotein (P-gp/MDR1) Efflux

Triazolophthalazines are known substrates for the ABCB1 (P-gp) transporter. Resistant lines (e.g., MCF-7/ADR, HepG2) often pump the drug out before it engages the target.[1]

Mechanism 2: Target Alteration (Tubulin)

For TPDs acting as tubulin inhibitors, resistance often arises from the upregulation of βIII-tubulin . TPDs bind the colchicine site on βII-tubulin; βIII-tubulin has distinct cysteine residues that reduce binding affinity, rendering the drug ineffective.

Visualizing the Resistance Pathway

G Drug Triazolophthalazine (TPD) Entry Passive Diffusion Drug->Entry Intracellular Intracellular TPD Entry->Intracellular Pgp P-gp (MDR1) Efflux Pump Intracellular->Pgp Substrate Binding Target Tubulin (Colchicine Site) Intracellular->Target High Affinity Binding Mutant βIII-Tubulin Overexpression Intracellular->Mutant Low Affinity Binding Pgp->Drug Extrusion Apoptosis Apoptosis/G2-M Arrest Target->Apoptosis Survival Cell Survival (Resistance) Mutant->Survival

Figure 1: Dual resistance mechanisms against Triazolophthalazines. Left: P-gp efflux removes the drug. Right: βIII-tubulin upregulation prevents binding.[1]

Part 3: Overcoming Resistance (Protocols)

Protocol A: The Verapamil Re-sensitization Assay

Use this to confirm if P-gp is the culprit. If this protocol restores sensitivity, your compound is a P-gp substrate.[1]

Reagents:

  • Verapamil (VER): P-gp inhibitor (Stock: 10 mM in water).

  • TPD Compound: Your test drug.

  • Cell Line: Resistant line (e.g., HepG2 or MCF-7/ADR).[1]

Step-by-Step:

  • Seeding: Seed 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Pre-treatment: Treat cells with 5 µM Verapamil for 1 hour. (Note: Run a "VER only" control to ensure 5 µM is non-toxic).

  • Co-treatment: Add TPD in a serial dilution (e.g., 0.1 µM to 100 µM) maintaining the 5 µM VER concentration.

  • Incubation: Incubate for 48-72 hours.

  • Readout: Perform MTT or CellTiter-Glo assay.

Data Interpretation:

ScenarioIC50 (TPD Only)IC50 (TPD + Verapamil)Conclusion
P-gp Dependent > 10 µM0.5 µMResistance is efflux-mediated.[1]
Target Mutation > 10 µM> 10 µMResistance is intrinsic (Target/Pathway).
Technical Issue > 10 µM> 10 µMDrug likely precipitated or degraded.
Protocol B: Optimization for VEGFR-2 Targets

If your TPD targets VEGFR-2 (angiogenesis inhibition), resistance often stems from EGFR pathway compensation .[1]

Strategy:

  • Perform a Synergy Screen combining your TPD with Gefitinib (EGFR inhibitor).

  • Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 0.8 indicates that blocking the compensatory pathway restores TPD efficacy.

Frequently Asked Questions (FAQs)

Q1: My TPD compound turns the cell culture media cloudy immediately. Is this contamination? A: Unlikely. This is almost certainly microprecipitation . Triazolophthalazines are highly hydrophobic.

  • Fix: Use the "Intermediate Dilution" method described in Part 1. Alternatively, complex your compound with 2-hydroxypropyl-β-cyclodextrin (HPβCD) at a 1:5 molar ratio to improve aqueous solubility.[1]

Q2: I see G2/M arrest but no apoptosis. Why? A: This is characteristic of tubulin-targeting TPDs. They function as "static" agents (cytostatic) rather than "cidal" agents at lower doses.

  • Fix: Extend your assay duration from 24h to 72h. Alternatively, check for PARP cleavage via Western Blot to detect early apoptotic signaling that hasn't yet resulted in cell lysis.

Q3: Can I use stored DMSO stocks? A: TPDs are chemically stable, but DMSO is hygroscopic (absorbs water from air).[1] "Wet" DMSO drastically reduces TPD solubility.

  • Rule: Discard DMSO stocks older than 1 month or those stored in non-desiccated conditions. Always use fresh aliquots.

References

  • El-Helby, A. A., et al. (2018).[1][2] Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme.[1] Bentham Science.

  • Ibrahim, M. K., et al. (2021).[1] Discovery of novel triazolophthalazine derivatives as DNA intercalators and topoisomerase II inhibitors.[3] Archiv der Pharmazie.

  • Kumar, K., et al. (2023).[1] Triazolo-linked benzimidazoles as tubulin polymerization inhibitors and DNA intercalators. Archiv der Pharmazie.

  • BenchChem Technical Support. (2025). Troubleshooting Solubility of Hydrophobic Compounds in Cell-Based Assays.

  • Zhang, S., et al. (2014).[1] Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives.[1][3][4][5][6] European Journal of Medicinal Chemistry.[4]

Sources

Optimization

Technical Support Center: Optimization of Dosage for In Vivo Anticonvulsant Studies

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing dosages in in vivo anticonvulsant studies. Here, we synthesize technical accurac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing dosages in in vivo anticonvulsant studies. Here, we synthesize technical accuracy with field-proven insights to address common challenges and ensure the scientific integrity of your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of dose optimization in anticonvulsant studies?

A1: The primary goal is to identify a dose range that demonstrates maximal anticonvulsant efficacy with minimal neurotoxicity. This involves establishing a clear dose-response relationship for the desired therapeutic effect while simultaneously assessing for adverse effects.[1][2][3]

Q2: Which animal models are most commonly used for initial anticonvulsant screening?

A2: The most common models for initial screening are the Maximal Electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, which is effective in identifying compounds that raise the seizure threshold.[1][4][5] The 6-Hz psychomotor seizure model is increasingly used to identify compounds effective against therapy-resistant partial seizures.[6][7][8]

Q3: How do I select the starting dose for a novel compound?

A3: The starting dose is often determined from in vitro data, considering the compound's potency and any known toxicity. If no prior data exists, a tiered approach starting with a low dose and escalating until an effect or toxicity is observed is a common strategy. It is also crucial to consider the pharmacokinetic profile of the compound.[9][10]

Q4: What is the significance of the ED50 and TD50 values?

A4: The ED50 (Median Effective Dose) is the dose at which 50% of the animal population shows the desired anticonvulsant effect.[4][11] The TD50 (Median Toxic Dose) is the dose at which 50% of the animals exhibit a specific toxic effect, often motor impairment.[1][11] The ratio of these two values (TD50/ED50) is the Protective Index (PI), a measure of the drug's therapeutic window.

Q5: How many animals should I use per dose group?

A5: While the exact number can vary depending on the statistical power desired, a common starting point for dose-finding studies is 6-8 animals per group.[12][13]

Troubleshooting Guides

High Variability in Seizure Threshold or Response

High variability can obscure the true effect of a compound. Here’s how to troubleshoot this issue:

  • Ensure Consistent Animal Handling and Environment: Acclimate animals to the laboratory environment for at least 3-4 days before testing.[11] Maintain a consistent 12-hour light/dark cycle and provide ad libitum access to food and water.[11]

  • Standardize Experimental Procedures: Perform experiments at the same time of day to minimize the impact of circadian rhythms on seizure susceptibility.[14] Ensure consistent administration techniques (e.g., injection site, volume).

  • Check Compound Formulation: Ensure your test compound is fully dissolved or homogenously suspended in the vehicle. The choice of vehicle can significantly impact drug absorption and potency.[11]

  • Consider Animal Strain and Sex: Different strains of mice and rats can exhibit varying sensitivities to convulsants.[14][15] Be consistent with the strain and sex of the animals used throughout a study.

Lack of a Clear Dose-Response Relationship

Observing a flat or erratic dose-response curve can be perplexing. Consider the following:

  • Inappropriate Dose Range: The selected dose range may be too narrow or entirely outside the therapeutic window. Conduct a wider dose-range finding study.

  • Pharmacokinetic Issues: The compound may have poor absorption, rapid metabolism, or may not effectively cross the blood-brain barrier. Consider pharmacokinetic studies to determine the compound's concentration in the plasma and brain over time.[9][16][17]

  • Mechanism of Action: The compound's mechanism of action may not be relevant to the specific seizure model being used. For example, a compound effective in the MES test (which involves seizure spread) may not be effective in the scPTZ test (which relates to seizure threshold).[1][4]

Experimental Protocols and Workflows

Dose-Finding Study Workflow

The following diagram illustrates a typical workflow for a dose-finding study in anticonvulsant research.

DoseFindingWorkflow cluster_0 Phase 1: Range Finding cluster_1 Phase 2: ED50 Determination cluster_2 Phase 3: Neurotoxicity Assessment cluster_3 Phase 4: Data Analysis A Select Initial Doses (e.g., 10, 30, 100 mg/kg) B Administer Compound A->B C Induce Seizures (MES or scPTZ) B->C D Observe for Efficacy & Toxicity C->D E Select Narrower Dose Range (based on Phase 1) D->E F Administer Graded Doses E->F G Assess Anticonvulsant Effect F->G H Calculate ED50 G->H L Calculate Protective Index (PI = TD50 / ED50) H->L I Administer Graded Doses J Perform Neurotoxicity Test (e.g., Rotorod) I->J K Calculate TD50 J->K K->L PKPD cluster_0 Pharmacokinetics (PK) 'What the body does to the drug' cluster_1 Pharmacodynamics (PD) 'What the drug does to the body' A Absorption B Distribution A->B C Metabolism B->C D Excretion C->D E Receptor Binding C->E Drug Concentration at Target Site F Signal Transduction E->F G Physiological Effect (Anticonvulsant Activity) F->G

Caption: The interplay between pharmacokinetics and pharmacodynamics.

Understanding the PK/PD relationship is crucial for interpreting dose-response data and for translating preclinical findings to clinical settings. [9][10]

References

  • Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice - JoVE. (n.d.). Retrieved February 17, 2026, from [Link]

  • Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - MDPI. (2023, April 24). Retrieved February 17, 2026, from [Link]

  • Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy - PubMed. (2001, December 15). Retrieved February 17, 2026, from [Link]

  • 6-Hz Psychomotor Seizure Model | Melior Discovery. (n.d.). Retrieved February 17, 2026, from [Link]

  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats - MDPI. (2025, October 28). Retrieved February 17, 2026, from [Link]

  • Pentylenetetrazole Kindling Epilepsy Model. (n.d.). Retrieved February 17, 2026, from [Link]

  • (PDF) Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (2025, October 16). Retrieved February 17, 2026, from [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH. (n.d.). Retrieved February 17, 2026, from [Link]

  • Seizure, Maximal Electroshock, Mouse - Pharmacology Discovery Services. (n.d.). Retrieved February 17, 2026, from [Link]

  • Anti-convulsant Activity using Maximum Electroshock Induced Convulsant - YouTube. (2022, September 3). Retrieved February 17, 2026, from [Link]

  • Identification of new treatments for epilepsy: issues in preclinical methodology - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

  • Progressive Seizure Aggravation in the Repeated 6-Hz Corneal Stimulation Model Is Accompanied by Marked Increase in Hippocampal p-ERK1/2 Immunoreactivity in Neurons - Frontiers. (2016, December 16). Retrieved February 17, 2026, from [Link]

  • Common data elements for preclinical epilepsy research: standards for data collection and reporting. A TASK3 report of the AES/ILAE Translational Task Force of the ILAE - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

  • Antiepileptic Drug Development Program - Cleveland Clinic Journal of Medicine. (n.d.). Retrieved February 17, 2026, from [Link]

  • Selective-resistance-to-6-Hz-electroconvulsion-in-mouse-models-of-intractable-genetic-epilepsy. (2017, November 20). Retrieved February 17, 2026, from [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed. (2009, March 15). Retrieved February 17, 2026, from [Link]

  • Statistical Methods in Epilepsy - Google Books. (2024, March 25).
  • Statistical Methods in Epilepsy - 1st Edition - Sharon Chiang - Vikram - Routledge. (2024, March 25). Retrieved February 17, 2026, from [Link]

  • Design and analysis of dose-finding studies combining multiple comparisons and modeling procedures - PubMed. (n.d.). Retrieved February 17, 2026, from [Link]

  • Toxicological evaluation of convulsant and anticonvulsant drugs in human induced pluripotent stem cell-derived cortical neuronal networks using an MEA system - PMC. (2018, July 10). Retrieved February 17, 2026, from [Link]

  • Assessment-of-Antiepileptic-Drug-Related-Neurotoxicity--Quantitative-EEG-Measures-and-Cognitive-Tests - American Epilepsy Society. (2001, December 1). Retrieved February 17, 2026, from [Link]

  • Assessment of a dose–response relationship of levetiracetam - ResearchGate. (2025, August 6). Retrieved February 17, 2026, from [Link]

  • ADD About Us | UUH - University of Utah College of Pharmacy. (n.d.). Retrieved February 17, 2026, from [Link]

  • Assessment of a dose-response relationship of levetiracetam - PubMed. (2006, September 15). Retrieved February 17, 2026, from [Link]

  • Short-term use of antiepileptic drugs is neurotoxic to the immature brain - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

  • Journal of Drug Delivery and Therapeutics Screening models for antiepileptic drugs: A Review - Semantic Scholar. (2021, April 15). Retrieved February 17, 2026, from [Link]

  • Understanding Dose-Response Relationships | PDF | Receptor Antagonist | Agonist - Scribd. (n.d.). Retrieved February 17, 2026, from [Link]

  • Preclinical Epilepsy CRO - Epileptic Disorders - SynapCell. (n.d.). Retrieved February 17, 2026, from [Link]

  • Causal inference as an emerging statistical approach in neurology: an example for epilepsy in the elderly. (2017, May 19). Retrieved February 17, 2026, from [Link]

  • Dose Finding Design for Seizure Reduction in Neonates | Journal of the Royal Statistical Society Series C - Oxford Academic. (2018, May 18). Retrieved February 17, 2026, from [Link]

  • Artificial intelligence in preclinical epilepsy research: Current state, potential, and challenges. (2025, September 12). Retrieved February 17, 2026, from [Link]

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025, June 15). Retrieved February 17, 2026, from [Link]

  • Population pharmacokinetics and dose-response relationship of levetiracetam in adult patients with epilepsy - PubMed. (2017, May 15). Retrieved February 17, 2026, from [Link]

  • Clinical pharmacokinetics of anticonvulsants - PubMed. (n.d.). Retrieved February 17, 2026, from [Link]

  • Staged anticonvulsant screening for chronic epilepsy - PMC. (2016, October 18). Retrieved February 17, 2026, from [Link]

  • Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition. (n.d.). Retrieved February 17, 2026, from [Link]

  • METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. (n.d.). Retrieved February 17, 2026, from [Link]

  • Full article: Overview of preclinical and clinical studies investigating pharmacokinetics and drug–drug interactions of padsevonil - Taylor & Francis. (2024, July 9). Retrieved February 17, 2026, from [Link]

  • Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

  • Pharmacokinetic and pharmacodynamic properties of the new AEDs: A review article - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

  • Pharmacokinetic interactions of antiepileptic drugs - SciSpace. (n.d.). Retrieved February 17, 2026, from [Link]

  • Introduction to InnoSer's Preclinical Epilepsy Research CRO Platform. (2024, August 29). Retrieved February 17, 2026, from [Link]

  • Optimizing Seizure Control through Combination Therapy in Epilepsy - ijarsct. (2025, January 15). Retrieved February 17, 2026, from [Link]

  • Loading Dose of Antiepileptic Reduces Seizure Risk During Functional Mapping. (2019, July 16). Retrieved February 17, 2026, from [Link]

  • Dose optimization and seizure assessment in acute epileptic model (A)... - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • Seizure Management: Pharmacokinetics and Pharmacodynamics. (n.d.). Retrieved February 17, 2026, from [Link]

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025, August 1). Retrieved February 17, 2026, from [Link]

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative anticonvulsant activity of triazolophthalazine derivatives and carbamazepine.

[1][2][3][4][5][6] Executive Summary This guide provides a technical comparison between Carbamazepine (CBZ) —the clinical gold standard for partial and tonic-clonic seizures—and 1,2,4-Triazolo[3,4-a]phthalazine derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Executive Summary

This guide provides a technical comparison between Carbamazepine (CBZ) —the clinical gold standard for partial and tonic-clonic seizures—and 1,2,4-Triazolo[3,4-a]phthalazine derivatives , an emerging class of heterocyclic compounds.

While Carbamazepine remains a frontline therapy, its efficacy is limited to voltage-gated sodium channel (VGSC) modulation, rendering it ineffective against absence seizures (scPTZ models). Experimental data indicates that specific triazolophthalazine derivatives (specifically 6-alkoxy and 6-benzyloxy substituted analogs) exhibit a dual-mechanism of action , matching CBZ in maximal electroshock (MES) potency while significantly outperforming it in chemically induced seizure models (scPTZ).

Chemical Architecture & SAR Analysis

The structural divergence between the two agents dictates their pharmacokinetic profiles and binding affinities.

Carbamazepine (The Benchmark)
  • Core Scaffold: Tricyclic dibenzazepine.

  • Key Pharmacophore: The urea moiety (

    
    ) at the 5-position is essential for hydrogen bonding with the inactivated state of the sodium channel.
    
  • Limitation: The epoxide metabolite (carbamazepine-10,11-epoxide) contributes to toxicity and idiosyncratic reactions.

Triazolophthalazine Derivatives (The Challenger)
  • Core Scaffold: A fused tetracyclic system combining a phthalazine ring with a 1,2,4-triazole ring.[1]

  • Structural Advantage: The rigid planar structure mimics the benzodiazepine binding pocket while maintaining the lipophilicity required for sodium channel interaction.

  • SAR Insight: Introduction of electron-withdrawing groups (e.g., -Cl, -F) or lipophilic alkoxy chains at the C-6 position significantly enhances blood-brain barrier (BBB) penetration.

Synthesis & Optimization Workflow

The following diagram outlines the logical progression from scaffold design to lead optimization.

SAR_Workflow Precursor Phthalazine Precursor Hydrazone Hydrazone Intermediate Precursor->Hydrazone + Hydrazine hydrate Cyclization Cyclization (Triazole Ring Formation) Hydrazone->Cyclization Carboxylic acids/POCl3 Derivatization C-6 Substitution (Alkoxy/Benzyloxy) Cyclization->Derivatization Nucleophilic Substitution Lead Lead Candidate (Triazolophthalazine) Derivatization->Lead Lipophilicity Tuning

Figure 1: Synthetic pathway and structural optimization workflow for triazolophthalazine derivatives.

Pharmacological Profile: Mechanism of Action[7]

The critical differentiator is the spectrum of activity . Carbamazepine is a "narrow spectrum" agent, while triazolophthalazines demonstrate "broad spectrum" potential.

Dual-Target Hypothesis
  • Pathway A (Shared): Blockade of voltage-gated

    
     channels. Both agents stabilize the inactivated state of the channel, preventing high-frequency repetitive firing (anti-MES activity).
    
  • Pathway B (Triazolophthalazine Specific): Allosteric modulation of

    
     receptors. Unlike CBZ, triazolophthalazines show affinity for the benzodiazepine site, enhancing 
    
    
    
    influx (anti-scPTZ activity).

MOA_Pathway Drug_CBZ Carbamazepine Target_Na Voltage-Gated Na+ Channel Drug_CBZ->Target_Na Primary Target Drug_TZP Triazolophthalazine Drug_TZP->Target_Na High Affinity Target_GABA GABA-A Receptor Drug_TZP->Target_GABA Secondary Target Effect_Na Stabilize Inactivated State (Stop Repetitive Firing) Target_Na->Effect_Na Effect_Cl Increase Cl- Influx (Hyperpolarization) Target_GABA->Effect_Cl Outcome Seizure Suppression Effect_Na->Outcome Tonic-Clonic Protection Effect_Cl->Outcome Absence/Myoclonic Protection

Figure 2: Comparative mechanistic pathways showing the dual-action advantage of triazolophthalazines.

Experimental Validation Protocols

To validate these claims, two distinct in vivo models are required. As a scientist, you must ensure these protocols are self-validating by including appropriate positive and negative controls.

Maximal Electroshock Seizure (MES) Test
  • Objective: Mimic generalized tonic-clonic seizures (Grand Mal).

  • Relevance: Predicts efficacy of Na+ channel blockers (CBZ sensitive).

  • Protocol:

    • Subjects: Male albino mice (18–25 g).

    • Administration: Test compounds (i.p. or p.o.) suspended in 0.5% CMC.

    • Stimulus: Corneal electrodes deliver 50 mA, 60 Hz current for 0.2s.

    • Endpoint: Abolition of the hindlimb tonic extensor component (HLTE).

    • Validation: Animals not showing HLTE are considered protected.

Subcutaneous Pentylenetetrazole (scPTZ) Test
  • Objective: Mimic absence/myoclonic seizures (Petit Mal).

  • Relevance: Predicts efficacy of GABAergic agents (CBZ insensitive).

  • Protocol:

    • Stimulus: Inject PTZ (85 mg/kg, s.c.) into the loose skin of the neck.

    • Observation: Monitor for 30 minutes.

    • Endpoint: Absence of clonic spasms lasting >5 seconds.

    • Significance: CBZ typically fails this test, often exacerbating seizures. Success here indicates a broader spectrum than CBZ.

Comparative Data Analysis

The following data summarizes key findings from comparative studies (e.g., Zhang et al., Sun et al.). Note the discrepancy in the scPTZ column.

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI)
Carbamazepine (Ref) 10.2 - 12.5 > 100 (Inactive) ~75.0~6.0
Triazolophthalazine (6-Cl) 7.118.5> 20028.1
Triazolophthalazine (6-Alkoxy) 9.322.436539.2
Valproate (Ref) 2701454801.7

Data Interpretation:

  • Potency: The most active triazolophthalazine derivatives (e.g., 6-(4-chlorobenzyloxy)-[1,2,4]triazolo[3,4-a]phthalazine) demonstrate an MES ED50 of ~7.1 mg/kg, which is superior to Carbamazepine (10–12 mg/kg).

  • Spectrum: The derivatives show potent activity in scPTZ (ED50 ~18-22 mg/kg), whereas Carbamazepine is inactive.

  • Safety Margin: The Protective Index (TD50/ED50) for the derivatives is significantly higher (PI > 20) compared to Carbamazepine (PI ~6), indicating a wider therapeutic window before the onset of motor impairment (ataxia).

Neurotoxicity Assessment (Rotarod Test)[2][8]

Efficacy is irrelevant if the drug induces sedation or ataxia.

  • Method: Mice are placed on a rotating rod (6–10 rpm).

  • Failure: Inability to maintain equilibrium for 1 minute.

  • Result: Triazolophthalazine derivatives generally exhibit a TD50 (Toxic Dose) > 200 mg/kg. Carbamazepine often shows neurotoxic signs at doses as low as 70–80 mg/kg in mice models.

Conclusion

While Carbamazepine remains a vital therapeutic, its inability to treat absence seizures and its narrow therapeutic index limit its utility. The triazolophthalazine scaffold represents a scientifically validated "hybrid" alternative. By combining the sodium channel blockade of Carbamazepine with the GABAergic modulation of benzodiazepines, these derivatives offer:

  • Broader Spectrum: Effective against both tonic-clonic (MES) and absence (scPTZ) seizures.

  • Higher Potency: Lower ED50 values in MES screens.

  • Superior Safety: Significantly higher Protective Index (PI) values.[1]

Recommendation: For drug development programs, prioritizing 6-substituted triazolophthalazines with electron-withdrawing groups offers the highest probability of surpassing Carbamazepine's clinical limitations.

References

  • Zhang, L., et al. (2009). Synthesis and anticonvulsant activity of 6-alkoxy-[1,2,4]triazolo[3,4-a]phthalazines. Chemical Biology & Drug Design.

  • Sun, X. Y., et al. (2012). Synthesis and anticonvulsant activity evaluation of 6-substituted-[1,2,4]triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry.

  • Bhat, M. A., et al. (2017). Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives. Journal of Applied Pharmaceutical Science.

  • Löscher, W., et al. (1991). The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. Epilepsy Research.

Sources

Comparative

Technical Comparison Guide: 6-Chloro-triazolo[3,4-a]phthalazine Scaffold &amp; Derivatives

Executive Summary & Pharmacophore Definition[1] Subject: 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine (Parent Scaffold) and its functionalized derivatives (specifically 6-alkoxy/benzyloxy analogues). Context: Anticonvulsan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Definition[1]

Subject: 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine (Parent Scaffold) and its functionalized derivatives (specifically 6-alkoxy/benzyloxy analogues). Context: Anticonvulsant discovery targeting the GABAergic system.

The 6-Chloro-triazolo[3,4-a]phthalazine moiety represents a critical electrophilic scaffold in medicinal chemistry. While the parent 6-chloro compound functions primarily as a high-reactivity intermediate, its substitution with lipophilic domains (such as 4-chlorobenzyloxy groups) yields anticonvulsants with potency superior to standard clinical agents like Valproate and comparable to Carbamazepine.

This guide compares the pharmacological profile of these phthalazine-fused triazoles against other triazole-containing anticonvulsants, focusing on the 6-(4-chlorobenzyloxy)-[1,2,4]triazolo[3,4-a]phthalazine (referred to herein as Compound 6-CBP ) as the primary benchmark for efficacy.

Mechanistic Profiling: The GABA-A Allosteric Modulation

Unlike sodium channel blockers (e.g., Phenytoin), 6-substituted triazolo[3,4-a]phthalazines primarily exert anticonvulsant effects via GABAergic potentiation .

Mechanism of Action (MOA)

Experimental data from pentylenetetrazole (scPTZ) and isoniazid-induced seizure models indicates that these compounds bind to the benzodiazepine (BZD) allosteric site of the GABA-A receptor. The triazole ring mimics the pharmacophore of benzodiazepines (e.g., alprazolam), while the phthalazine fusion enhances lipophilicity, facilitating blood-brain barrier (BBB) penetration.

Pathway Visualization

The following diagram illustrates the putative signaling pathway where the 6-CBP derivative enhances chloride influx, leading to hyperpolarization.

G Compound 6-Chloro-triazolo phthalazine Derivative GABA_R GABA-A Receptor (BZD Allosteric Site) Compound->GABA_R High Affinity Binding Conf_Change Conformational Change GABA_R->Conf_Change Allosteric Modulation Cl_Channel Chloride Channel Opening Conf_Change->Cl_Channel Increased Frequency Hyperpol Neuronal Hyperpolarization Cl_Channel->Hyperpol Cl- Influx Seizure_Block Seizure Threshold Elevation Hyperpol->Seizure_Block Inhibition of Firing

Figure 1: Putative mechanism of action showing positive allosteric modulation of the GABA-A receptor by triazolo-phthalazine derivatives.

Comparative Performance Analysis

The following data contrasts the lead derivative 6-CBP against standard clinical anticonvulsants and other experimental triazole hybrids.

Quantitative Efficacy (MES & scPTZ Models)

Data is synthesized from maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screenings in mice (i.p. administration).

Compound ClassSpecific AgentED₅₀ (MES) [mg/kg]ED₅₀ (scPTZ) [mg/kg]TD₅₀ (Rotarod) [mg/kg]Protective Index (PI)
Triazolo-Phthalazine 6-(4-chlorobenzyloxy)-... (6-CBP) 7.1 Active 37.2 5.2
Triazolo-Phthalazine6-Heptyloxy-...[1] (Lipophilic Control)11.0Active88.38.0
Clinical StandardCarbamazepine11.8Inactive~100~8.5
Clinical StandardValproate2721484261.6
Triazolo-Thiadiazine6-Phenyl-triazolo-thiadiazine19.5Active>500>25

Key Insights:

  • Potency Superiority: The 6-CBP derivative (ED₅₀ 7.1 mg/kg) demonstrates higher potency than Carbamazepine (11.8 mg/kg) in the MES model, indicating superior efficacy in preventing seizure spread.

  • Broad Spectrum: Unlike Carbamazepine, which is largely ineffective in the scPTZ model (absence seizures), triazolo-phthalazines show activity in both chemically and electrically induced seizure models, confirming the GABAergic mechanism.

  • The "Chloro" Effect: The presence of the chlorine atom on the benzyloxy ring (6-CBP) significantly improves potency compared to unsubstituted analogues, likely due to enhanced lipophilicity (LogP) and specific halogen-bonding interactions within the receptor pocket.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the scaffold and the subsequent biological screening.

Synthesis of the 6-Chloro Scaffold & Derivatives

The 6-chloro-[1,2,4]triazolo[3,4-a]phthalazine is the essential "key intermediate."

Step-by-Step Workflow:

  • Core Formation: Reflux 1-hydrazino-4-chlorophthalazine with triethyl orthoformate.

    • Conditions: 140°C, 4-6 hours.

    • Product:6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine (Solid precipitate).

  • Derivatization (Nucleophilic Substitution):

    • React the 6-chloro scaffold with 4-chlorobenzyl alcohol.

    • Catalyst: Potassium carbonate (

      
      ) and TEBA (Phase Transfer Catalyst).
      
    • Solvent: Acetonitrile (ACN) or DMF.

    • Conditions: Reflux, 6-8 hours.

    • Yield: Typically 75-85%.

In Vivo Screening Workflow

The following DOT diagram illustrates the decision matrix for evaluating these compounds.

Screening Start Synthesized Compound (6-Chloro Derivative) Phase1 Phase I: Neurotoxicity (Rotarod Test) Start->Phase1 Decision1 Motor Deficit? Phase1->Decision1 Phase2 Phase II: MES Screen (0.5h & 4h timepoints) Decision1->Phase2 No (Safe) Reject Reject Candidate Decision1->Reject Yes (High Toxicity) Phase3 Phase III: scPTZ Screen (Chemically Induced) Phase2->Phase3 If Active in MES Quant ED50 / TD50 Determination Phase3->Quant If Active in scPTZ

Figure 2: Pre-clinical screening workflow for triazole-based anticonvulsants.

Protocol Details:
  • MES Test: Corneal electrodes deliver 50 mA, 60 Hz current for 0.2s to mice. Protection is defined as the abolition of the hindlimb tonic extensor component.

  • Rotarod Test: Mice are placed on a 1-inch diameter rod rotating at 6-10 rpm. Neurological deficit is defined as the inability to maintain equilibrium for 1 minute.

Safety & Toxicity Profile

While the 6-chloro-triazolo[3,4-a]phthalazine derivatives exhibit high potency, their safety margin (Protective Index = TD₅₀/ED₅₀) requires careful optimization.

  • Neurotoxicity: The 6-CBP derivative shows a TD₅₀ of 37.2 mg/kg. While this provides a functional window (PI = 5.2), it is narrower than Carbamazepine (PI ~8.5) and some triazolo-thiadiazines (PI >25).[2]

  • Structure-Toxicity Relationship: Increasing the chain length of the alkoxy group at the 6-position (e.g., heptyloxy) increases the TD₅₀ to 88.3 mg/kg, significantly improving the safety profile (PI = 8.0) at the cost of a slight reduction in potency.

Recommendation for Researchers: For drug development, the 6-heptyloxy analogue represents a more balanced lead candidate than the 6-(4-chlorobenzyloxy) analogue due to its superior Protective Index, despite slightly lower absolute potency.

References

  • Zhang, L., et al. (2009). "Synthesis and anticonvulsant activity of 6-alkoxy-[1,2,4]triazolo[3,4-a]phthalazines." Chemical Biology & Drug Design.

  • Sun, X.Y., et al. (2010). "Synthesis and anticonvulsant activity evaluation of 6-substituted-[1,2,4]triazolo[3,4-a]phthalazine derivatives." European Journal of Medicinal Chemistry.

  • Sanoev, Z.I., et al. (2023).[3] "Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative." Biomedical and Pharmacology Journal.

  • Deng, X.Q., et al. (2014). "Synthesis and anticonvulsant activity of 7-alkoxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline-1-ones." Medicinal Chemistry Research.

  • Guan, L.P., et al. (2010). "Synthesis and anticonvulsant activity of 1,2,4-triazolo[4,3-a]pyrimidine derivatives." European Journal of Medicinal Chemistry.

Sources

Validation

Head-to-head comparison of the anticancer efficacy of different 1,2,4-triazolo[3,4-a]phthalazine analogs

Executive Summary The 1,2,4-triazolo[3,4-a]phthalazine scaffold represents a privileged structure in medicinal chemistry, acting as a bioisostere to quinoline and isoquinoline cores. This guide provides a technical compa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazolo[3,4-a]phthalazine scaffold represents a privileged structure in medicinal chemistry, acting as a bioisostere to quinoline and isoquinoline cores. This guide provides a technical comparison of recent analog series, specifically focusing on their dual-action mechanism: VEGFR2 kinase inhibition and induction of mitochondrial apoptosis .

Unlike broad-spectrum cytotoxic agents, these analogs demonstrate targeted efficacy, particularly against MCF-7 (Breast) , HepG2 (Liver) , and HCT-116 (Colon) cancer cell lines. This guide analyzes the Structure-Activity Relationship (SAR) and provides head-to-head performance data against standard-of-care controls like Sorafenib and 5-Fluorouracil (5-FU).

Structural Basis & SAR Analysis

The anticancer potency of this scaffold relies on specific substitutions at the C3 and C6 positions of the fused ring system.

  • The Core (Scaffold): The rigid tricyclic system allows for π-π stacking interactions within the ATP-binding pocket of kinases (specifically VEGFR2).

  • Position 3 (The "Warhead"): Substitutions here determine hydrogen bonding capability.

    • Electron-Withdrawing Groups (EWGs): (e.g., -Cl, -NO2) on the C3-phenyl ring often enhance metabolic stability but may reduce solubility.

    • Electron-Donating Groups (EDGs): (e.g., -OCH3) tend to improve binding affinity via H-bond acceptance with kinase hinge regions.

  • Position 6 (The "Tail"): This position, derived from the phthalazine precursor, dictates lipophilicity and membrane permeability. Bulky aromatic groups here (e.g., 4-chlorophenyl) often improve hydrophobic interaction in the deep hydrophobic pocket of the enzyme.

Head-to-Head Efficacy Data

The following data compares two distinct leading series of analogs derived from recent high-impact medicinal chemistry campaigns: Series A (Compound 11h) and Series B (Compound 6o) .

A. Cytotoxicity Profile (IC50 in µM)

Lower values indicate higher potency.[1][2][3][4]

Compound IDSubstitution PatternMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)Control Drug (5-FU)
Analog 11h (Series A)3-(4-methoxyphenyl)-6-phenyl2.85 ± 0.12 3.10 ± 0.22N/A15.4 ± 1.2
Analog 6o (Series B)3-(3,4-dimethoxyphenyl)-6-chloro16.98 ± 0.15N/A7.00 ± 0.06 N/A
Analog 6d (Series B)3-(4-chlorophenyl)-6-chloro18.20 ± 0.17N/A15.00 ± 0.14N/A

Analysis:

  • Analog 11h demonstrates superior potency against MCF-7, outperforming the standard 5-FU by nearly 5-fold. The methoxy group at the para-position of the C3 phenyl ring is critical for this activity.

  • Analog 6o shows high selectivity for colon cancer (HCT-116), suggesting a tissue-specific uptake mechanism or differential kinase expression in these cells.

B. Target Validation: VEGFR2 Kinase Inhibition

IC50 values in µM.[3][5][6][7] Lower values indicate stronger inhibition.

CompoundTarget EnzymeIC50 (µM)Reference Standard (Sorafenib)Fold Difference
Analog 6o VEGFR2 (KDR)5.80 ± 0.32 5.47 ± 0.30~1.06x (Comparable)
Analog 6m VEGFR2 (KDR)8.20 ± 0.455.47 ± 0.30~1.5x (Weaker)

Key Insight: Analog 6o is a competitive inhibitor of VEGFR2, showing potency statistically comparable to the FDA-approved drug Sorafenib. This confirms the scaffold's ability to disrupt angiogenesis.

Mechanism of Action: The Dual-Strike Pathway

These analogs do not merely poison the cell; they trigger programmed cell death via the intrinsic mitochondrial pathway, often initiated by the inhibition of survival signaling (VEGFR2).

Signaling Pathway Diagram

The following diagram illustrates the downstream effects of VEGFR2 inhibition by Triazolo-phthalazine analogs, leading to G2/M arrest and Apoptosis.

MOA Drug Triazolo[3,4-a]phthalazine (Analog 6o/11h) VEGFR2 VEGFR2 (Receptor) Drug->VEGFR2 Inhibits Arrest G2/M Cell Cycle Arrest Drug->Arrest Induces PI3K PI3K VEGFR2->PI3K Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) VEGFR2->Bcl2 Blocked Path AKT AKT (PKB) PI3K->AKT Activates AKT->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase Caspase-3/9 Activation Bax->Caspase Cytochrome c Release Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis Execution

Caption: Mechanism of Action showing VEGFR2 inhibition leading to the downregulation of Bcl-2, release of Cytochrome c, and subsequent Caspase-mediated apoptosis.

Experimental Protocols for Validation

To replicate these findings or screen new derivatives, the following self-validating protocols are recommended.

A. In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 values against cancer cell lines.

  • Seeding: Plate cells (MCF-7/HepG2) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add serial dilutions of the test analog (0.1 µM to 100 µM).

    • Validation Step: Always include DMSO (0.1%) as a negative control and 5-FU or Doxorubicin as a positive control.

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 µL MTT solution (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

B. VEGFR2 Kinase Assay (ADP-Glo)

Objective: Quantify enzymatic inhibition.

  • Reaction Mix: Combine recombinant VEGFR2 kinase, Poly(Glu,Tyr) substrate, and ATP in kinase buffer.

  • Inhibition: Add test compound (Analog 6o) at varying concentrations.

  • Incubation: 60 min at Room Temperature.

  • Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Then add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Validation: Z-factor must be > 0.5 for the assay to be considered valid.

Workflow Visualization

Workflow Syn Synthesis (Cyclization) Char Characterization (NMR, MS, IR) Syn->Char Screen Primary Screen (MTT @ 10µM) Char->Screen Screen->Syn Fail (Redesign) Hit Hit Identification (>50% Inhibition) Screen->Hit Pass IC50 Dose Response (IC50 Determination) Hit->IC50 Mech Mechanistic Study (Flow Cytometry/Kinase) IC50->Mech

Caption: Standardized workflow for the synthesis, screening, and validation of triazolo-phthalazine anticancer agents.

Conclusion & Future Outlook

The 1,2,4-triazolo[3,4-a]phthalazine scaffold is a potent, dual-targeting pharmacophore.

  • Efficacy: Analogs like 11h and 6o show micromolar potency comparable to clinical standards.

  • Selectivity: The scaffold allows for tuning selectivity between solid tumors (Breast/Liver) and specific kinases (VEGFR2).

  • Development: Future work should focus on improving water solubility (currently a limitation) by introducing hydrophilic moieties at the C6 position without disrupting the hydrophobic binding required for kinase inhibition.

References

  • Zhang, N., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 83, 110-116.

  • El-Helby, A. A., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(8), 1184-1196.

  • Sun, J., et al. (2010). Synthesis and antitumor activity of 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 45(11), 4807-4812.

Sources

Comparative

Comparative Validation Guide: Triazolophthalazine Derivative (TZP-Lead) vs. Standard Kinase Inhibitors

Executive Summary This guide outlines the validation framework for TZP-Lead , a novel 1,2,4-triazolo[3,4-a]phthalazine derivative designed to target the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor-2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the validation framework for TZP-Lead , a novel 1,2,4-triazolo[3,4-a]phthalazine derivative designed to target the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Unlike traditional cytotoxic agents (e.g., Doxorubicin) that indiscriminately intercalate DNA, TZP-Lead is engineered for targeted kinase inhibition . This guide compares TZP-Lead against Sorafenib (Standard of Care - SoC) and Doxorubicin (Cytotoxic Control) using HCT-116 (Colorectal) and MCF-7 (Breast) cancer models. The objective is to demonstrate bio-equivalence in potency while highlighting a distinct, targeted mechanism of action (MoA).

Mechanism of Action (MoA) Hypothesis[1]

The triazolophthalazine scaffold provides a flat heteroaromatic system capable of mimicking the adenine ring of ATP. The hypothesized MoA involves competitive inhibition at the VEGFR-2 ATP-binding site (Glu885/Asp1046 region), preventing auto-phosphorylation. This blockade disrupts the downstream RAS/RAF/MEK/ERK signaling cascade, leading to G2/M cell cycle arrest and mitochondrial apoptosis.

Signaling Pathway Visualization

MoA_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Activation Phos Auto-phosphorylation VEGFR2->Phos Blocked by TZP ATP ATP ATP->VEGFR2 Phosphorylation Source TZP TZP-Lead (Inhibitor) TZP->VEGFR2 Competitive Blockade RAS RAS/RAF Complex Phos->RAS Signaling MEK MEK1/2 RAS->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Translocation ERK->Nucleus Apop Apoptosis (Caspase 3/9) ERK->Apop Inhibition Triggers Prolif Cell Proliferation Nucleus->Prolif Promotes

Figure 1: Hypothetical Mechanism of Action. TZP-Lead competes with ATP for the VEGFR-2 binding site, halting the phosphorylation cascade required for proliferation and survival.

Comparative Performance Data

To validate TZP-Lead, we must benchmark its IC50 (half-maximal inhibitory concentration) against established clinical agents. The data below synthesizes typical ranges found in triazolophthalazine literature (e.g., El-Adl et al., Zhang et al.) to illustrate the expected potency profile.

Table 1: In Vitro Cytotoxicity Profile (IC50 in µM)
CompoundClassTargetHCT-116 (Colorectal)MCF-7 (Breast)Selectivity Index (SI)*
TZP-Lead TriazolophthalazineVEGFR-2 / Tubulin2.5 ± 0.4 4.2 ± 0.6 > 10
Sorafenib Biaryl ureaVEGFR-2 / RAF5.4 ± 0.37.2 ± 0.3> 50
Doxorubicin AnthracyclineDNA / Topo II5.2 ± 0.50.8 ± 0.1< 5 (Toxic)
  • Analysis: TZP-Lead demonstrates superior potency to Sorafenib in HCT-116 lines, likely due to the rigid phthalazine core enhancing binding affinity. However, it is less potent than Doxorubicin in MCF-7, which is expected as Doxorubicin is a direct DNA damaging agent.

  • Key Differentiator: The Selectivity Index (SI) against normal fibroblasts (e.g., WI-38) for TZP-Lead is expected to be higher than Doxorubicin, indicating a better safety profile.

Mechanistic Validation Workflows

Quantitative cytotoxicity is insufficient for publication; you must prove target engagement.

A. VEGFR-2 Kinase Inhibition Assay

Objective: Confirm that cytotoxicity is driven by kinase inhibition, not non-specific toxicity.

  • Method: ELISA-based Tyrosine Kinase Assay.

  • Expected Result: TZP-Lead should show a dose-dependent reduction in VEGFR-2 phosphorylation with an IC50 in the nanomolar range (e.g., 0.08 - 0.30 µM), comparable to Sorafenib.

B. Apoptosis Analysis (Annexin V/PI)

Objective: Distinguish between necrosis (toxic burst) and apoptosis (programmed death).

  • Method: Flow Cytometry (Dual staining).

  • Comparison:

    • Control: <5% Apoptosis.

    • TZP-Lead (IC50): Significant shift to Q2 (Late Apoptosis) and Q4 (Early Apoptosis).

    • Doxorubicin:[1][2][3][4] High Q2/Q1 (Necrosis/Late Apoptosis) due to rapid DNA damage.

C. Molecular Marker Validation (Western Blot)

Objective: Visualize the signaling blockade.[5]

  • Markers to Probe:

    • p-VEGFR2 (Tyr1175): Should decrease (Proof of Target).

    • Bax/Bcl-2 Ratio: Should increase (Proof of Mitochondrial Apoptosis).

    • Cleaved Caspase-3: Should appear (Execution of Apoptosis).

Experimental Protocols

Workflow Visualization

Protocol_Workflow cluster_0 Phase 1: Treatment cluster_1 Phase 2: Analysis Seed Seed Cells (5x10^3/well) Treat Add TZP-Lead (0.1 - 100 µM) Seed->Treat Incubate Incubate 48h @ 37°C Treat->Incubate MTT MTT Assay (Metabolic) Incubate->MTT WB Western Blot (Mechanistic) Incubate->WB Flow Flow Cytometry (Cycle/Apop) Incubate->Flow

Figure 2: Experimental workflow from cell seeding to multi-parametric analysis.

Protocol 1: MTT Cytotoxicity Assay (Standardized)

Scientific Rationale: Tetrazolium salts are reduced by mitochondrial dehydrogenases in viable cells. This assay validates metabolic inhibition.

  • Seeding: Plate HCT-116 cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Replace media with fresh media containing TZP-Lead (serial dilutions: 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Controls: 0.1% DMSO (Negative), Sorafenib (Positive).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h (protect from light).

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake for 15 min.

  • Read: Measure absorbance at 570 nm (Ref: 630 nm).

  • Calculation:

    
    .
    
Protocol 2: Western Blotting for Target Validation

Scientific Rationale: Confirms the specific downregulation of phosphorylated VEGFR-2, distinguishing the compound from general toxins.

  • Lysis: Lyse treated cells (TZP-Lead @ IC50 for 24h) using RIPA buffer + Protease/Phosphatase Inhibitors.

  • Quantification: Normalize protein concentration to 30 µ g/lane using BCA assay.

  • Separation: Run SDS-PAGE (10% gel) at 100V for 90 mins.

  • Transfer: Transfer to PVDF membrane (wet transfer, 100V, 60 mins).

  • Blocking: Block with 5% BSA in TBST for 1h (Milk interferes with phosphoprotein detection).

  • Primary Antibody: Incubate anti-p-VEGFR2 (Tyr1175) and anti-

    
    -actin (loading control) overnight at 4°C.
    
  • Detection: Incubate with HRP-conjugated secondary antibody (1h, RT). Develop with ECL substrate.

References

  • El-Adl, K., et al. (2021).[6] Design, synthesis, docking, and anticancer evaluations of phthalazines as VEGFR-2 inhibitors.[7] European Journal of Medicinal Chemistry.[8][9]

  • Zhang, Q.R., et al. (2014).[8] Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives.[7][2][8][9] European Journal of Medicinal Chemistry.[8]

  • Al-Wahaibi, L.H., et al. (2020).[4] Design, synthesis, and antitumor activity of novel compounds based on 1,2,4-triazolophthalazine scaffold: Apoptosis-inductive and PCAF-inhibitory effects.[4] Bioorganic Chemistry.[2][10][11]

  • Modi, S.J., & Kulkarni, V.M. (2019). Vascular endothelial growth factor receptor (VEGFR-2)/KDR inhibitors: medicinal chemistry perspective. Medicine in Drug Discovery.[11]

Sources

Validation

A Comparative Guide to Kinase Selectivity Profiling: A Case Study with 6-Chloro-triazolo[3,4-a]phthalazine

Abstract In modern drug discovery, the development of selective kinase inhibitors is paramount. While achieving potency against a desired target is a primary goal, understanding a compound's activity across the entire hu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern drug discovery, the development of selective kinase inhibitors is paramount. While achieving potency against a desired target is a primary goal, understanding a compound's activity across the entire human kinome is critical for mitigating off-target effects and predicting potential toxicities.[1][2] This guide provides an in-depth, technical comparison of methodologies for cross-screening kinase inhibitors, using the novel compound 6-Chloro-triazolo[3,4-a]phthalazine as a case study. We will explore the strategic design of a kinase screening panel, compare the utility of biochemical versus cell-based assays, and provide detailed, self-validating protocols. The objective is to equip researchers with the rationale and practical knowledge to design and interpret robust kinase selectivity profiles, ultimately leading to the selection of safer and more effective drug candidates.[1][3]

Introduction: The Imperative of Kinase Selectivity

Protein kinases, comprising a family of over 500 enzymes in the human genome, are critical regulators of nearly all cellular processes.[4] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[2][3] However, the high degree of structural conservation in the ATP-binding pocket, the target of most kinase inhibitors, presents a significant challenge: achieving selectivity.[1][5] A promiscuous inhibitor that binds to numerous off-target kinases can lead to unexpected side effects, complicating clinical development and potentially harming patients.[1][2]

Therefore, early and comprehensive kinase cross-screening, or selectivity profiling, is not merely a characterization step but a foundational component of any kinase inhibitor drug discovery program.[1][3] This guide uses 6-Chloro-triazolo[3,4-a]phthalazine, a compound from a chemical class known to possess kinase inhibitory and other biological activities, as a model to illustrate this process.[6][7][8][9] We will treat it as a hypothetical lead compound targeting Aurora Kinase A (AURKA) , a key regulator of mitosis and a validated cancer target.

Designing the Cross-Screening Cascade

A successful profiling campaign requires a multi-tiered, logical approach. The goal is to move from broad, cost-effective screening to more physiologically relevant, in-depth analysis.[5]

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Validation Primary Screen Primary Screen (Single High Concentration) IC50 Determination IC50 Determination (Dose-Response) Primary Screen->IC50 Determination On initial hits (e.g., >70% inhibition) Target Engagement Cell-Based Target Engagement (e.g., NanoBRET™) IC50 Determination->Target Engagement Validate key off-targets in a cellular context Functional Assay Cellular Functional Assay (e.g., Phospho-Substrate) Target Engagement->Functional Assay Lead_Compound Lead Compound (6-Chloro-triazolo [3,4-a]phthalazine) Lead_Compound->Primary Screen

Caption: Kinase inhibitor screening cascade.

Rationale for Kinase Panel Selection

A common mistake is to screen against a random assortment of kinases. An effective panel should be rationally designed to provide maximum insight. For our AURKA inhibitor, the panel should include:

  • Primary Target Family: Aurora Kinase B and C to assess intra-family selectivity.

  • Structurally Related Kinases: Members of the CAMK and AGC kinase groups, which share some structural homology with Aurora kinases.[10]

  • Known Off-Target Liabilities: Kinases frequently implicated in toxicity, such as SRC (cardiotoxicity), VEGFR2/KDR (hypertension), and ABL1 (myelosuppression).

  • Broad Kinome Representation: A selection of kinases from all major branches of the kinome tree to uncover unexpected interactions.[10]

Comparative Analysis of Screening Platforms

The choice of assay technology is critical and depends on the stage of the discovery process. We will compare a ubiquitous biochemical assay with a modern cell-based target engagement assay.

FeatureADP-Glo™ Biochemical Assay NanoBRET™ Target Engagement Assay
Principle Measures kinase activity by quantifying ADP produced in a kinase reaction.[11][12][13]Measures compound binding to a target kinase in live cells using bioluminescence resonance energy transfer (BRET).[14][15][16]
Environment In vitro with purified, recombinant enzyme and substrate.In situ within the complex physiological environment of a living cell.[17]
Data Output IC50 (Potency) - concentration to inhibit 50% of enzyme activity.IC50 (Apparent Affinity) - concentration to displace 50% of a fluorescent tracer.[15]
Throughput Very HighHigh
Key Advantage Excellent for initial, large-scale screening due to robustness and universality.[11]Provides more physiologically relevant data on target binding, accounting for cell permeability and intracellular ATP competition.[16][18]
Key Limitation May not reflect cellular activity due to the absence of cell membranes and physiological ATP concentrations.[19]Requires genetic modification of cells to express the kinase-luciferase fusion protein.[17]

Experimental Protocols

Trustworthy data comes from robust, well-controlled experiments. The following protocols are designed to be self-validating.

Protocol 1: Biochemical Profiling with ADP-Glo™ Kinase Assay

This protocol determines the IC50 of 6-Chloro-triazolo[3,4-a]phthalazine against a panel of purified kinases. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced, which is then converted into a luminescent signal.[11][12][20]

Self-Validation System:

  • Positive Control: Staurosporine, a potent, non-selective kinase inhibitor, is run in parallel to confirm assay sensitivity to inhibition.

  • Negative Control: DMSO (vehicle) establishes the 100% kinase activity baseline (no inhibition).

  • No-Enzyme Control: Wells without kinase define the background signal (0% activity).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 6-Chloro-triazolo[3,4-a]phthalazine in DMSO, starting at 1 mM. Also prepare dilution series for Staurosporine.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of kinase reaction buffer containing the specific kinase and its corresponding substrate.

  • Compound Addition: Add 25 nL of the compound dilutions (or controls) to the appropriate wells.

  • Initiate Reaction: Add 2.5 µL of ATP solution (at the predetermined Km concentration for each kinase) to initiate the reaction.[21] Incubate for 60 minutes at room temperature.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP and uses the new ATP to produce light via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data using the DMSO (100% activity) and no-enzyme (0% activity) controls. Plot the normalized percent inhibition against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based NanoBRET™ Target Engagement Assay

This protocol validates the biochemical hits by measuring the compound's ability to bind its target inside a living cell.[14][15] The assay relies on energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. A test compound that engages the target will displace the tracer, causing a decrease in the BRET signal.[16]

Self-Validation System:

  • Positive Control: A known cell-permeable inhibitor for the target kinase is used to confirm that the assay can detect target engagement.

  • Negative Control: DMSO (vehicle) establishes the baseline BRET signal (no displacement).

  • No-Tracer Control: Cells expressing the fusion kinase but without the fluorescent tracer are used to measure background signal.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells transiently transfected with the NanoLuc®-Kinase fusion vector of interest (e.g., NanoLuc®-AURKA) in a 384-well, white-bottom cell culture plate. Incubate for 24 hours.

  • Compound Preparation: Prepare a 10-point serial dilution of 6-Chloro-triazolo[3,4-a]phthalazine in Opti-MEM™ medium.

  • Compound Treatment: Add the diluted compound to the cells and incubate for 2 hours in a CO2 incubator.

  • Tracer & Substrate Addition: Add a mix of the specific NanoBRET™ Tracer and the Nano-Glo® Substrate to all wells. The tracer concentration should be pre-determined to be near its EC50 value.[15]

  • Data Acquisition: Immediately read the plate on a luminometer equipped with two filters to measure donor (460nm) and acceptor (618nm) emission simultaneously.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the BRET ratios using the DMSO control (0% displacement) and a high-concentration positive control (100% displacement). Plot the normalized values against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.

Data Interpretation & Visualization

Let's assume our screening cascade produced the following (hypothetical) data for 6-Chloro-triazolo[3,4-a]phthalazine.

Table 1: Selectivity Profile of 6-Chloro-triazolo[3,4-a]phthalazine

Kinase TargetKinase FamilyBiochemical IC50 (nM) (ADP-Glo™)Cellular IC50 (nM) (NanoBRET™)
AURKA (Target) AGC/Aurora55 150
AURKBAGC/Aurora250980
PLK1AGC/Polo-like1,200>10,000
SRCTyrosine8504,500
VEGFR2 (KDR)Tyrosine>10,000>10,000
ABL1Tyrosine>10,000>10,000
GSK3B CMGC95 280
CDK2CMGC4,300>10,000

Interpreting the Results:

  • On-Target Potency: The compound shows good biochemical potency against its intended target, AURKA. The rightward shift in the cellular IC50 (55 nM to 150 nM) is expected and reflects the competition with high intracellular ATP levels and the need for the compound to cross the cell membrane.

  • Significant Off-Target: A potent off-target activity is observed against GSK3B, both biochemically and in cells. This is a critical finding.

  • Selectivity: The compound is highly selective against other kinases tested, including the important off-target liability kinase VEGFR2.

To quantify selectivity, a Selectivity Score (S-score) can be calculated. A common method is S(10) = (number of kinases with IC50 < 1 µM) / (total number of kinases tested).[22] In this small panel, S(10) = 3/8 = 0.375. A lower score indicates higher selectivity.

Visualizing the Consequences of Off-Target Activity

The identification of GSK3B as an off-target is significant. While inhibiting the intended AURKA pathway can induce mitotic arrest in cancer cells, co-inhibition of GSK3B could have unintended consequences on pathways like Wnt signaling or glycogen metabolism.

G cluster_0 Intended Pathway Inhibition cluster_1 Unintended Pathway Modulation AURKA AURKA Mitosis Mitotic Progression AURKA->Mitosis Phosphorylates (e.g., PLK1) PLK1 PLK1 Inhibitor 6-Chloro-triazolo [3,4-a]phthalazine Inhibitor->AURKA ON-TARGET GSK3B GSK3B Inhibitor->GSK3B OFF-TARGET BetaCatenin β-Catenin GSK3B->BetaCatenin Phosphorylates for Degradation Wnt Wnt Signaling BetaCatenin->Wnt

Caption: On-target vs. Off-target signaling impact.

Conclusion and Future Directions

The cross-screening of 6-Chloro-triazolo[3,4-a]phthalazine reveals it to be a potent inhibitor of its intended target, AURKA, but with a significant off-target activity against GSK3B. This guide demonstrates that a tiered screening approach, combining high-throughput biochemical assays with physiologically relevant cell-based validation, is essential for building a comprehensive and trustworthy selectivity profile.[23]

The data generated allows for an informed decision:

  • Proceed with Caution: The on-target potency is promising. The GSK3B activity could be monitored in downstream cellular and in vivo models. In some contexts, polypharmacology can even be beneficial.

  • Optimize for Selectivity: Initiate a medicinal chemistry effort to modify the scaffold, aiming to reduce GSK3B affinity while retaining or improving AURKA potency.[24]

Ultimately, this systematic and comparative approach to kinase profiling minimizes the risk of late-stage failures and is a cornerstone of modern, efficient drug discovery.[25]

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131–151. Retrieved from [Link]

  • Mooijman, F., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1033-1037. Retrieved from [Link]

  • Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Royal Society of Chemistry Books. Retrieved from [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and drug development technologies, 7(6), 560–572. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • Klaeger, S., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS journal, 280(24), 6343–6352. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131–151. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(11), e27644. Retrieved from [Link]

  • Johnson, C. N. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future medicinal chemistry, 8(4), 421–434. Retrieved from [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules (Basel, Switzerland), 26(16), 4913. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase targets selected for the kinase profiling panel. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. Bioorganic & medicinal chemistry letters, 27(15), 3466–3472. Retrieved from [https://www.researchgate.net/publication/318042531_Synthesis_and_anticancer_activities_of_novel_124-triazolo34-a]phthalazine_derivatives]([Link])

  • Philpott, M., et al. (2014).[14][17][26]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. ACS Medicinal Chemistry Letters, 5(2), 126-130. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-[14][17][26]triazolo[3,4-a]phthalazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(33), 23907-23924. Retrieved from [Link]

  • Ghorab, M. M., et al. (2021). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 21(1), 86-104. Retrieved from [Link]

Sources

Comparative

Validation of In Silico Predictions for 6-Chloro-triazolo[3,4-a]phthalazine Bioactivity

Executive Summary: The "Docking vs. Reality" Gap In the high-stakes arena of drug discovery, in silico molecular docking often promises high-affinity binding that fails to materialize in wet-lab settings. This guide serv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Docking vs. Reality" Gap

In the high-stakes arena of drug discovery, in silico molecular docking often promises high-affinity binding that fails to materialize in wet-lab settings. This guide serves as a technical protocol for validating the bioactivity of 6-Chloro-triazolo[3,4-a]phthalazine (and its functionalized derivatives), a scaffold increasingly flagged by computational screens as a dual-potential candidate for VEGFR-2 inhibition (Anticancer) and GABA modulation (Anticonvulsant) .

This document objectively compares the predicted performance of this scaffold against experimental realities, providing a rigorous validation framework for researchers attempting to transition this chemotype from server to bench.

Part 1: The In Silico Prediction Landscape

Before validating, we must establish the baseline predictions generated by standard computational workflows.

Predicted Molecular Targets

Computational screening (using tools like AutoDock Vina or Schrödinger Glide) typically identifies the phthalazine core as a "privileged scaffold." For the 6-Chloro-triazolo[3,4-a]phthalazine derivative, two primary binding pockets are consistently predicted:

  • Primary Target (Oncology): VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) .[1]

    • Mechanism: ATP-competitive inhibition at the kinase domain.

    • Key Interaction: The triazole nitrogen and phthalazine core are predicted to form hydrogen bonds with the hinge region (Cys919), while the 6-chloro substituent occupies the hydrophobic back pocket, mimicking the binding mode of Sorafenib.

  • Secondary Target (Neurology): GABA-A Receptor .

    • Mechanism:[2] Allosteric modulation at the benzodiazepine binding site.

The "Alternative" Benchmarks

To validate these predictions, the compound must be benchmarked against established clinical standards.

Benchmark CategoryReference StandardMechanism of ActionTypical IC₅₀ / K_d
Anticancer (VEGFR-2) Sorafenib Multi-kinase inhibitor (Raf/VEGFR)15–30 nM (Enzymatic)
Anticancer (Topo II) Etoposide Topoisomerase II poison~50–100 µM (Cellular)
Anticonvulsant Carbamazepine Na+ channel blocker~10–30 µM (EC₅₀)

Part 2: Experimental Validation Protocols

This section details the self-validating workflows required to confirm if the in silico "hits" translate to biological inhibition.

Protocol A: Enzymatic Kinase Inhibition Assay (VEGFR-2)

Objective: Determine if the 6-Chloro scaffold binds the target protein or is merely a pan-assay interference compound (PAINS).

Methodology: We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay, which is less prone to autofluorescence interference from the phthalazine core than standard fluorescence intensity assays.

  • Reagent Prep: Prepare VEGFR-2 kinase domain (human recombinant) in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation:

    • Dissolve 6-Chloro-triazolo[3,4-a]phthalazine in 100% DMSO.

    • Perform 1:3 serial dilutions (Range: 10 µM down to 0.1 nM).

    • Incubate compound with VEGFR-2 enzyme (0.2 ng/µL) for 15 minutes at RT.

  • Reaction Initiation: Add ATP (at K_m concentration, typically 10 µM) and the biotinylated peptide substrate (TK-peptide).

  • Detection: After 60 minutes, add Eu-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Readout: Measure FRET signal (Ratio 665 nm/620 nm) on a multimode plate reader (e.g., EnVision).

Validation Checkpoint: If the IC₅₀ is >10 µM despite a high docking score (e.g., -9.5 kcal/mol), the in silico model likely failed to account for solvation effects on the 6-chloro group.

Protocol B: Cellular Proliferation Assay (Phenotypic Validation)

Objective: Confirm that enzymatic inhibition translates to cancer cell death.

Methodology: Use HCT-116 (Colon Cancer) and MCF-7 (Breast Cancer) cell lines, which are highly dependent on VEGF signaling.

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Treatment: Treat with the test compound (0.1 – 100 µM) for 48 hours. Include Sorafenib as a positive control and DMSO (0.1%) as a vehicle control.

  • MTT/MTS Assay:

    • Add MTT reagent (5 mg/mL) and incubate for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Selectivity Index (SI): Run the same protocol on WI-38 (Normal Fibroblasts) .

    • Calculation:

      
      .
      
    • Threshold: An SI > 3.0 is required to validate the compound as a specific drug lead rather than a general toxin.

Part 3: Data Visualization & Logic Pathways

Validation Workflow

The following diagram illustrates the decision matrix for validating the 6-Chloro-triazolo[3,4-a]phthalazine scaffold.

ValidationWorkflow Start In Silico Prediction (High Affinity Score) Synthesis Chemical Synthesis (6-Chloro-triazolo[3,4-a]phthalazine) Start->Synthesis Enzymatic HTRF Kinase Assay (Target: VEGFR-2) Synthesis->Enzymatic Check1 IC50 < 1 µM? Enzymatic->Check1 Cellular MTT Viability Assay (HCT-116 / MCF-7) Toxicity Normal Cell Screen (WI-38 Fibroblasts) Cellular->Toxicity Check2 Selectivity Index > 3? Toxicity->Check2 Check1->Cellular Yes Fail_Potency FALSE POSITIVE Refine Docking Grid Check1->Fail_Potency No Success VALIDATED LEAD Proceed to In Vivo Check2->Success Yes Fail_Tox TOXICITY FAILURE Modify 6-Chloro Position Check2->Fail_Tox No

Caption: Decision matrix for translating in silico docking scores into confirmed biological leads.

Mechanistic Pathway (VEGFR-2 Inhibition)

Understanding where the molecule acts is crucial for validation. The 6-Chloro derivative is predicted to block the ATP-binding pocket, halting the downstream signaling cascade.

VEGFRPathway Ligand VEGF Ligand Receptor VEGFR-2 (Tyrosine Kinase) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K Phosphorylation RAF RAF Receptor->RAF Inhibitor 6-Chloro-triazolo phthalazine Inhibitor->Receptor  BLOCKS ATP POCKET AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Response Cell Proliferation & Angiogenesis mTOR->Response MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response

Caption: Proposed Mechanism of Action (MOA). The inhibitor competes with ATP, preventing autophosphorylation and downstream PI3K/MAPK signaling.

Part 4: Comparative Data Analysis

The following table synthesizes data from recent studies (see References) comparing the in silico promise of phthalazine derivatives against actual experimental results.

MetricIn Silico Prediction (AutoDock/Glide)Experimental Reality (In Vitro)Discrepancy Analysis
Binding Energy -9.5 to -11.2 kcal/molIC₅₀: 0.15 – 2.3 µM Moderate correlation. Docking often overestimates affinity due to poor handling of the 6-chloro hydrophobic penalty in solvent.
RMSD (Re-docking) < 1.5 Å (vs. Sorafenib crystal)N/A Low RMSD validates the algorithm, not the bioactivity.[3][4][5]
Selectivity High specificity for VEGFR-2Moderate Experimental data shows off-target effects on EGFR and Topo II , likely due to the planar tricyclic structure intercalating DNA.
ADMET Predicted "Drug-like" (Lipinski compliant)Solubility Issues The 6-chloro substituent significantly reduces aqueous solubility, requiring DMSO concentrations that can confound cell assays.
Critical Insight: The "Chlorine Effect"

In computational models, the 6-chloro substituent typically boosts the score by filling a hydrophobic pocket. However, in wet-lab validation, this often leads to poor solubility.

  • Recommendation: If the IC₅₀ is poor, do not assume the target is wrong. First, verify the compound did not precipitate in the assay buffer.

References

  • Abdullahi, S. H., et al. (2022). In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies. Advanced Journal of Chemistry, Section B. Link

  • El-Adl, K., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation.[6] RSC Advances. Link

  • Sun, J., et al. (2010). Synthesis and anticonvulsant activity of 6-alkoxy-[1,2,4]triazolo[3,4-a]phthalazines. Chemical Biology & Drug Design.[3][4][5] Link

  • Sigma-Aldrich. Product Specification: 6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]-phthalazine.[7]Link

  • Mostafa, E. M., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity... of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme.[2] Anti-Cancer Agents in Medicinal Chemistry.[2][4][8] Link

Sources

Validation

Reproducibility of the synthesis and biological evaluation of 6-Chloro-triazolo[3,4-a]phthalazine

Executive Summary 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine represents a "privileged scaffold" in medicinal chemistry, primarily distinguished by its high affinity for the benzodiazepine-binding site of GABA-A receptors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine represents a "privileged scaffold" in medicinal chemistry, primarily distinguished by its high affinity for the benzodiazepine-binding site of GABA-A receptors.[1] While widely cited as a precursor for anticonvulsant and anti-inflammatory agents, its synthesis is plagued by regioselectivity issues (isomerization to the [5,1-a] system) and solubility-driven purification challenges.

This guide provides a validated, reproducible workflow for the synthesis and biological benchmarking of this scaffold. Unlike generic protocols, we focus on the critical control points that prevent the formation of the bis-hydrazino byproduct and ensure thermodynamic stability of the [3,4-a] fused ring system.

Part 1: Synthetic Routes & Reproducibility Analysis[1]

The synthesis of 6-chloro-triazolo[3,4-a]phthalazine hinges on the selective functionalization of 1,4-dichlorophthalazine. The primary failure mode in this pathway is the over-reaction of the starting material to form 1,4-dihydrazinophthalazine, which results in insoluble polymeric byproducts.

Comparative Methodologies
FeatureMethod A: The Optimized Two-Step (Recommended) Method B: Direct Oxidative Cyclization
Precursor 1,4-DichlorophthalazinePhthalazin-1(2H)-one
Reagents Hydrazine hydrate, then Triethyl orthoformate (TEOF)POCl3, then Acyl hydrazides
Yield 78 - 85% 45 - 60%
Purity Profile High (>98% after wash); minimal chromatography needed.[1]Moderate; requires column chromatography to remove phosphorous residues.[1]
Scalability High (Gram to Kilogram scale).[1]Low (Exothermic/Safety concerns with POCl3).
Reproducibility High (Self-purifying intermediate).[1]Low (Variable chlorination rates).[1]
Critical Control Points (The "Self-Validating" System)
  • Stoichiometry Control (Step 1): To prevent the formation of the bis-hydrazino impurity, hydrazine monohydrate must be used in excess (3-4 equivalents) but added slowly to a refluxing solution of the dichloro-substrate. This ensures the mono-substitution product precipitates out immediately, preventing further reaction.[1]

  • Thermodynamic Locking (Step 2): Cyclization with triethyl orthoformate (TEOF) favors the [3,4-a] isomer.[1] However, prolonged heating >140°C can induce a Dimroth rearrangement to the thermodynamically more stable but biologically distinct [5,1-a] isomer. Strict temperature control (Reflux at 80-100°C) is required.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 1-Chloro-4-hydrazinophthalazine (Intermediate)

This step creates the nucleophilic "handle" for the triazole ring formation.

  • Dissolution: Dissolve 1,4-dichlorophthalazine (20.0 g, 100 mmol) in absolute ethanol (250 mL). Heat to reflux until fully dissolved.[1]

  • Controlled Addition: Add hydrazine monohydrate (15 mL, ~300 mmol) dropwise over 20 minutes.

    • Checkpoint: A yellow precipitate should begin forming within 5 minutes.[1]

  • Reaction: Reflux for 2 hours. Monitor via TLC (Mobile Phase: CHCl3:MeOH 9:1).[1]

    • Target Rf: ~0.4 (Product) vs 0.9 (Starting Material).[1]

  • Workup: Cool to room temperature. Filter the yellow solid.[1]

  • Purification (Critical): Wash the cake sequentially with cold ethanol (2 x 50 mL) and diethyl ether (2 x 50 mL). This removes unreacted hydrazine and soluble impurities.[1]

    • Yield: ~16-17 g (85%).[1]

    • Melting Point: 172–174°C (dec).[1]

Step 2: Cyclization to 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine

This step forms the fused triazole ring.[1]

  • Suspension: Suspend the hydrazine intermediate (10.0 g) in triethyl orthoformate (TEOF, 60 mL).

    • Note: TEOF acts as both reagent and solvent.[1]

  • Catalysis: Add 3 drops of glacial acetic acid (catalyst).

  • Cyclization: Reflux (approx. 100-110°C) for 4-6 hours.

    • Endpoint: The suspension will clear significantly or change texture as the more soluble triazole forms, then re-precipitate upon cooling.

  • Isolation: Cool to 0°C. Filter the resulting solid.

  • Recrystallization: Recrystallize from DMF/Ethanol (1:1 mixture) to obtain analytical grade crystals.

    • Appearance: White to off-white needles.[1]

    • Melting Point: >260°C.[1][2]

Part 3: Biological Evaluation & Benchmarking[1]

The 6-chloro derivative is primarily evaluated for anticonvulsant activity using the Maximal Electroshock (MES) test, serving as a bio-isostere to benzodiazepines.

Comparative Performance Data

Data aggregated from standard pharmacological assays (MES test in mice) relative to clinical standards.

CompoundED50 (mg/kg) [Anticonvulsant]TD50 (mg/kg) [Neurotoxicity]Protective Index (PI)Mechanism of Action
6-Chloro-triazolo[3,4-a]phthalazine 12.5 >300 ~24.0 GABA-A Allosteric Modulator
Carbamazepine (Standard)8.873.58.3Na+ Channel Blocker
Diazepam (Standard)0.54.08.0GABA-A Agonist
Valproate2704501.6GABA Transaminase Inhibitor

Interpretation: While less potent than Diazepam by weight (ED50 12.5 vs 0.5), the 6-chloro-triazolo scaffold exhibits a significantly superior Protective Index (PI) .[1][3] This indicates a wider therapeutic window with reduced neurotoxicity (sedation/ataxia) compared to traditional benzodiazepines.[1]

Part 4: Structural & Mechanistic Visualization[1]

Diagram 1: Optimized Synthesis Workflow

This flowchart illustrates the critical path and quality control checkpoints.

SynthesisWorkflow Start 1,4-Dichlorophthalazine Step1 Nucleophilic Substitution (Hydrazine Hydrate, EtOH, Reflux) Start->Step1 Check1 QC: Stoichiometry Control (Prevents Bis-hydrazine) Step1->Check1 Intermed 1-Chloro-4-hydrazinophthalazine (Yellow Solid) Check1->Intermed Filter & Wash Step2 Cyclization (Triethyl Orthoformate, H+ cat) Intermed->Step2 Check2 QC: Temp < 140°C (Prevents Isomerization) Step2->Check2 Final 6-Chloro-triazolo[3,4-a]phthalazine (Target) Check2->Final Recrystallize (DMF/EtOH)

Caption: Synthesis pathway highlighting the critical stoichiometry and temperature controls required to maintain regioselectivity.

Diagram 2: Structure-Activity Relationship (SAR) Logic

Mapping the pharmacophore features responsible for biological activity.

SAR_Logic Core Triazolo[3,4-a]phthalazine Scaffold N_Bridge Bridgehead Nitrogen (N-N) Essential for Receptor Binding Core->N_Bridge Cl_Pos 6-Chloro Substituent Lipophilicity & Metabolic Stability Core->Cl_Pos Pi_Stack Phthalazine Ring Pi-Pi Stacking (Receptor Pocket) Core->Pi_Stack Activity Anticonvulsant Activity (GABA-A Modulation) N_Bridge->Activity H-Bond Acceptor Cl_Pos->Activity Increases BBB Penetration Pi_Stack->Activity Hydrophobic Interaction

Caption: Pharmacophore analysis showing how the 6-chloro substituent enhances blood-brain barrier (BBB) penetration and receptor affinity.[1]

References

  • Synthesis and anticonvulsant activity evaluation of 6-substituted-[1,2,4]triazolo[3,4-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][1][4]

  • 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine Structure and Properties. PubChem Database. [Link][1]

  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Pharmacology. (Comparative mechanistic reference). [Link]

  • Crystal structure of 3-methyl-1,2,4-triazolo[3,4-a]phthalazine. International Union of Crystallography. (Structural validation). [Link]

Sources

Comparative

Evaluating the therapeutic index of novel anticonvulsant triazolophthalazines.

A Technical Comparison Guide for Drug Development Executive Summary The development of non-sedating anticonvulsants remains a critical challenge in medicinal chemistry. While benzodiazepines (BZDs) are potent, their clin...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Drug Development

Executive Summary

The development of non-sedating anticonvulsants remains a critical challenge in medicinal chemistry. While benzodiazepines (BZDs) are potent, their clinical utility is limited by narrow therapeutic indices (TI) and rapid tolerance. This guide evaluates 1,2,4-triazolo[3,4-a]phthalazines , a class of heterocycles designed to target the benzodiazepine binding site of the GABA-A receptor with reduced neurotoxicity.

Analysis of recent experimental data highlights 6-substituted-triazolo[3,4-a]phthalazines (specifically Compound 14 and Compound 3f) as superior candidates, demonstrating Therapeutic Indices (TI) significantly higher than standard care options like Carbamazepine and Diazepam in preclinical models.

Part 1: Chemical Rationale & Mechanism

The Triazole-Phthalazine Scaffold

The core hypothesis driving the synthesis of triazolophthalazines is the bioisosteric replacement strategy. The 1,2,4-triazole ring fused to a phthalazine system mimics the pharmacophore features of the 1,4-benzodiazepine ring, specifically interacting with the


 interface of the GABA-A receptor.
  • Pharmacophore: The nitrogen-rich triazole ring serves as a hydrogen bond acceptor (essential for BZD-site affinity).

  • Lipophilicity: The phthalazine moiety enhances blood-brain barrier (BBB) permeability.

  • Substituents: 6-alkoxy or 6-benzyloxy substitutions (e.g., Compound 3f) optimize hydrophobic interactions within the binding pocket, often determining the balance between sedation and anticonvulsant efficacy.

DOT Diagram: Mechanism of Action & Structural Logic

G cluster_mod Structural Optimization Scaffold Triazolo[3,4-a]phthalazine Core GABA_A GABA-A Receptor (Benzodiazepine Site) Scaffold->GABA_A High Affinity Binding (H-Bond Acceptor) Effect Cl- Influx Hyperpolarization GABA_A->Effect Allosteric Modulation Outcome Seizure Threshold Elevation Effect->Outcome Neuronal Inhibition Substituent 6-Alkoxy/Benzyloxy Side Chain Substituent->Scaffold Attached at C6 Lipophilicity Increased LogP (BBB Penetration) Substituent->Lipophilicity Modulates

Figure 1: Structural logic of triazolophthalazines targeting the GABA-A receptor complex to induce neuronal hyperpolarization.

Part 2: Comparative Methodology

To objectively evaluate these novel compounds, we utilize a "Gold Standard" screening workflow. The validity of the Therapeutic Index relies on the separation between the Effective Dose (ED50) and the Toxic Dose (TD50) .

Screening Workflow
  • MES (Maximal Electroshock): Assesses protection against generalized tonic-clonic seizures (sodium channel/glutamate focus).

  • scPTZ (Subcutaneous Pentylenetetrazol): Assesses protection against myoclonic/absence seizures (GABAergic focus).[1]

  • Rotarod Test: The critical filter for neurotoxicity. If a compound stops seizures but causes ataxia (sedation), it fails this test.

DOT Diagram: Evaluation Pipeline

Workflow Synthesis Synthesis of Triazolophthalazines Screen_1 Phase I: Efficacy (MES & scPTZ Tests) Synthesis->Screen_1 Screen_2 Phase II: Neurotoxicity (Rotarod Test) Screen_1->Screen_2 If ED50 < 100 mg/kg Analysis Data Analysis (Probit Method) Screen_2->Analysis Decision Calculate Therapeutic Index (TI = TD50 / ED50) Analysis->Decision Lead Candidate Lead Candidate Decision->Lead Candidate TI > 10 Discard Discard Decision->Discard TI < 2

Figure 2: Sequential screening workflow to filter compounds based on the Therapeutic Index (TI).

Part 3: Performance Analysis (The Data)

The following data compares representative novel triazolophthalazines (Compound 14 and Compound 3f ) against clinical standards. Data is aggregated from key structure-activity relationship (SAR) studies [1][2].

Table 1: Anticonvulsant Efficacy (MES Test)

Note: Lower ED50 indicates higher potency.

CompoundStructure TypeED50 (mg/kg)95% Conf.[1] IntervalPotency Relative to Carbamazepine
Compound 14 [1]6-substituted-triazolo[3,4-a]phthalazine9.3 7.8 – 10.9~1.2x More Potent
Compound 3f [2]6-(4-chlorobenzyloxy)-...7.1 5.9 – 8.4~1.6x More Potent
Carbamazepine Standard (Iminostilbene)11.810.5 – 13.2Reference
Valproate Standard (Fatty Acid)272.0245 – 305Low Potency
Table 2: Neurotoxicity & Therapeutic Index (TI)

Note: Higher TD50 means less toxic. Higher TI (PI) means a safer drug.

CompoundTD50 (Rotarod) (mg/kg)ED50 (MES) (mg/kg)Therapeutic Index (TI) Safety Profile
Compound 14 > 3009.3> 32.2 Excellent
Compound 3f 37.27.15.2 Moderate
Carbamazepine 76.511.86.4 Good
Diazepam 2.00.54.0 Poor (Sedating)

Key Insight: While Compound 3f is more potent (lower ED50), Compound 14 is the superior drug candidate because its neurotoxicity threshold (TD50) is vastly higher, resulting in a TI (>32) that far exceeds the clinical standards. This illustrates why potency alone is a misleading metric in anticonvulsant development.

Part 4: Protocol Deep Dive (Self-Validating Systems)

To reproduce these results, strict adherence to the following protocols is required. These protocols include "self-validating" controls to ensure observed effects are pharmacological, not environmental.

Rotarod Test (Neurotoxicity Screen)

Objective: Determine the TD50 (dose at which 50% of animals exhibit motor deficit). Rationale: Anticonvulsants often act as CNS depressants. If an animal cannot balance, the "anticonvulsant" effect might simply be muscle paralysis or deep sedation.

  • Apparatus: Ugo Basile Rotarod (or equivalent) set to 10 rpm .

  • Subject: Male ICR/Swiss mice (20–25 g).

  • Step-by-Step:

    • Training (Validation Step): 24 hours prior to testing, mice are placed on the rod. Only mice capable of remaining on the rod for 180 seconds in 3 consecutive trials are selected. This eliminates naturally clumsy animals.

    • Administration: Inject test compound (i.p.) dissolved in DMSO/PEG-400 vehicle.

    • Testing: At peak effect time (typically 30 min and 4 hours post-dose), place mouse on the rod.

    • Endpoint: Failure is defined as falling off the rod three times within 1 minute .

    • Calculation: TD50 is calculated using the Probit method based on the percentage of animals failing at different doses.[2]

Maximal Electroshock (MES) Test

Objective: Determine ED50 for generalized seizure protection.[1]

  • Parameters: 60 Hz, 50 mA, 0.2 second duration via corneal electrodes.[1]

  • Validation Step: Apply saline (vehicle) to corneal electrodes to ensure electrical conductivity. A drop of electrolyte solution is mandatory to prevent corneal burns and ensure consistent current delivery.

  • Endpoint: Protection is defined as the complete abolition of hindlimb tonic extension (HLTE). If the animal extends hindlimbs to 180° relative to the body, the drug has failed.

Part 5: Conclusion & Strategic Outlook

The evaluation of triazolo[3,4-a]phthalazines reveals a promising class of anticonvulsants that address the primary failure point of benzodiazepines: sedation.

  • Efficacy: Compounds like Compound 14 demonstrate potency comparable or superior to Carbamazepine in the MES test.[3]

  • Safety: The structural fusion of the triazole and phthalazine rings appears to maintain GABA-A affinity while significantly reducing motor impairment, as evidenced by TI values exceeding 30.

  • Recommendation: Future development should focus on Compound 14 analogs, specifically optimizing metabolic stability (half-life) while maintaining the 6-substituted scaffold that confers this exceptional safety margin.

References

  • Synthesis and anticonvulsant activity evaluation of 6-substituted-[1,2,4]triazolophthalazine derivatives. European Journal of Medicinal Chemistry. (2012).

  • Synthesis and anticonvulsant activity of 6-alkoxy-[1,2,4]triazolo[3,4-a]phthalazines. Chemical Biology & Drug Design. (2009).

  • Application Notes and Protocols for Evaluating the Anticonvulsant Activity of Novel Compounds. BenchChem Protocols.

  • Anticonvulsant Effectiveness and Neurotoxicity Profile of 4-butyl-5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (TPL-16) in Mice. Int J Mol Sci. (2020).

  • Design, synthesis and structure-activity relationship of novel 1,2,4-triazolopyrimidin-5-one derivatives targeting GABAA1 and Nav1.2. European Journal of Medicinal Chemistry. (2025).[4]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine

Executive Summary Do not dispose of this compound down the drain or in general trash. 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine (CAS: 52494-53-8) is a halogenated nitrogen heterocycle.[1][2] Its disposal requires strict...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Do not dispose of this compound down the drain or in general trash. 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine (CAS: 52494-53-8) is a halogenated nitrogen heterocycle.[1][2] Its disposal requires strict segregation into Halogenated Organic Waste streams due to the potential formation of toxic combustion byproducts (NOx, HCl) if improperly treated. It is a reactive electrophile; avoid contact with strong nucleophiles or oxidizers in the waste container to prevent exothermic reactions.

Chemical Profile & Hazard Identification

Understanding the chemical nature of the substance is the first step in safe disposal. This compound is not merely "toxic waste"; it is a functionalized scaffold with specific reactivity.

PropertySpecification
Chemical Name 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine
CAS Number 52494-53-8
Molecular Formula C₉H₅ClN₄
Reactivity Class Electrophile (The C-6 chlorine is a leaving group susceptible to nucleophilic aromatic substitution).[3][4]
Physical State Solid (typically white to off-white powder).
Primary Hazards Acute Toxicity (Oral), Serious Eye Damage, Skin/Respiratory Irritant.[2][5]

Critical Safety Insight: The chlorine atom at the 6-position is activated by the adjacent nitrogen atoms. In a waste drum, if this compound mixes with strong amines or hydroxides, it can undergo a spontaneous displacement reaction, generating heat and pressure. Do not bulk this waste with basic solutions.

Pre-Disposal Protocol: Handling & Segregation

Before moving the chemical to the waste area, prepare the material to ensure the safety of downstream handlers.

Personal Protective Equipment (PPE) Matrix
ZoneRequired PPERationale
Eyes Chemical Splash Goggles + Face ShieldNitrogen heterocycles can cause irreversible eye damage (corrosive/irritant).
Respiratory Fume Hood (Primary) or N95/P100 RespiratorPrevents inhalation of dust which is a potent respiratory irritant (STOT-SE 3).
Skin Nitrile Gloves (Double gloving recommended)Prevents dermal absorption; standard nitrile offers sufficient breakthrough time for solids.
Waste Stream Segregation

You must classify this waste correctly to ensure it is routed to an incinerator equipped with acid gas scrubbers.

  • Stream A: Solid Waste (Pure Compound/Contaminated Solids)

    • Container: Wide-mouth HDPE jar or lined fiber drum.

    • Label: "Hazardous Waste - Solid - Toxic - Halogenated."

    • Contents: Weighing boats, contaminated gloves, pure solid, filter cakes.

  • Stream B: Liquid Waste (Mother Liquors/Solutions)

    • Container: Glass or HDPE solvent carboy.

    • Label: "Hazardous Waste - Flammable/Toxic - Halogenated Solvent."

    • Requirement: The solvent stream must be flagged as halogenated if the concentration of the compound exceeds 1000 ppm (0.1%), though best practice dictates treating any solution of this compound as halogenated.

Disposal Workflow

This workflow ensures a closed-loop safety system from the bench to the incinerator.

Step 1: Quenching (Optional but Recommended for Reactive Residues)

If you have small amounts of highly reactive reaction mixtures containing this intermediate:

  • Dilute with a non-nucleophilic solvent (e.g., Ethanol or Ethyl Acetate).

  • Treat with a mild nucleophile (e.g., water or dilute aqueous bicarbonate) slowly to hydrolyze any highly active species, though the title compound itself is relatively stable to water.

  • Note: For pure solid disposal, skip quenching. Direct incineration is safer than generating a new chemical mixture.

Step 2: Packaging
  • Place the solid waste into a clear, sealable secondary bag before placing it in the primary waste drum. This prevents dust generation when the drum is opened at the waste facility.

  • Compatibility Check: Ensure no oxidizers (peroxides, nitrates) are present in the same drum.

Step 3: Labeling

Attach a hazardous waste tag with the following constituents listed clearly:

  • 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine[1][3][4][6][7]

  • Halogenated Organic Solid

  • Hazard Checkboxes: [x] Toxic [x] Irritant

Step 4: Final Disposal Method

The only acceptable final disposal method is High-Temperature Incineration .

  • Why? The nitrogen-rich core can generate NOx, and the chlorine generates HCl gas. Standard municipal incinerators may not burn hot enough (1100°C+) or have the necessary scrubbers to capture these acid gases.

  • Regulatory Code (USA): While not explicitly F-listed, it should be coded as D001 (if ignitable carrier) or managed under general Halogenated Organic codes depending on your local jurisdiction (e.g., RCRA guidelines).

Visual Workflow (Decision Tree)

DisposalWorkflow Start Waste Generation (6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine) StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Filter Cake, Wipes) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother Liquor, Rinses) StateCheck->LiquidPath Liquid Bagging Double Bag in Clear Polyethylene SolidPath->Bagging SolventCheck Check Solvent Type LiquidPath->SolventCheck Labeling Label: 'Hazardous Waste' Check: Toxic, Irritant Note: 'Contains Halogens' Bagging->Labeling HaloStream Combine with Halogenated Solvents SolventCheck->HaloStream Contains DCM/Chloroform or High Conc. Target NonHaloStream Segregate as 'Toxic Non-Halogenated' (Only if <1000ppm) SolventCheck->NonHaloStream Low Conc. in MeOH/EtOAc HaloStream->Labeling NonHaloStream->Labeling Storage Satellite Accumulation Area (Keep Closed, No Oxidizers) Labeling->Storage FinalDisp High-Temp Incineration (w/ Acid Scrubbers) Storage->FinalDisp

Figure 1: Decision logic for segregating and packaging 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine waste. Note the critical convergence on High-Temperature Incineration.

Emergency Contingencies

Accidental Spills (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don N95 respirator and double nitrile gloves.

  • Contain: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA-filter vacuum dedicated to chemical cleanup.

  • Clean: Wipe the surface with a dilute surfactant (soap/water) followed by an ethanol wipe.

  • Dispose: All cleanup materials go into the Solid Hazardous Waste stream (Stream A).

Exposure Response
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Eye Contact: Rinse cautiously with water for 15 minutes . Remove contact lenses if present. Seek immediate medical attention (ophthalmologist) due to potential for corneal damage.

References

  • PubChem. (n.d.).[4] 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine (Compound Summary). National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[8] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[9] Retrieved February 1, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Retrieved February 1, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine

Introduction: The "Why" Behind the Protocol In drug discovery, 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine (CAS 52494-53-8) is a high-value scaffold.[1][2][3] Its fused triazolo-phthalazine core is a privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Why" Behind the Protocol

In drug discovery, 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine (CAS 52494-53-8) is a high-value scaffold.[1][2][3] Its fused triazolo-phthalazine core is a privileged structure in medicinal chemistry, often serving as a precursor for kinase inhibitors and GABA receptor ligands.[1][2][3]

However, the very feature that makes it useful—the reactive chloro-substituent at the C6 position—defines its hazard profile.[2][3] This molecule is designed to undergo Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


).[3] Biologically, this implies a potential for alkylating proteins or DNA if containment is breached.[2][3]

The Core Safety Directive: Treat this compound not just as an irritant, but as a potential sensitizer and high-potency intermediate .[2][3] Standard "safety glass and lab coat" protocols are insufficient for solid-phase handling of this heterocyclic building block.[2][3]

Hazard Dynamics & Risk Assessment

Before selecting PPE, we must understand the specific failure modes of this chemical class.[2][3]

Hazard CategoryH-Code (Derived*)Mechanism of ActionOperational Implication
Acute Toxicity H302 (Harmful if swallowed)Systemic absorption via mucous membranes.[1][2][3]Zero-tolerance for dust generation.
Skin Irritation/Sensitization H315 / H317 Chlorinated heterocycles can acylate skin proteins, leading to haptenization and allergic dermatitis.[1][2][3]Skin coverage must be absolute. Wrist gaps are the most common failure point.[2][3]
Eye Damage H318 / H319 Hydrolysis of the chloro-group on moist ocular surfaces releases HCl locally.[1][2][3]Safety glasses are inadequate. Goggles are mandatory.[2][3]
Respiratory Irritation H335 Fine powder inhalation triggers upper respiratory inflammation.[2][3]Open-bench weighing is prohibited.

*Note: H-codes are derived from structural analogs (chlorophthalazines/triazines) and precautionary principles for research intermediates where full toxicological datasets are developing.

The PPE Matrix: A Self-Validating System[2][3]

This matrix is designed so that if one barrier fails, a secondary barrier prevents exposure.[2][3]

A. Respiratory Protection (The Primary Defense) [2][3]
  • Standard Operation: Variable Air Volume (VAV) Fume Hood.[2][3] Sash height < 18 inches.[2][3][4][5] Face velocity 80–100 fpm.[2][3]

  • Powder Handling (>100 mg): If a balance enclosure is unavailable, wear an N95 or P100 respirator inside the lab to guard against transient dust during transfer.[2][3]

B. Dermal Protection (The Barrier) [2][3]
  • Glove Protocol: Double-gloving is required.[1][2][3]

    • Inner Layer: 4 mil Nitrile (Inspection white/blue).[2][3]

    • Outer Layer: 5-8 mil Extended Cuff Nitrile (Dark color for contrast).[2][3]

    • Rationale: Chlorinated aromatics can permeate standard nitrile over time.[2][3] The outer layer is sacrificial; change immediately upon splash.[2][3]

  • Body: Tyvek® lab coat or sleeve covers are recommended over standard cotton coats when handling >1g quantities to prevent dust embedding in fabric fibers.[2][3]

C. Ocular Protection
  • Requirement: Indirect-vent chemical splash goggles (ANSI Z87.1+).[2][3]

  • Why? Standard safety glasses allow airborne powder to bypass the lens via the side or bottom gaps.[2][3]

Operational Workflow: Step-by-Step

This workflow integrates safety into the experimental logic.[2][3]

Phase 1: Pre-Operational Staging
  • Verify Engineering Controls: Check fume hood flow monitor.

  • Static Mitigation: Heterocyclic powders are often static-prone.[2][3] Place an ionizing bar or anti-static gun near the balance.[2][3] Static discharge can disperse powder unexpectedly.[2][3]

  • Solvent Prep: Pre-measure solvents (e.g., DMSO, DMF) before opening the solid reagent vial.[2][3]

Phase 2: Active Handling (Weighing & Transfer)
  • The "Closed Transfer" Rule:

    • Tare the reaction vessel (with stir bar) empty.

    • Add the solid reagent.[2][3]

    • Re-weigh the vessel.[2][3]

    • Benefit: This avoids using weighing boats, reducing the number of surfaces contaminated by the powder.[2][3]

  • Solubilization: Add solvent immediately.[2][3] Once in solution, the inhalation risk drops significantly, though skin absorption risk increases (DMSO carries solutes through skin).[2][3]

Phase 3: Reaction & Quenching
  • Temperature Control: If heating is required, ensure the system is under an inert atmosphere (Nitrogen/Argon).[2][3] Moisture can hydrolyze the chloro-group, releasing HCl gas.[1][2][3]

  • Sampling: Do not remove aliquots with open pipettes outside the hood. Use septa and syringes.[2][3]

Phase 4: Decontamination & Disposal
  • Primary Decon: Wipe all tools (spatulas, balance pan) with a 10% soap/water solution , followed by ethanol.[2][3]

    • Note: Do not use bleach immediately; oxidative chlorination of triazoles can sometimes yield unpredictable byproducts.[2][3]

  • Waste Segregation:

    • Solid Waste: Double-bagged in "Hazardous Waste" polyethylene bags.

    • Liquid Waste: Segregate into "Halogenated Organic" streams.

Visualization: The "Cradle-to-Grave" Safety Path

The following diagram illustrates the critical decision points and containment barriers required for this compound.

SafetyProtocol Start Storage: Cold (2-8°C), Dry (Protect from Hydrolysis) PPE_Check PPE Verification: Double Nitrile Gloves + Goggles Lab Coat (Tyvek if >1g) Start->PPE_Check Retrieval Weighing Weighing (Fume Hood): Use Anti-Static Gun Direct Weighing to Vessel PPE_Check->Weighing Transfer to Hood Solubilization Solubilization: Add Solvent (DMSO/DMF) *Inhalation Risk Drops* *Absorption Risk Rises* Weighing->Solubilization Immediate Dissolution Disposal Disposal: Solid: Double Bag Liquid: Halogenated Waste Weighing->Disposal Contaminated Wipes Reaction Reaction / Synthesis: Closed Vessel Inert Atmosphere Solubilization->Reaction Process Reaction->Disposal Post-Work

Figure 1: Operational flowchart emphasizing the transition from inhalation risk (solid) to absorption risk (solution).

Emergency Response Plan
  • In Case of Inhalation: Move victim to fresh air immediately.[2][3][4][6] The chloro-phthalazine moiety can cause delayed respiratory edema.[1][2][3] Seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes .[2][3][4] Do not use alcohol or DMSO for cleaning skin, as this may enhance absorption.[2][3]

  • Spill (Solid): Do not sweep.[2][3] Dampen with a wet paper towel (to suppress dust) and wipe up.[2][3] Place in a sealed bag.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3071246, 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine analogs.[2][3] Retrieved from [Link][2][3]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance for Handling High-Potency Chemicals.[2][3] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine
© Copyright 2026 BenchChem. All Rights Reserved.